Zeaxanthin
Description
This compound is a most common carotenoid alcohols found in nature that is involved in the xanthophyll cycle. As a coexistent isomer of lutein, this compound is synthesized in plants and some micro-organisms. It gives the distinct yellow color to many vegetables and other plants including paprika, corn, saffron and wolfberries. This compound is one of the two primary xanthophyll carotenoids contained within the retina of the eye and plays a predominant component in the central macula. It is available as a dietary supplement for eye health benefits and potential prevention of age-related macular degeneration. This compound is also added as a food dye.
This compound has been reported in Planktothrix rubescens, Planktothrix agardhii, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-QAYBQHTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046807 | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144-68-3 | |
| Record name | Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeaxanthin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3'R)-β,β-carotene-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0IB81ORO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215.5 °C | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Zeaxanthin's Antioxidant Mechanisms in the Retina: A Technical Guide for Researchers
Abstract
The retina, a site of intense metabolic activity and light exposure, is particularly vulnerable to oxidative stress, a key contributor to the pathogenesis of various retinal diseases, including age-related macular degeneration (AMD). Zeaxanthin, a xanthophyll carotenoid that accumulates in the macula, plays a crucial role in mitigating this oxidative damage. This in-depth technical guide elucidates the core antioxidant mechanisms of this compound in the retina, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the direct scavenging of reactive oxygen species (ROS), the modulation of the Nrf2 signaling pathway, and the physical filtering of high-energy blue light. Furthermore, it presents a compilation of quantitative data from pertinent studies and detailed experimental protocols for key assays, alongside visual representations of critical pathways and workflows to facilitate a deeper understanding of this compound's protective functions.
Introduction
The human retina is a highly specialized tissue responsible for converting light into neural signals. Its high concentration of polyunsaturated fatty acids, constant exposure to light, and high oxygen consumption make it a prime target for oxidative damage induced by reactive oxygen species (ROS).[1][2] Oxidative stress has been strongly implicated in the development and progression of retinal degenerative diseases, most notably age-related macular degeneration (AMD).[3]
This compound, along with its isomer lutein (B1675518), is a dietary carotenoid that is selectively taken up and concentrated in the macular region of the retina, forming the macular pigment.[4][5] Its unique molecular structure, characterized by a long conjugated double bond system and hydroxyl groups, endows it with potent antioxidant properties.[3] This guide explores the multifaceted antioxidant mechanisms through which this compound protects the retina, providing a technical overview for the scientific community.
Core Antioxidant Mechanisms of this compound in the Retina
This compound employs a multi-pronged approach to shield the retina from oxidative damage, encompassing direct chemical interactions with ROS, modulation of endogenous antioxidant defense systems, and physical light filtration.
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound is an efficient quencher of singlet oxygen and a scavenger of other ROS, including superoxide (B77818) radicals.[2] Its conjugated double bond system allows it to absorb the energy of excited molecules and dissipate it as heat, thus neutralizing these damaging species.[3] This direct antioxidant activity is crucial in the lipid-rich environment of the photoreceptor outer segments, where lipid peroxidation can be particularly detrimental.
Modulation of the Nrf2 Signaling Pathway
Beyond its direct scavenging capabilities, this compound acts as an indirect antioxidant by upregulating the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Oxidative stress or the presence of activators like this compound disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[9]
Key downstream targets of the Nrf2 pathway activated by this compound in retinal cells include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[10]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[10]
-
Glutathione (B108866) S-Transferases (GSTs): A family of enzymes that play a critical role in detoxification by conjugating glutathione to a wide range of electrophilic compounds.[11]
-
Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that neutralize various ROS.[10][12]
This upregulation of the endogenous antioxidant network provides a sustained and amplified defense against oxidative insults.
Blue Light Filtration
This compound's absorption spectrum peaks in the blue light range (approximately 450 nm), the most phototoxic portion of the visible spectrum that reaches the retina.[2][13] By absorbing a significant fraction of this high-energy light before it can reach the photoreceptors and retinal pigment epithelium (RPE), this compound reduces the generation of ROS and subsequent photodamage.[2]
Quantitative Data on this compound's Antioxidant Effects
The protective effects of this compound have been quantified in numerous studies. The following tables summarize key findings on its impact on oxidative stress markers and antioxidant enzyme activity in retinal models.
| Oxidative Stress Marker | Experimental Model | This compound Treatment | Observed Effect | Reference |
| Lipid Hydroperoxides (LPO) | Rat model of light damage | Not specified | LPO levels in the retina are correlated with retinal degeneration. | [14] |
| Nitrotyrosine | Mouse model of mitochondrial oxidative stress in RPE | Daily gavage of this compound | Reduced nitrotyrosine content in the RPE/choroid. | [15] |
| 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) | General biomarker for oxidative DNA damage | Not specified | Widely used biomarker for oxidative DNA damage. | [16][17][18] |
| Antioxidant Enzyme/Protein | Experimental Model | This compound Treatment | Observed Effect | Reference |
| Nrf2 | Human RPE cells (ARPE-19) | This compound treatment | Promoted nuclear translocation of Nrf2. | [6][7][8] |
| HO-1 | Human RPE cells (ARPE-19) | This compound treatment | Increased mRNA and protein expression. | [6][7][8] |
| NQO1 | Human RPE cells (ARPE-19) | This compound treatment | Increased mRNA and protein expression. | [6][7][8] |
| Catalase (Cat) | Mouse model of mitochondrial oxidative stress in RPE | Daily gavage of this compound | Higher RPE/choroid expression. | [15] |
| Glutathione S-Transferase Mu 1 (Gstm1) | Mouse model of mitochondrial oxidative stress in RPE | Daily gavage of this compound | Higher RPE/choroid expression. | [15] |
| Superoxide Dismutase (SOD) | General antioxidant enzyme in the retina | Not specified | Lower SOD activity observed in AMD patients. | [12] |
| Glutathione Peroxidase (GPx) | General antioxidant enzyme in the retina | Not specified | Important for protecting the retina from oxidative damage. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant effects of this compound in the retina.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Retinal Tissue
This protocol is adapted from methods described for the analysis of carotenoids in retinal tissue.[4][19][20]
-
Sample Preparation:
-
Dissect and homogenize retinal tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform a lipid extraction using a solvent system such as hexane:isopropanol (3:1, v/v).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C30 reverse-phase column is often used for carotenoid separation due to its enhanced shape selectivity.[19]
-
Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether, and water is commonly employed.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV/Vis detector set at approximately 450 nm, the absorption maximum for this compound.
-
-
Quantification:
-
Generate a standard curve using pure this compound standards of known concentrations.
-
Calculate the concentration of this compound in the retinal samples by comparing their peak areas to the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for Antioxidant Gene Expression in RPE Cells
This protocol is a generalized procedure based on studies investigating Nrf2 target gene expression.[11][21][22][23][24]
-
RNA Isolation and cDNA Synthesis:
-
Culture human RPE cells (e.g., ARPE-19) and treat with this compound or a vehicle control.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers.
-
Primer Sequences (Human):
-
Nrf2 (NFE2L2): Forward: 5'-TCAGCGACGGAAAGAGTATGA-3', Reverse: 5'-CCACTGGTTTCTGACTGGATGT-3'
-
HO-1 (HMOX1): Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3', Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
NQO1: Forward: 5'-AGCGGCTCCATGTACTCAGA-3', Reverse: 5'-GGCAGAGAGGTCCAGGAGAA-3'
-
GAPDH (Reference Gene): Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene (e.g., GAPDH).
-
ELISA for Oxidative Stress Markers (e.g., 8-OHdG)
This protocol is a general guide for a competitive ELISA to measure 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[16][17][18][25][26]
-
Sample Preparation:
-
Prepare retinal tissue homogenates or cell lysates.
-
Follow the specific sample preparation instructions provided with the commercial ELISA kit, which may include DNA extraction and enzymatic digestion.
-
-
ELISA Procedure:
-
Add standards and samples to the wells of an 8-OHdG-coated microplate.
-
Add a primary antibody specific for 8-OHdG to each well and incubate.
-
Wash the plate to remove unbound antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of 8-OHdG in the samples.
-
TUNEL Assay for Apoptosis in Photoreceptor Cells
This protocol outlines the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation in apoptotic cells.[27][28][29][30][31]
-
Tissue Preparation:
-
Fix retinal tissue in 4% paraformaldehyde and embed in paraffin (B1166041) or a cryo-embedding medium.
-
Cut thin sections of the retina.
-
-
TUNEL Staining:
-
Permeabilize the tissue sections (e.g., with proteinase K).
-
Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled).
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in the photoreceptor layer.
-
Proteasome Activity Assay in RPE Cells
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome.[1][32][33][34][35]
-
Sample Preparation:
-
Prepare cell lysates from RPE cells treated with this compound or a control.
-
-
Assay Procedure:
-
Add the cell lysate to a microplate well containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Incubate at 37°C.
-
Measure the fluorescence of the cleaved substrate (AMC) at an excitation/emission of ~350/440 nm.
-
To confirm proteasome-specific activity, run parallel samples with a proteasome inhibitor (e.g., MG-132).
-
-
Data Analysis:
-
Calculate the proteasome activity based on the rate of increase in fluorescence, and normalize to the total protein concentration of the lysate.
-
Conclusion
This compound is a vital antioxidant in the human retina, offering protection through a combination of direct ROS scavenging, upregulation of endogenous antioxidant defenses via the Nrf2 pathway, and filtration of damaging blue light. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of this compound in preventing and treating oxidative stress-related retinal diseases. Further research into the intricate molecular interactions of this compound and its downstream effects will continue to enhance our understanding and may pave the way for novel drug development strategies to preserve vision.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the macular pigment by HPLC: retinal distribution and age study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of serum lutein and this compound with quantitative measures of retinal vascular parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. [PDF] this compound induces Nrf2-mediated phase II enzymes in protection of cell death | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Regulation of Nrf2 by X Box-Binding Protein 1 in Retinal Pigment Epithelium [frontiersin.org]
- 12. The role of oxidative stress and antioxidants in the pathogenesis of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC MS Method for Analysis of Lutein and this compound in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ELISA Kit for 8-Hydroxydeoxyguanosine (8-OHdG) | CEA660Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 18. 8-hydroxy 2 deoxyguanosine ELISA Kit (ab201734) | Abcam [abcam.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Differential Yet Integral Contributions of Nrf1 and Nrf2 in the Human HepG2 Cells on Antioxidant Cytoprotective Response against Tert-Butylhydroquinone as a Pro-Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. ibl-international.com [ibl-international.com]
- 27. sciencellonline.com [sciencellonline.com]
- 28. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 29. researchgate.net [researchgate.net]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. sileks.com [sileks.com]
- 32. Defects in Retinal Pigment Epithelial Cell Proteolysis and the Pathology Associated with Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Proteasome and Ribosome Ubiquitination in Retinal Pigment Epithelial (RPE) Cells in Response to Oxidized Low-Density Lipoprotein (OxLDL) | MDPI [mdpi.com]
Zeaxanthin's Core Blue Light Filtering Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeaxanthin, a dietary carotenoid concentrated in the macula of the human eye, plays a critical role in protecting the retina from phototoxic damage, particularly from high-energy blue light. This technical guide provides an in-depth analysis of the core blue light filtering properties of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways. This comprehensive resource aims to facilitate a deeper understanding of this compound's mechanisms of action and support further research and development in the field of ocular health.
Introduction
The increasing prevalence of blue light exposure from digital devices and LED lighting has raised concerns about its potential adverse effects on ocular health. High-energy blue light (400-500 nm) can penetrate the ocular media and induce photochemical damage to the retina, contributing to the pathogenesis of conditions like age-related macular degeneration (AMD)[1]. This compound, along with its isomer lutein (B1675518), accumulates in the macular pigment and serves as a primary line of defense against this phototoxicity.[2] Its protective functions are twofold: direct filtering of blue light and potent antioxidant activity.[3] This guide delves into the technical aspects of these properties.
Quantitative Data on this compound's Physicochemical and Antioxidant Properties
The efficacy of this compound as a blue light filter and antioxidant is quantifiable through various physicochemical and in vitro assays. The following tables summarize key data from the scientific literature.
Table 1: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Reference |
| Ethanol | 425, 450, 478 | 145,000 (at 450 nm) | [4] |
| Methanol | 422, 450, 481 | 145,000 (at 450 nm) | [1] |
| n-Hexane | 424, 449.9, 478.1 | 134,000 (at 452 nm in petroleum ether) | [4] |
| Acetone | 428, 454, 481 | 133,000 (at 452 nm) | [4] |
| Dichloromethane | 445, 472 | Not specified | |
| Benzene | Not specified | Not specified | [5] |
| Tetrahydrofuran (THF) | Not specified | Not specified |
Note: The presence of multiple absorption maxima is due to the vibrational fine structure of the polyene chain.
Table 2: Quantitative Antioxidant Activity of this compound
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | IC50 | This compound exhibits dose-dependent scavenging activity. | [4] |
| ABTS Radical Scavenging | TEAC | This compound demonstrates significant radical scavenging capacity. | |
| Singlet Oxygen Quenching | Rate Constant | This compound is an efficient quencher of singlet oxygen. | [3] |
| Cation Radical Scavenging | Bimolecular Rate Constant | (6.39 ± 0.02) × 10⁹ M⁻¹s⁻¹ for scavenging retinyl palmitate cation radicals. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the properties of this compound.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is adapted from methods used for the analysis of this compound in dietary supplements.[7][8]
Objective: To separate and quantify this compound from a sample matrix.
Materials and Reagents:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 or C30 reverse-phase column (e.g., Ascentis RP-Amide, 5 µm, 4.6 mm i.d. × 15 cm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Butylated hydroxytoluene (BHT)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., THF or a mixture of hexane (B92381) and isopropanol) to prepare a stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
-
Sample Preparation (Saponification for esterified forms):
-
Accurately weigh the sample into a centrifuge tube.
-
Add an antioxidant (e.g., BHT in ethanol/ethyl acetate) to prevent degradation.
-
Add methanolic KOH solution to hydrolyze any this compound esters.
-
Incubate in a water bath (e.g., 60°C for 15 minutes).
-
After cooling, extract the saponified this compound using an organic solvent (e.g., n-hexane).
-
Repeat the extraction step to ensure complete recovery.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol for In Vitro Blue Light Filtering Assay (Liposome Model)
This protocol is based on the methodology described by Junghans et al. (2001).[9]
Objective: To assess the blue light filtering efficacy of this compound incorporated into a lipid membrane.
Materials and Reagents:
-
This compound
-
Phosphatidylcholine (or other suitable lipid for liposome (B1194612) formation)
-
Lucifer yellow (or another blue light-excitable fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Spectrofluorometer with a blue light excitation source
-
Extruder for liposome preparation
Procedure:
-
Liposome Preparation:
-
Dissolve a known amount of phosphatidylcholine and this compound in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a solution of Lucifer yellow in PBS by vortexing. This will encapsulate the dye within the liposomes.
-
To obtain unilamellar liposomes of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove the unencapsulated dye by gel filtration or dialysis.
-
-
Fluorescence Measurement:
-
Prepare a control sample of liposomes without this compound following the same procedure.
-
Place the liposome suspension in a cuvette in the spectrofluorometer.
-
Excite the sample with blue light at the excitation maximum of Lucifer yellow (around 425 nm).
-
Measure the fluorescence emission at the emission maximum of the dye (around 528 nm).
-
Repeat the measurement for both the this compound-containing liposomes and the control liposomes.
-
-
Data Analysis:
-
The blue light filtering efficacy is determined by the reduction in fluorescence intensity of the this compound-containing liposomes compared to the control liposomes.
-
Calculate the percentage of blue light filtered using the formula: % Filtering = [1 - (Fluorescence_this compound / Fluorescence_Control)] * 100
-
Signaling Pathways and Molecular Mechanisms
This compound's protective effects against blue light-induced damage extend beyond passive light filtration and involve the modulation of key cellular signaling pathways.
Nrf2-Mediated Antioxidant Response
A primary mechanism of this compound's protective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10][11][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress, or induction by molecules like this compound, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: this compound activates the Nrf2 signaling pathway.
Modulation of Inflammatory Pathways
Chronic blue light exposure can induce an inflammatory response in retinal cells. Evidence suggests that this compound may also exert protective effects by modulating inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13] Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory cytokines. By reducing oxidative stress, this compound can indirectly inhibit the activation of the NF-κB pathway.
References
- 1. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 2. [PDF] this compound induces Nrf2-mediated phase II enzymes in protection of cell death | Semantic Scholar [semanticscholar.org]
- 3. The Photobiology of Lutein and this compound in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. citeqbiologics.com [citeqbiologics.com]
- 6. mdpi.com [mdpi.com]
- 7. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 8. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macular pigments lutein and this compound as blue light filters studied in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Dietary Sources and Bioavailability of Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
Zeaxanthin, a xanthophyll carotenoid, is a crucial component for human health, particularly in maintaining ocular function and potentially reducing the risk of age-related macular degeneration (AMD). This technical guide provides an in-depth overview of the dietary sources of this compound, its bioavailability, and the experimental methodologies used to assess these parameters.
Dietary Sources of this compound
This compound is naturally present in a variety of plant and animal products. While often found alongside its isomer, lutein (B1675518), the ratio of these two carotenoids can vary significantly among different food sources.[1] Dark green leafy vegetables, yellow-orange fruits and vegetables, and egg yolks are among the richest dietary sources.[1][2] Goji berries are a particularly potent source of this compound.[3]
Below is a summary of the this compound and lutein content in selected foods. It is important to note that many food composition databases report a combined value for lutein and this compound.
Table 1: Lutein and this compound Content in Selected Foods (μ g/100g )
| Food Source | Lutein (μ g/100g ) | This compound (μ g/100g ) | Lutein + this compound (μ g/100g ) |
| Kale (cooked) | 8884 | 0 | 18246 |
| Spinach (cooked) | 12640 | 0 | 11308 |
| Spinach (raw) | 6603 | 0 | 12197 |
| Parsley (raw) | 4326 | 0 | 5562 |
| Pistachio nuts (raw) | 1405 | 0 | 1404 |
| Green Peas (boiled) | - | - | 2593 |
| Lettuce (romaine, raw) | 3824 | 0 | 2313 |
| Summer Squash (boiled) | - | - | 2249 |
| Brussels Sprouts (boiled) | - | - | 1541 |
| Broccoli (cooked) | 772 | 0 | 1079 |
| Pumpkin (cooked) | - | - | 1014 |
| Asparagus (cooked) | 991 | 0 | 771 |
| Corn (cooked) | 202 | 202 | 684 |
| Green beans (cooked) | 306 | 0 | 564 |
| Egg (whole, raw) | 288 | 279 | 504 |
| Egg (yolk, raw) | 787 | 762 | 1094 |
| Orange Pepper (raw) | 208 | 1665 | - |
Data compiled from various sources.[4][5][6] Note that values can vary based on preparation methods and plant variety.
Bioavailability of this compound
The bioavailability of this compound is influenced by a multitude of factors, ranging from the food matrix to individual physiological differences. Generally, the absorption of carotenoids is relatively low.[2]
Table 2: Factors Affecting this compound Bioavailability
| Factor | Effect on Bioavailability | Quantitative Data (Examples) | References |
| Food Matrix | The presence of lipids enhances absorption. This compound in egg yolk is more bioavailable than from spinach due to the lipid matrix. | Consumption of one egg per day for five weeks increased serum this compound by 38%. | [4][7][8] |
| Dietary Fat | Co-ingestion with fats and oils increases absorption. | A high-fat spread (80% fat) resulted in a significantly higher increase in serum lutein (a proxy for xanthophylls) compared to a low-fat spread (3% fat). | [2][9] |
| Esterification | Most this compound in foods is esterified. Hydrolysis is required before absorption. Some studies suggest esterified forms may have higher bioavailability. | Supplementation with esterified this compound resulted in a two-fold greater mean area under the curve (AUC) compared to the free form. | [2] |
| Thermal Processing | Cooking can disrupt cell walls, releasing this compound and increasing bioavailability. However, excessive heat can cause degradation. | - | [2] |
| Dietary Polysaccharides | Certain fibers can interfere with micelle formation and reduce absorption. | This compound in a starch-based matrix showed higher bioavailability than in a cross-linked alginate matrix. | [2] |
| Interactions with other Carotenoids | High doses of other carotenoids, like β-carotene, can competitively inhibit this compound absorption. | High oral doses of β-carotene (12 or 30 mg/day) for 6 weeks lowered serum lutein concentrations. | [10] |
This compound Absorption and Metabolism
The absorption of this compound is a complex process that begins in the small intestine and involves several key transport proteins.
Signaling Pathway of this compound Absorption and Transport
The following diagram illustrates the key steps in the absorption and transport of dietary this compound.
Caption: this compound absorption and transport pathway.
Esterified this compound from the diet is hydrolyzed in the small intestine to its free form.[2] Free this compound is then incorporated into mixed micelles and absorbed by enterocytes, primarily through the scavenger receptor class B type 1 (SR-B1) and Niemann-Pick C1-Like 1 (NPC1L1) transporters.[2][11][12] Within the enterocyte, this compound is packaged into chylomicrons or nascent high-density lipoproteins (HDL) and released into the lymphatic system, eventually entering the bloodstream for distribution to various tissues, including the liver and the retina.[2][13]
Experimental Protocols for Bioavailability Assessment
Several experimental models are employed to evaluate the bioavailability of this compound.
In Vitro Digestion Models
These models simulate the physiological conditions of the human gastrointestinal tract to assess the bioaccessibility of this compound, which is its release from the food matrix and incorporation into micelles.
Methodology:
-
Sample Preparation: A standardized amount of the food or supplement containing this compound is homogenized.
-
Oral Phase: The sample is mixed with simulated salivary fluid containing α-amylase and incubated to mimic mastication.
-
Gastric Phase: The pH is adjusted to ~2.0 with HCl, and pepsin is added. The mixture is incubated at 37°C with gentle agitation.
-
Intestinal Phase: The pH is raised to ~7.0 with sodium bicarbonate. A mixture of bile salts and pancreatin (B1164899) (containing lipase, proteases, and amylase) is added, and the incubation continues at 37°C.
-
Micelle Isolation: The digested sample is centrifuged to separate the micellar fraction from the undigested food particles.
-
Quantification: The this compound content in the micellar fraction is quantified using High-Performance Liquid Chromatography (HPLC).[3][14][15][16]
The following workflow illustrates the in vitro digestion process.
Caption: In vitro digestion workflow for this compound.
Caco-2 Cell Culture Model
This model utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into enterocyte-like cells to study the intestinal uptake and transport of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated monolayer.
-
Micellar Preparation: The micellar fraction obtained from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: The cells are incubated at 37°C for a specified period (e.g., 2-4 hours).
-
Cell Lysis and Basolateral Medium Collection: After incubation, the cells are washed and lysed to determine intracellular this compound. The medium from the basolateral compartment is collected to measure transported this compound.
-
Quantification: this compound concentrations in the cell lysate and basolateral medium are quantified by HPLC.[5][17][18]
The following diagram outlines the Caco-2 cell uptake experiment.
Caption: Caco-2 cell uptake experimental workflow.
Animal Studies
Animal models, such as rodents or non-human primates, are used to investigate the in vivo bioavailability, tissue distribution, and metabolic fate of this compound.
Methodology:
-
Animal Model: A suitable animal model (e.g., C57BL/6 mice) is selected.[19]
-
Dietary Intervention: Animals are fed a diet supplemented with a known concentration of this compound for a specific duration.[19][20]
-
Sample Collection: Blood, liver, and eye tissues are collected at predetermined time points.
-
Tissue Processing: Tissues are homogenized and this compound is extracted.
-
Quantification: this compound levels in plasma and tissues are determined by HPLC.[19]
Human Clinical Trials
Human studies are the gold standard for determining the bioavailability of this compound from different dietary sources or supplements.
Methodology:
-
Study Design: A randomized, controlled, crossover or parallel design is typically used.[21][22][23]
-
Participants: A cohort of healthy volunteers is recruited.
-
Intervention: Participants consume a standardized meal containing a specific source and dose of this compound.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-ingestion (e.g., over 24-72 hours).[21][23]
-
Plasma Analysis: Plasma is separated, and the concentration of this compound in the triglyceride-rich lipoprotein (TRL) fraction (representing newly absorbed carotenoids) or total plasma is measured by HPLC.[24]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated to assess bioavailability.[21][23]
Conclusion
This technical guide has provided a comprehensive overview of the dietary sources of this compound and the intricate factors influencing its bioavailability. The detailed experimental protocols and diagrams of the absorption pathway offer valuable resources for researchers and professionals in the fields of nutrition, pharmacology, and drug development. A thorough understanding of these aspects is essential for optimizing the delivery of this compound for its potential health benefits, particularly in the context of ocular health.
References
- 1. Lutein and this compound: Benefits, Dosage and Food Sources [healthline.com]
- 2. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lutein and this compound—Food Sources, Bioavailability and Dietary Variety in Age-Related Macular Degeneration Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutein transport by Caco-2 TC-7 cells occurs partly by a facilitated process involving the scavenger receptor class B type I (SR-BI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Overview of Dietary this compound Occurrence and Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]
- 10. Lutein, this compound and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carotenoid transport is decreased and expression of the lipid transporters SR-BI, NPC1L1, and ABCA1 is downregulated in Caco-2 cells treated with ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lutein and this compound: An Overview of Metabolism and Eye Health [jscimedcentral.com]
- 14. Development of an in vitro digestion method to assess carotenoid bioavailability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in vitro digestion method adapted for carotenoids and carotenoid esters: moving forward towards standardization - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. A guide for the evaluation of in vitro bioaccessibility of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. [PDF] Carotenoid uptake and secretion by CaCo-2 cells: beta-carotene isomer selectivity and carotenoid interactions. | Semantic Scholar [semanticscholar.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Management of Ocular Diseases Using Lutein and this compound: What Have We Learned from Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Superior Bioavailability of a Novel Lutein and this compound Formulation in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced Oral Bioavailability of Lutein and this compound via a Self-Emulsifying Delivery System: A Randomized, Double-Blind Cross-Over Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of formulation on the bioavailability of lutein and this compound: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of aggregation form on bioavailability of this compound in humans: a randomised cross-over study | British Journal of Nutrition | Cambridge Core [cambridge.org]
The Metabolic Odyssey of Zeaxanthin in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeaxanthin, a xanthophyll carotenoid, is a crucial component of human nutrition, with profound implications for ocular health. Unlike many other carotenoids, this compound is selectively accumulated in the macular region of the retina, where it plays a vital role in protecting against photo-oxidative damage. Understanding the metabolic pathway of this compound—from its intestinal absorption to its specific uptake and transformation within ocular tissues—is paramount for the development of novel therapeutic strategies targeting age-related macular degeneration (AMD) and other retinopathies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's metabolic journey in the human body, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Intestinal Absorption and Systemic Transport
The journey of dietary this compound begins in the small intestine. As a lipophilic compound, its absorption is intrinsically linked to the digestion and absorption of dietary fats.
Emulsification and Micellar Solubilization
Following ingestion, esterified forms of this compound are hydrolyzed by cholesterol esterase to release free this compound.[1] Bile salts and phospholipids (B1166683) then emulsify the free this compound along with other dietary lipids into mixed micelles. This process is crucial for increasing the surface area for enzymatic action and facilitating absorption.
Enterocyte Uptake
The mixed micelles transport this compound to the apical membrane of the enterocytes. Uptake into the intestinal cells is mediated by a combination of passive diffusion and protein transporters, including Scavenger Receptor Class B Type 1 (SR-B1).[1]
Chylomicron Assembly and Secretion
Within the enterocytes, this compound is packaged into chylomicrons, which are large lipoprotein particles. These chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream.
Lipoprotein-Mediated Systemic Transport
In the circulation, chylomicrons are metabolized by lipoprotein lipase (B570770) (LPL), releasing their lipid content to peripheral tissues. The resulting chylomicron remnants, still containing this compound, are taken up by the liver. The liver then repackages this compound into other lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL), for distribution throughout the body.[2] HDL is considered the primary carrier of this compound in human plasma.[1]
Tissue Distribution and Ocular Accumulation
While this compound is distributed to various tissues, its most remarkable accumulation occurs in the eye, specifically in the macula lutea.
General Tissue Distribution
This compound is found in several tissues, including the liver, adrenal glands, and adipose tissue. However, its concentration in these tissues is significantly lower than in the retina.
Selective Uptake by the Retina
The retinal pigment epithelium (RPE) plays a critical role in the selective uptake of this compound from the circulation. This process is mediated by specific receptors and binding proteins. SR-B1 on the RPE cells is a key receptor for the uptake of HDL-associated this compound.[3]
Macular Pigment Formation
Within the retina, this compound, along with its isomer lutein (B1675518) and its metabolite meso-zeaxanthin (B1235934), forms the macular pigment. The concentration of these xanthophylls is highest in the fovea.[4] The distribution is not uniform, with this compound being the dominant component in the center of the fovea, while lutein concentration increases towards the periphery.[4]
Metabolism and Transformation
In the human body, particularly in the eye, this compound and its related xanthophylls undergo specific metabolic transformations.
Isomerization of Lutein to Meso-zeaxanthin
A key metabolic event in the macula is the conversion of dietary lutein into meso-zeaxanthin, a non-dietary stereoisomer of this compound. This enzymatic process is catalyzed by the RPE65 enzyme, also known as the retinal pigment epithelium-specific 65 kDa protein.[5][6]
Binding Proteins
The selective accumulation and stabilization of this compound in the macula are facilitated by specific binding proteins. Glutathione S-transferase P1 (GSTP1) has been identified as a high-affinity this compound-binding protein in the human retina.[7][8] Another protein, Steroidogenic Acute Regulatory Domain 3 (StARD3), has been identified as a lutein-binding protein.[9][10][11]
Quantitative Data
The following tables summarize key quantitative data from human studies on the pharmacokinetics and tissue concentrations of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma Following Supplementation
| Study | Dosage | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) |
| Hartgens et al. (2004)[12] | 1 mg/day for 42 days | 0.20 ± 0.07 | - | - |
| Hartgens et al. (2004)[12] | 10 mg/day for 42 days | 0.92 ± 0.28 | - | - |
| Evans et al. (2012)[13] | 1.75 mg (single dose) | ~0.09 | ~14 | ~3.5 (AUC 0-72h) |
| Kotagiri et al. (2022)[14] | 2 mg (single dose, LZO formulation) | ~0.058 | 20 | ~2.9 (AUC 0-72h) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve. Note: Values are approximate and may vary based on formulation and individual differences.
Table 2: this compound Concentration in Human Tissues
| Tissue | Concentration (µg/g wet weight) | Reference |
| Retina (Macula) | 0.1 - 1.0 mM (approx. 57-570 µg/g) | Murillo et al. (2019)[1] |
| Liver | Variable, lower than retina | Data from primate studies[15] |
| Adipose Tissue | Variable, lower than retina | Data from primate studies[15] |
| Plasma (Baseline) | 0.048 ± 0.026 µmol/L | Hartgens et al. (2004)[12] |
Table 3: Lutein and this compound Ratios in the Human Retina
| Retinal Region | Lutein:this compound Ratio | Reference |
| Central Fovea (0-0.25 mm) | 1:2.4 | Bone et al. (1992)[4] |
| Periphery (8.7-12.2 mm) | >2:1 | Bone et al. (1992)[4] |
Experimental Protocols
Quantification of this compound in Human Plasma and Tissues by HPLC
Objective: To determine the concentration of this compound and its isomers in biological matrices.
Methodology (adapted from Khachik et al. and others): [16][17][18]
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add 1 mL of ethanol (B145695) to precipitate proteins.
-
Add 2 mL of hexane (B92381) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collect the upper hexane layer containing the carotenoids.
-
Repeat the extraction twice.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
-
Sample Preparation (Retinal Tissue):
-
Dissect the retinal tissue and homogenize in a suitable solvent (e.g., ethanol or acetone).
-
Perform a saponification step with methanolic KOH to hydrolyze carotenoid esters.
-
Extract the carotenoids with hexane or another non-polar solvent.
-
Wash the extract with water to remove the alkali.
-
Dry the extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: A C30 or chiral column is recommended for the separation of this compound isomers.
-
Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. For chiral separations, a mobile phase of hexane and isopropanol (B130326) may be employed.
-
Detection: A photodiode array (PDA) detector set at ~450 nm is used for quantification. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.
-
Quantification: Concentrations are determined by comparing the peak areas of the samples to those of authentic standards of known concentrations.
-
In Vitro Model of this compound Uptake using ARPE-19 Cells
Objective: To study the mechanisms of this compound uptake by retinal pigment epithelial cells.
Methodology (adapted from and other cell culture protocols): [19][20][21]
-
Cell Culture:
-
Culture ARPE-19 cells (a human retinal pigment epithelial cell line) in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For uptake studies, seed the cells in 12- or 24-well plates and grow to confluence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol, THF, or DMSO).
-
Dilute the stock solution in the cell culture medium to the desired final concentration. To enhance solubility, this compound can be delivered in complex with a carrier like bovine serum albumin (BSA) or as micelles.
-
Incubate the cells with the this compound-containing medium for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Analysis of Cellular Uptake:
-
After the incubation period, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular this compound.
-
Lyse the cells using a suitable lysis buffer or by sonication.
-
Extract the carotenoids from the cell lysate using an organic solvent (e.g., hexane/isopropanol mixture).
-
Quantify the intracellular this compound concentration using HPLC as described in the previous protocol.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Overview of the metabolic pathway of dietary this compound in humans.
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound in biological samples.
Conclusion
The metabolic pathway of this compound in humans is a complex and highly regulated process, culminating in its selective accumulation in the macula of the eye. This intricate journey from diet to retina underscores its specialized role in ocular health. A thorough understanding of the factors influencing its bioavailability, transport, and metabolism is crucial for optimizing dietary recommendations and developing effective interventions for the prevention and treatment of retinal diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge of this vital carotenoid.
References
- 1. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport and retinal capture of lutein and this compound with reference to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of selective delivery of xanthophylls to retinal pigment epithelial cells by human lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RPE65 has an additional function as the lutein to meso-zeaxanthin isomerase in the vertebrate eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RPE65 takes on another role in the vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human ocular carotenoid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of StARD3 as a lutein-binding protein in the macula of the primate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of StARD3 as a Lutein-binding Protein in the Macula of the Primate Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma kinetics of this compound and 3'-dehydro-lutein after multiple oral doses of synthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of formulation on the bioavailability of lutein and this compound: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. ARPE-19 Cell Line - Specialized Look into Retinal Pigment Epithelial Cell Research with ARPE-19 [cytion.com]
- 20. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Elucidation of Zeaxanthin's Role in Ocular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective accumulation of the xanthophyll carotenoid zeaxanthin in ocular tissues, particularly the macula, represents a fascinating example of biological specificity and has profound implications for retinal health and the development of preventative and therapeutic strategies against ocular diseases. This technical guide provides an in-depth exploration of the pivotal discoveries, experimental methodologies, and molecular mechanisms underlying the presence and function of this compound in the eye.
The Initial Discovery and Quantification of this compound in Ocular Tissues
The journey to understanding the role of this compound in the eye began with the observation of the distinct yellow coloration of the macula lutea. In 1945, George Wald first attributed this color to the presence of xanthophylls.[1] It was not until the mid-1980s that the specific carotenoids responsible were definitively identified.
Groundbreaking work by Bone and Landrum in 1985 and 1988 utilized High-Performance Liquid Chromatography (HPLC) to separate and identify lutein (B1675518) and this compound as the primary constituents of the macular pigment.[2][3] Their research revealed a remarkable spatial distribution of these isomers, with this compound being the dominant carotenoid in the central fovea, while lutein predominates in the peripheral retina.[1][4] This differential distribution suggests distinct functional roles for each carotenoid within the retina.
Subsequent studies employing advanced analytical techniques such as chiral HPLC coupled with mass spectrometry (MS) have further refined our understanding of the stereoisomeric composition of macular pigment, identifying not only dietary (3R,3'R)-zeaxanthin but also meso-zeaxanthin, which is thought to be formed from lutein within the retina.[1][5]
Quantitative Distribution of this compound and Lutein in Human Retinal Regions
The following table summarizes quantitative data on the concentration of this compound and lutein in different regions of the human retina, as determined by HPLC analysis in various studies.
| Retinal Region | This compound Concentration (ng/mm²) | Lutein Concentration (ng/mm²) | Lutein:this compound Ratio | Reference |
| Fovea (Central 0-0.25 mm) | Dominant | Lower than this compound | ~1:2.4 | [4] |
| Perifoveal Retina (1.5-4 mm eccentricity) | Lower than Fovea | Higher than Fovea | Variable | [3][6] |
| Peripheral Retina (8.7-12.2 mm) | Significantly Lower | Dominant | >2:1 | [4] |
| Rod Outer Segments (Perifoveal) | Present | Present | Higher concentration than peripheral ROS | [3][6] |
| Rod Outer Segments (Peripheral) | Present | Present | Lower concentration than perifoveal ROS | [3][6] |
Experimental Protocols for this compound Research in Ocular Tissues
The elucidation of this compound's function has been heavily reliant on robust experimental methodologies. This section details representative protocols for the extraction and analysis of this compound from ocular tissues and for in vivo studies of its protective effects.
Extraction and HPLC Analysis of this compound from Retinal Tissue
High-Performance Liquid Chromatography is the gold standard for the quantification of this compound in biological samples.[2] Chiral HPLC is necessary for the separation of this compound stereoisomers.[7][8]
Tissue Preparation:
-
Dissect the retina from donor eyes, separating the foveal, perifoveal, and peripheral regions as required.
-
Homogenize the tissue samples in a suitable buffer.
Extraction:
-
Perform a saponification step using methanolic potassium hydroxide (B78521) to hydrolyze carotenoid esters.
-
Extract the carotenoids from the aqueous phase using an organic solvent such as hexane (B92381) or a hexane/ether mixture.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
Chiral HPLC Conditions (Representative):
-
Column: A polysaccharide-based chiral stationary phase, such as Daicel CHIRALPAK AD-H (250 x 4.6 mm, 5 µm), is effective for separating this compound stereoisomers.[7][9]
-
Mobile Phase: An isocratic or gradient system of n-hexane and 2-propanol is commonly used. A typical isocratic mobile phase is n-hexane:2-propanol (95:5, v/v).[7]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) set to monitor at approximately 450 nm is used for quantification.[7] Mass spectrometry (e.g., APCI-MS) can be coupled with HPLC for definitive identification.[1][5]
In Vivo Model of Light-Induced Retinal Damage in Japanese Quail
The Japanese quail is a valuable animal model for studying the protective effects of this compound due to its cone-rich retina and its ability to accumulate dietary xanthophylls.[10]
Experimental Workflow:
-
Dietary Manipulation: Raise quail on a carotenoid-deficient diet for a specified period (e.g., 6 months) to deplete retinal carotenoid levels.
-
Supplementation: Divide the quail into groups and supplement their diets with varying concentrations of this compound for a defined duration (e.g., 1, 3, or 7 days).
-
Light Damage Induction: Expose the quail to high-intensity white light (e.g., 3200 lux) for intermittent periods.
-
Tissue Collection: Euthanize the quail and collect retinal tissue for analysis.
-
Assessment of Retinal Damage:
-
Apoptosis: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays on retinal cross-sections to quantify apoptotic photoreceptor cells.
-
Carotenoid Analysis: Quantify retinal this compound levels in the contralateral eye using HPLC.
-
References
- 1. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and this compound stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lutein and this compound concentrations in rod outer segment membranes from perifoveal and peripheral human retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
The Role of Zeaxanthin in Early Eye Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeaxanthin, a dietary carotenoid of the xanthophyll family, plays a critical and multifaceted role in the development of the human eye. Concentrated in the macular region of the retina, it is integral to the establishment of robust antioxidant defenses and the protection of developing photoreceptors and retinal pigment epithelium (RPE) from phototoxic damage. Transferred from mother to fetus, its presence from early gestation is crucial for mitigating oxidative stress during the highly metabolic processes of retinal differentiation and maturation. This technical guide synthesizes the current understanding of this compound's molecular functions in early ocular development, presenting key quantitative data, detailed experimental methodologies for its study, and elucidation of its primary signaling pathways.
Introduction
The early development of the eye is a complex process characterized by rapid cell proliferation, differentiation, and high metabolic activity, making the nascent retinal tissue particularly vulnerable to oxidative stress. This compound, along with its isomer lutein, is selectively accumulated in the primate retina, forming the macular pigment (MP). This accumulation begins as early as the second trimester of gestation, suggesting a fundamental role in prenatal and perinatal eye development. The primary functions of this compound in this context are twofold: acting as a potent antioxidant to neutralize reactive oxygen species (ROS) and serving as a blue light filter to prevent photochemical damage to the developing photoreceptor cells. This guide provides an in-depth examination of the mechanisms underpinning these protective roles.
Quantitative Analysis of this compound in Development
The concentration and distribution of this compound are critical to its function. High-performance liquid chromatography (HPLC) is the gold standard for its quantification in biological tissues.
Table 1: this compound and Lutein Concentrations in Human Prenatal Retinal Tissue
| Developmental Stage | Lutein:this compound Ratio (Central Retina) | Lutein:this compound Ratio (Peripheral Retina) | Notes |
| ~20 Weeks Gestation | Lutein is the major pigment | >2:1 | At this stage, the pigments are detectable but do not yet form a visible yellow spot. This compound dominance in the central retina develops postnatally.[1][2][3] |
Table 2: Effects of Maternal Supplementation on this compound Levels
Data from the Lutein and this compound in Pregnancy (L-ZIP) Randomized Trial, where the supplemented group received 10 mg Lutein + 2 mg this compound daily.
| Analyte | Control Group (Placebo) | Supplemented Group | Fold Increase | P-value |
| Maternal Serum L+Z | Baseline | Significant Increase at all trimesters | - | <0.001 |
| Infant Cord Blood L+Z | Baseline | Significant Increase | ~5-fold | <0.0001 |
| Infant Cord Blood Total Carotenoids | Baseline | Significant Increase | >3-fold | <0.0001 |
| Infant Skin Carotenoids | Baseline | Significant Increase | 38% Increase | <0.0001 |
Data synthesized from references[4][5][6].
Table 3: In Vitro Efficacy of this compound
| Experimental Model | This compound Concentration | Effect | Reference |
| Hypoxic Human RPE Cells | 50-150 µM | Dose-dependent inhibition of VEGF secretion | [7] |
| Hypoxic Human RPE Cells | 150 µM | Significant decrease in VEGF mRNA expression | [7] |
| Hypoxic Human RPE Cells | 50-150 µM | Dose-dependent inhibition of HIF-1α protein accumulation | [7] |
| ARPE-19 Cells | 10 µM | Promoted Nrf2 nuclear translocation and induced phase II antioxidant enzymes | [1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its protective effects through the modulation of specific intracellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the inhibition of hypoxia-induced factors.
The Nrf2 Antioxidant Response Pathway
This compound is a potent activator of the Nrf2 pathway, the master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound is proposed to activate the PI3K/Akt pathway, which leads to the disruption of the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and those involved in glutathione (B108866) (GSH) synthesis, thereby bolstering the cell's capacity to neutralize ROS.[1][4][8]
Caption: this compound-activated Nrf2 Antioxidant Response Pathway.
Inhibition of Hypoxia-Induced VEGF Signaling
The developing retina has high oxygen demands, and transient periods of hypoxia can occur, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that upregulates genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). While essential for normal vascularization, excessive VEGF can lead to pathological neovascularization. This compound has been shown to inhibit the accumulation of HIF-1α protein under hypoxic conditions.[7] By preventing HIF-1α stabilization, this compound effectively downregulates the transcription of VEGF, thereby helping to maintain a balanced pro-angiogenic environment crucial for normal retinal vascular development.
Caption: this compound's Inhibition of Hypoxia-Induced VEGF Pathway.
Experimental Protocols and Methodologies
Quantification of this compound in Ocular Tissue by HPLC
This protocol provides a standard method for the extraction and quantification of this compound from retinal tissue.
-
Tissue Preparation: Dissect macula and peripheral retina from donor eyes under dim light. Homogenize tissue samples.
-
Extraction:
-
Extract homogenized tissue three times with tetrahydrofuran (B95107) (THF) containing 0.1% butylated hydroxytoluene (BHT) via sonication at 5-10°C for 30 minutes per extraction.
-
Combine the extracts and evaporate to dryness under a vacuum at room temperature.
-
Re-dissolve the dried residue in 1 mL of the HPLC mobile phase.
-
Centrifuge at ~2000g for 10 minutes to pellet insoluble particles.[9]
-
-
HPLC Analysis:
-
System: Gradient HPLC with a photodiode array (PDA) detector.
-
Column: Cyano column (e.g., Microsorb, 25-cm length × 4.6-mm inner diameter).
-
Mobile Phase: Hexane/dichloromethane/methanol/N,N'-di-isopropylethylamine (80:19.2:0.7:0.1 vol/vol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 450 nm.
-
Confirmation: Peak identities should be confirmed by co-elution with authentic standards and by mass spectrometry.[9][10]
-
In Vitro Model: this compound's Effect on Photoreceptor Differentiation
This synthesized protocol outlines a method to assess how this compound promotes the differentiation of photoreceptors in culture.
-
Primary Retinal Cell Culture:
-
This compound Treatment:
-
After 24 hours in culture, supplement the medium with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Maintain cultures for 5-7 days to allow for differentiation.
-
-
Assessment of Differentiation (Immunofluorescence for Opsin):
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a photoreceptor-specific opsin (e.g., anti-Rhodopsin for rods, anti-S-opsin for cones) overnight at 4°C.
-
Wash and incubate with a fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto slides and image using a fluorescence microscope.[13][14][15]
-
-
Quantification: Analyze images to determine the percentage of opsin-positive cells and the extent of outer segment-like process development relative to the total number of DAPI-stained nuclei.
In Vivo Experimental Workflow
This workflow describes a comprehensive approach to evaluating the protective role of this compound in an animal model of early eye development under oxidative stress.
Caption: In Vivo Workflow for this compound Efficacy Assessment.
Conclusion
This compound is an indispensable nutrient for the developing eye, providing foundational protection against oxidative and phototoxic stress. Its role is mediated through well-defined molecular pathways, including the potentiation of the Nrf2 antioxidant defense system and the regulation of angiogenic factors like VEGF. The quantitative data clearly demonstrate its transfer from mother to child and the significant impact of maternal supplementation on infant carotenoid status. The experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate the mechanisms of this compound and to evaluate novel therapeutic strategies aimed at optimizing ocular health from the earliest stages of life. Continued research into the precise molecular interactions and long-term benefits of ensuring adequate this compound levels during gestation is critical for developing nutritional recommendations and interventions to prevent developmental issues and reduce the risk of later-life ocular diseases.
References
- 1. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for preparing primary retinal cell cultures for evaluating the neuroprotective and neuritogenic effect of factors on axotomized mature CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of gene expression in human retina and supporting tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic effect of Keap1-Nrf2-ARE pathway-related drugs on age-related eye diseases through anti-oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of reference genes for the normalization of retinal mRNA expression by RT-qPCR in oxygen induced retinopathy, anemia, and erythropoietin administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dissociated Retinal Cell Culture [bio-protocol.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ICC/IF Protocol | Antibodies.com [antibodies.com]
Zeaxanthin's Function in Photoprotection: A Technical Guide
Abstract
Zeaxanthin, a xanthophyll carotenoid, is a fundamental component of photoprotective mechanisms in a wide array of biological systems, from photosynthetic bacteria and plants to the human retina. Its unique molecular structure, characterized by an extended system of conjugated double bonds, enables it to perform a dual role in mitigating the damaging effects of excessive light exposure. This technical guide provides an in-depth examination of the core mechanisms of this compound-mediated photoprotection, including its pivotal role in the thermal dissipation of excess energy via non-photochemical quenching (NPQ), its potent antioxidant functions in scavenging reactive oxygen species (ROS), and its capacity as a blue light filter. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for scientific and drug development professionals.
Core Photoprotective Mechanisms of this compound
This compound employs a multi-pronged strategy to protect cells from photodamage. These mechanisms can be broadly categorized into energy dissipation through the xanthophyll cycle, direct antioxidant activity, and spectral filtering.
Non-Photochemical Quenching (NPQ) and the Xanthophyll Cycle
In photosynthetic organisms, exposure to light levels exceeding the capacity of the photosynthetic apparatus leads to the generation of harmful reactive oxygen species (ROS).[1] To counteract this, organisms have evolved a rapid regulatory process known as non-photochemical quenching (NPQ), where excess excitation energy is safely dissipated as heat.[2] The xanthophyll cycle is central to this process.[3]
Under conditions of excess light, a proton gradient (ΔpH) builds up across the thylakoid membrane, lowering the pH in the lumen.[3][4] This acidic environment activates the enzyme violaxanthin (B192666) de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to this compound through an antheraxanthin (B39726) intermediate.[4][5] this compound then participates directly in quenching the excited singlet state of chlorophyll, dissipating the energy as heat.[6][7] This process is believed to be mediated by the PsbS protein, which senses the low lumenal pH and induces a conformational change in the light-harvesting complexes (LHCII), facilitating the quenching activity of this compound.[8] When light intensity decreases, the enzyme this compound epoxidase (ZEP) converts this compound back to violaxanthin, deactivating the quenching process to ensure high photosynthetic efficiency.[3][9]
Antioxidant Activity: Quenching of Reactive Oxygen Species
Beyond its role in NPQ, this compound is a highly effective antioxidant.[6] Photodynamic processes, especially under high-light stress, inevitably lead to the formation of ROS, including singlet oxygen (¹O₂) and various free radicals.[1][10] These highly reactive molecules can inflict severe oxidative damage on cellular components such as lipids, proteins, and nucleic acids.[11]
This compound's extended system of conjugated double bonds allows it to efficiently quench singlet oxygen and scavenge lipid peroxyl radicals.[12][13] It can absorb the energy from ¹O₂ without undergoing chemical degradation (physical quenching) or react with it in a "sacrificial" manner (chemical quenching), neutralizing its harmful potential.[14][15] Studies have shown this compound to be a more potent singlet oxygen quencher than its isomer lutein, an effect attributed to its additional conjugated double bond.[12][14] This direct antioxidant action is a critical photoprotective mechanism, particularly in non-photosynthetic tissues like the human retina.[16]
References
- 1. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound, a Molecule for Photoprotection in Many Different Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The this compound-Independent and this compound-Dependent qE Components of Nonphotochemical Quenching Involve Common Conformational Changes within the Photosystem II Antenna in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. oatext.com [oatext.com]
- 12. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Why has Nature Chosen Lutein and this compound to Protect the Retina? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Stereoisomers of Zeaxanthin: A Comprehensive Technical Guide on Their Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeaxanthin, a pivotal xanthophyll carotenoid, is integral to physiological processes across diverse biological systems, from microorganisms to humans. Its significance is underscored by the existence of three distinct stereoisomers: (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and the meso-form, (3R,3'S)-zeaxanthin. These stereoisomers, while possessing the same chemical formula, exhibit unique spatial arrangements that influence their natural distribution, bioavailability, and biological function. This technical guide provides an in-depth exploration of the natural occurrence of this compound stereoisomers, detailing their concentrations in various sources. It further presents comprehensive experimental protocols for their extraction and chiral separation, alongside a discussion of their biosynthetic pathways and roles in biological systems, particularly in the context of retinal health and plant photoprotection.
Introduction to this compound Stereoisomers
This compound is a dihydroxy-β-carotene, a member of the xanthophyll class of carotenoids. The presence of two chiral centers at the 3 and 3' positions of its β-ionone rings gives rise to three stereoisomeric forms:
-
(3R,3'R)-Zeaxanthin: This is the most common stereoisomer found in nature, synthesized by plants and various microorganisms. It is the primary form of this compound obtained through dietary sources.[1][2]
-
(3S,3'S)-Zeaxanthin: This stereoisomer is less common in the diet.
-
Meso-zeaxanthin (B1235934) (3R,3'S): This isomer is notable for its significant presence in the macula of the human retina, particularly at the foveal center.[1][3] While scarce in the typical diet, it is formed in the retina through the enzymatic isomerization of lutein (B1675518).[1][4]
The distinct stereochemistry of these molecules plays a crucial role in their biological functions, particularly in their antioxidant capacities and their interaction with biological membranes and proteins.
Natural Occurrence and Quantitative Distribution
The distribution and concentration of this compound stereoisomers vary significantly across different natural sources. While (3R,3'R)-zeaxanthin is widespread, the occurrence of meso-zeaxanthin and (3S,3'S)-zeaxanthin is more specific.
Plant Sources
Plants are the primary dietary source of (3R,3'R)-zeaxanthin. It imparts the characteristic yellow and orange colors to many fruits and vegetables. Green leafy vegetables also contain significant amounts of this compound, although its color is often masked by chlorophyll.[2] Quantitative data on this compound concentrations in various plant sources are summarized in Table 1. It is important to note that many studies report total this compound content without differentiating between the stereoisomers.
Table 1: Concentration of this compound in Selected Plant-Based Foods
| Food Source | This compound Concentration (µg/g wet weight) | Predominant Isomer(s) Reported | Reference(s) |
| Corn (Sweet, yellow) | 8.8 | (3R,3'R)-zeaxanthin | [5] |
| Kale | 39.5 | (3R,3'R)-zeaxanthin | [5] |
| Spinach | 12.2 | (3R,3'R)-zeaxanthin | [5] |
| Orange Pepper | 18.4 | (3R,3'R)-zeaxanthin | [6] |
| Goji Berries (dried) | 29.8 | (3R,3'R)-zeaxanthin (as esters) | [6] |
| Butternut Squash | 2.1 | (3R,3'R)-zeaxanthin | [5] |
| Oranges | 0.1 | (3R,3'R)-zeaxanthin | [7] |
| Nectarine | 0.4 | (3R,3'R)-zeaxanthin | [7] |
Note: Data represents total this compound unless specified. The concentrations can vary based on cultivar, ripeness, and growing conditions.
Animal and Marine Sources
Animals obtain this compound through their diet. In the human retina, a specific distribution of this compound stereoisomers is observed, with a high concentration of meso-zeaxanthin in the fovea.[1][8] Some marine organisms are also sources of this compound and its stereoisomers. Table 2 provides quantitative data on this compound stereoisomers in selected animal and marine sources.
Table 2: Concentration of this compound Stereoisomers in Animal and Marine Sources
| Source | (3R,3'R)-Zeaxanthin (ng/g wet weight) | meso-Zeaxanthin (ng/g wet weight) | (3S,3'S)-Zeaxanthin (ng/g wet weight) | Reference(s) |
| Trout Flesh (Oncorhynchus mykiss) | 12.33 ± 4.54 | 1.18 ± 0.68 | 2.23 ± 0.98 | [9] |
| Trout Flesh (Salmo Trutta) | 11.97 ± 6.94 | 1.43 ± 0.89 | 2.16 ± 1.11 | [9] |
Microorganisms
Certain microorganisms, including bacteria and microalgae, are capable of synthesizing this compound.[2] This makes them potential sources for the biotechnological production of this carotenoid.
Experimental Protocols
The accurate identification and quantification of this compound stereoisomers necessitate specific analytical methodologies due to their structural similarity.
Extraction of Carotenoids from Plant Tissues
The following is a generalized protocol for the extraction of carotenoids from plant materials.
-
Sample Preparation: Homogenize fresh or frozen plant material (e.g., 1-5 g) in a blender or with a mortar and pestle. For dry samples, rehydration may be necessary.
-
Solvent Extraction: Extract the homogenized sample with a suitable organic solvent or solvent mixture. Common choices include acetone, ethanol, methanol, or a combination of hexane (B92381) and acetone. The extraction should be performed under subdued light to prevent isomerization and degradation of the carotenoids.[10]
-
Phase Separation: Partition the extract with a nonpolar solvent (e.g., hexane or diethyl ether) and water to remove water-soluble components. The carotenoids will preferentially move into the nonpolar layer.
-
Saponification (Optional): If the sample contains a high concentration of chlorophylls (B1240455) or if the this compound is esterified, a saponification step with methanolic potassium hydroxide (B78521) can be performed to hydrolyze these compounds.[6]
-
Washing and Drying: Wash the organic phase with water to remove residual alkali and water-soluble impurities. Dry the extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a stream of nitrogen gas at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis.
Caption: Workflow for the extraction of carotenoids from plant tissues.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Standard reversed-phase HPLC columns (e.g., C18, C30) can separate lutein from this compound but cannot resolve the this compound stereoisomers.[11] Chiral chromatography is essential for their separation.
-
Chromatographic System: An HPLC system equipped with a diode array detector (DAD) is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) or similar, is effective for separating this compound stereoisomers.[9][11]
-
Mobile Phase: An isocratic mobile phase of n-hexane and 2-propanol (e.g., 95:5, v/v) is commonly used. The exact ratio may need to be optimized for the specific column and instrument.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Column Temperature: Maintain a constant column temperature, for example, at 25 °C.[11]
-
Detection: Monitor the eluting compounds at their maximum absorbance wavelength, which is approximately 450 nm for this compound.[9][11]
-
Quantification: Prepare standard curves for each stereoisomer using certified reference materials to quantify their concentrations in the samples.
Caption: Experimental workflow for chiral HPLC analysis.
Biosynthesis and Biological Signaling
The formation and function of this compound stereoisomers are governed by specific biochemical pathways.
This compound Biosynthesis in Plants
In plants, (3R,3'R)-zeaxanthin is synthesized from β-carotene through the action of the enzyme β-carotene hydroxylase.[2][12] This process is a key part of the carotenoid biosynthesis pathway.
Caption: Biosynthesis of (3R,3'R)-zeaxanthin from β-carotene in plants.
Conversion of Lutein to Meso-zeaxanthin in the Retina
Meso-zeaxanthin is formed in the primate retina from dietary lutein. This conversion is catalyzed by the enzyme RPE65, which is also involved in the visual cycle.[4]
Caption: RPE65-mediated conversion of lutein to meso-zeaxanthin.
Role in Photoprotection: The Xanthophyll Cycle
In plants, this compound plays a crucial role in photoprotection through the xanthophyll cycle. Under high light conditions, violaxanthin (B192666) is de-epoxidized to antheraxanthin (B39726) and then to this compound. This compound helps to dissipate excess light energy as heat, thus protecting the photosynthetic apparatus from damage.[2][13]
Caption: The xanthophyll cycle for photoprotection in plants.
Conclusion
The stereoisomers of this compound represent a fascinating area of study with significant implications for human health and plant biology. The predominance of (3R,3'R)-zeaxanthin in the diet and the specific localization and formation of meso-zeaxanthin in the human retina highlight the nuanced roles of these molecules. The analytical methods detailed herein provide a framework for the accurate quantification of these stereoisomers, which is crucial for ongoing research into their bioavailability, metabolism, and therapeutic potential. A deeper understanding of the distribution and function of this compound stereoisomers will continue to inform nutritional recommendations and the development of novel interventions for ocular and other health conditions.
References
- 1. Lutein, this compound, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. meso-Zeaxanthin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Distribution of lutein, this compound, and related geometrical isomers in fruit, vegetables, wheat, and pasta products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of this compound esters in plants using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. benchchem.com [benchchem.com]
- 12. Stepwise pathway engineering to the biosynthesis of this compound, astaxanthin and capsanthin in rice endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Part 1: Introduction to Zeaxanthin and Carotenoid Interactions
An In-depth Technical Guide on the Core Interactions of Zeaxanthin with Other Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This compound is a xanthophyll carotenoid, a class of oxygen-containing carotenoids found abundantly in nature. It is a structural isomer of lutein (B1675518) and is one of the most common carotenoids in the human diet, particularly in dark green leafy vegetables and yellow-orange fruits and vegetables.[1] In the human body, this compound and lutein are the predominant carotenoids found in the macula of the retina, where they are collectively known as macular pigment.[1][2][3] The selective accumulation of these carotenoids in the eye underscores their critical role in visual health, primarily through their functions as powerful antioxidants and filters of high-energy blue light.[1][3]
The study of this compound's interactions with other carotenoids, such as lutein, β-carotene, and lycopene (B16060), is crucial for understanding their collective bioavailability, physiological functions, and therapeutic potential. These interactions can be synergistic, antagonistic, or additive, influencing their absorption, transport, tissue distribution, and efficacy. For drug development professionals, a comprehensive understanding of these interactions is paramount for designing effective formulations and therapeutic strategies targeting oxidative stress-related diseases, most notably age-related macular degeneration (AMD).[1][3]
Part 2: Pharmacokinetic Interactions
The journey of this compound and other carotenoids from dietary intake to tissue deposition is a complex process involving competitive and cooperative interactions at various stages.
Absorption and Bioavailability
The intestinal absorption of carotenoids is a multifaceted process that can lead to competitive interactions. When consumed together, various carotenoids vie for incorporation into micelles and subsequent uptake by enterocytes.[4] This competition can impact the overall bioavailability of each carotenoid.
High doses of one carotenoid can inhibit the absorption of another. For instance, studies have shown that high supplementation with β-carotene can decrease the absorption of lutein and this compound.[5][6][7] Conversely, the presence of lutein has been observed to reduce the intestinal absorption of β-carotene.[8] The amount of dietary fat consumed with carotenoids is a significant factor influencing their bioavailability, as fats are essential for the formation of micelles that solubilize these lipophilic compounds for absorption.[9]
| Carotenoid Combination | Effect on Absorption/Bioavailability | Reference |
| Lutein + β-carotene | Coadministration may alter the intestinal absorption of both compounds.[8] | [8] |
| High β-carotene + Lutein/Zeaxanthin | High β-carotene intake can diminish the absorption and tissue accumulation of lutein and this compound.[5][6][7] | [5][6][7] |
| This compound + Lutein | This compound supplementation can lead to decreased levels of lutein in plasma and non-retinal tissues.[6] | [6] |
| Lutein + this compound | Lutein supplementation can lead to decreased levels of this compound in plasma and non-retinal tissues.[6] | [6] |
Transport and Distribution
Following absorption, carotenoids are incorporated into chylomicrons and transported via the lymphatic system to the liver. From the liver, they are distributed to various tissues, primarily transported in plasma by lipoproteins.[10] The distribution among lipoprotein classes is influenced by the physical properties of the carotenoid.[10]
This compound and lutein are predominantly transported by high-density lipoprotein (HDL), whereas β-carotene and lycopene are primarily carried by low-density lipoprotein (LDL).[11] This differential transport may influence their delivery to specific tissues. For example, the preferential uptake of lutein and this compound by the retina is a highly selective process, the mechanisms of which are still under investigation but are thought to involve specific binding proteins.[1]
| Carotenoid | Primary Lipoprotein Transporter | Key Tissue Deposition Sites | Reference |
| This compound | High-Density Lipoprotein (HDL)[11] | Macula of the retina, liver, adipose tissue | [2][11] |
| Lutein | High-Density Lipoprotein (HDL)[11] | Macula of the retina, liver, adipose tissue | [2][11] |
| β-carotene | Low-Density Lipoprotein (LDL)[12][13] | Adipose tissue, liver, skin | [12] |
| Lycopene | Low-Density Lipoprotein (LDL)[11] | Adrenal glands, testes, liver, prostate | [11] |
Metabolism
The metabolism of carotenoids is primarily carried out by two key enzymes: β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2).[14][15] BCO1 is a cytosolic enzyme that symmetrically cleaves provitamin A carotenoids, like β-carotene, to produce retinal (vitamin A).[14][15] BCO1 cannot cleave xanthophylls like lutein and this compound, which have hydroxyl groups on both ionone (B8125255) rings.[15]
BCO2, a mitochondrial enzyme, has a broader substrate specificity and can cleave both provitamin A and non-provitamin A carotenoids, including lutein and this compound, at the 9',10' double bond.[14][15] Interestingly, human BCO2 is reported to be inactive, which may explain the unique accumulation of high concentrations of lutein and this compound in the primate macula.[16] The differential activity and substrate specificity of these enzymes play a crucial role in determining the metabolic fate and tissue accumulation of various carotenoids.
| Enzyme | Location | Substrates | Primary Cleavage Product(s) | Reference |
| BCO1 | Cytosol | Provitamin A carotenoids (e.g., β-carotene) | Retinal (Vitamin A) | [14][15] |
| BCO2 | Mitochondria | Provitamin A and non-provitamin A carotenoids (e.g., β-carotene, lutein, this compound) | β-apo-10'-carotenal and other apo-carotenoids | [14][15] |
Part 3: Pharmacodynamic and Functional Interactions
Beyond pharmacokinetics, the interactions between this compound and other carotenoids have significant implications for their biological functions, particularly their antioxidant and cell-signaling activities.
Antioxidant Activity
Carotenoids are potent antioxidants capable of quenching reactive oxygen species (ROS) and protecting cells from oxidative damage. When present in combination, their antioxidant effects can be synergistic, additive, or even antagonistic.[17][18][19] Synergistic interactions have been reported between various carotenoids and other antioxidants like vitamins C and E.[17][20] For instance, a combination of lycopene and other carotenoids has been shown to provide stronger protection against oxidative damage than individual compounds.[20]
The specific nature of the interaction can depend on the ratio of the combined compounds and the cellular environment. For example, in certain contexts, high concentrations of β-carotene have been associated with pro-oxidant effects, highlighting the complexity of these interactions.
| Carotenoid Combination | Observed Antioxidant Interaction | Potential Mechanism | Reference |
| Lycopene + other carotenoids | Synergistic protection against oxidative damage | Enhanced free radical scavenging capacity. | [20] |
| β-carotene + Vitamin C + Vitamin E | Advanced scavenging ability against reactive nitrogen species | Regeneration of oxidized antioxidants. | [20] |
| Lutein + Quercetin (5:1 ratio) | Antagonistic effect on antioxidant activity | Decreased cellular uptake of lutein. | [21] |
| Lycopene + Quercetin (1:5 ratio) | Synergistic effect on antioxidant activity | Increased cellular uptake of lycopene and enhanced antioxidant enzyme activities. | [21] |
Cellular Signaling Pathways
This compound and other carotenoids can modulate various cellular signaling pathways, thereby influencing inflammatory responses, antioxidant defenses, and cell survival.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. This compound has been shown to activate the Nrf2 pathway by promoting its nuclear translocation.[22][23][24] This activation leads to an increased expression of phase II enzymes, such as glutathione (B108866) S-transferases and heme oxygenase-1, thereby enhancing the cell's capacity to combat oxidative stress.[23][24] Lutein has also been reported to activate the Nrf2 pathway.[25]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Chronic activation of NF-κB is implicated in numerous inflammatory diseases. Carotenoid derivatives have been shown to inhibit the NF-κB pathway.[26][27][28] This inhibition can occur through direct interaction with key proteins in the pathway, such as IκB kinase (IKK) and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.[26][28] β-carotene has also been demonstrated to inhibit the activation of NF-κB.[29]
Caption: Inhibition of the NF-κB signaling pathway by carotenoid derivatives.
Part 4: Experimental Methodologies
Investigating the interactions of this compound with other carotenoids requires a range of experimental models and analytical techniques.
In Vitro Models
Cell culture models are invaluable for elucidating the molecular mechanisms underlying carotenoid interactions. The human retinal pigment epithelial cell line ARPE-19 is a commonly used model for studying the effects of carotenoids in the eye.[30][31][32][33][34] These cells can be used to assess cellular uptake, antioxidant activity, and the modulation of signaling pathways by different carotenoid combinations.
Caption: A generalized workflow for in vitro studies of carotenoid interactions.
Protocol for HPLC Analysis of Carotenoids in Human Plasma:
A common method for the quantitative analysis of carotenoids in biological samples is High-Performance Liquid Chromatography (HPLC). The following is a summarized protocol based on established methods.[35][36][37][38][39]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., echinenone) in ethanol.[35][37]
-
Extract the carotenoids with a solvent such as hexane (B92381) or a mixture of methanol (B129727) and methylene (B1212753) chloride.[36][38]
-
Centrifuge to separate the layers and collect the organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 or C30 reverse-phase column is typically used.[35][36][37][38]
-
Mobile Phase: An isocratic or gradient elution system can be employed. A common isocratic mobile phase is a mixture of acetonitrile, methylene chloride, and methanol.[35][37] Gradient systems may involve methanol and methylene chloride.[36]
-
Detection: A UV/Vis detector set at approximately 450-480 nm is used for detection.[36][38]
-
Quantification: The concentration of each carotenoid is determined by comparing its peak area to that of the internal standard and a standard curve.
-
Human Clinical Trials
Human clinical trials are essential for validating the findings from in vitro and in vivo studies and for determining the clinical relevance of carotenoid interactions. Such trials often involve supplementation with this compound, alone or in combination with other carotenoids, and the measurement of various outcomes.
Caption: A simplified workflow for a randomized controlled clinical trial on carotenoid supplementation.
Key outcome measures in clinical trials investigating the ocular effects of this compound include:
-
Macular Pigment Optical Density (MPOD): A non-invasive measure of the concentration of lutein and this compound in the macula. Supplementation with lutein and this compound has been shown to increase MPOD.[40]
-
Visual Function: Assessments such as best-corrected visual acuity and contrast sensitivity are used to evaluate changes in vision.[40]
-
Plasma Carotenoid Levels: HPLC is used to measure the concentrations of carotenoids in the blood to assess compliance and bioavailability.[11]
Part 5: Implications for Drug Development and Future Research
The interactions between this compound and other carotenoids have significant implications for the development of nutritional supplements and pharmaceuticals.
-
Formulation Strategies: To overcome competitive absorption, formulation strategies such as sequential delivery systems are being explored to minimize interactions in the gastrointestinal tract and improve the bioavailability of individual carotenoids.[4]
-
Therapeutic Applications: The synergistic antioxidant and anti-inflammatory effects of carotenoid combinations hold promise for the prevention and treatment of chronic diseases associated with oxidative stress, including AMD, cataracts, and certain cancers.
-
Future Research: Further research is needed to fully elucidate the molecular mechanisms of carotenoid transport and tissue-specific uptake. Additionally, long-term clinical trials are required to establish the optimal ratios and dosages of carotenoid combinations for various health outcomes. The development of well-characterized animal models that accumulate retinal carotenoids, such as BCO2 knockout mice, will be valuable for these investigations.[16][41]
Part 6: Conclusion
This compound's interactions with other carotenoids are a complex interplay of competitive and synergistic events that influence their bioavailability, transport, and biological activity. A thorough understanding of these interactions is essential for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these vital micronutrients. By considering the nuances of these interactions, it is possible to develop more effective strategies for preventing and mitigating the impact of oxidative stress-related diseases.
References
- 1. The role of lutein and this compound in protection against age-related macular degeneration | International Society for Horticultural Science [ishs.org]
- 2. Lutein, this compound, and the macular pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macular pigments: lutein and this compound | amdbook.org [amdbook.org]
- 4. Evidence for decreased interaction and improved carotenoid bioavailability by sequential delivery of a supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competitive inhibition of carotenoid transport and tissue concentrations by high dose supplements of lutein, this compound and beta-carotene | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. drugs.com [drugs.com]
- 9. Effects of formulation on the bioavailability of lutein and this compound: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, metabolism, and transport of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dietary lutein and this compound on plasma carotenoids and their transport in lipoproteins in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interplay between β-carotene and lipoprotein metabolism at the maternal-fetal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lutein, this compound, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Interaction between Flavonoids and Carotenoids on Ameliorating Oxidative Stress and Cellular Uptake in Different Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 24. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Carotenoid derivatives inhibit nuclear factor kappa B activity in bone and cancer cells by targeting key thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. cris.bgu.ac.il [cris.bgu.ac.il]
- 29. β-Carotene Inhibits Activation of NF-κB, Activator Protein-1, and STAT3 and Regulates Abnormal Expression of Some Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of the Macular Carotenoid Lutein in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. iovs.arvojournals.org [iovs.arvojournals.org]
- 33. Cell culture models to study retinal pigment epithelium-related pathogenesis in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Towards an In Vitro Retinal Model to Study and Develop New Therapies for Age-Related Macular Degeneration [mdpi.com]
- 35. tandfonline.com [tandfonline.com]
- 36. An improved HPLC method for determination of carotenoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. jfda-online.com [jfda-online.com]
- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 40. Effect of lutein and this compound on macular pigment and visual function in patients with early age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Retinal accumulation of this compound, lutein, and β-carotene in mice deficient in carotenoid cleavage enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Zeaxanthin and Age-Related Macular Degeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on zeaxanthin and its role in age-related macular degeneration (AMD). It synthesizes key findings from pivotal clinical trials and experimental studies, presenting quantitative data, detailed experimental methodologies, and the underlying biochemical and cellular mechanisms. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for AMD.
Quantitative Data Summary
The following table summarizes the key quantitative data from major studies investigating the effects of this compound (often in combination with lutein) on AMD. This allows for a clear comparison of study designs, interventions, and outcomes.
| Study/Author | N | Study Design | Intervention Groups | Dosage | Duration | Key Outcomes |
| AREDS2 (Age-Related Eye Disease Study 2) | 4,203 | Multicenter, randomized, double-masked, placebo-controlled | 1. Lutein (B1675518) + Zeaxanthin2. DHA + EPA3. Lutein + this compound + DHA + EPA4. Placebo (all with AREDS formulation) | Lutein: 10 mg/daythis compound: 2 mg/day | 5 years (median follow-up) | - No overall additional benefit of adding lutein/zeaxanthin to the AREDS formula for preventing progression to advanced AMD.[1][2]- In a secondary analysis, participants with low dietary intake of lutein and this compound who took the supplement had a reduced risk of progression to advanced AMD.[3]- Replacing beta-carotene (B85742) with lutein/zeaxanthin reduced the risk of advanced AMD progression by 18% and neovascular AMD risk by 22%.[4]- Hazard Ratio (HR) for progression to late AMD (Lutein/Zeaxanthin vs. no Lutein/Zeaxanthin): 0.91 (95% CI, 0.84-0.99; P = 0.02).[5]- A direct comparison of lutein/zeaxanthin vs. beta-carotene showed an HR for late AMD of 0.85 (95% CI, 0.73-0.98; P = .02).[6][7] |
| AREDS2 10-Year Follow-on Study | 3,882 | Epidemiologic follow-up study | All participants received AREDS2 supplements with lutein/zeaxanthin | Lutein: 10 mg/daythis compound: 2 mg/day | 10 years | - Confirmed the benefit of substituting lutein-zeaxanthin for beta-carotene.[8]- Odds Ratio (OR) for lung cancer with beta-carotene: 1.82 (95% CI, 1.06-3.12; P = 0.02).[5]- OR for lung cancer with lutein/zeaxanthin: 1.15 (95% CI, 0.79-1.66; P = 0.46).[5] |
| Olk et al. (2017) | 144 | Two-year, triple-blinded, randomized clinical trial | 1. Triple therapy (TT) for NVAMD2. TT + oral this compound | This compound: 20 mg/day | 2 years | - At 24 months, 27% of TTZ eyes gained ≥ 15 letters vs. 9% of TT eyes (p=0.003).[9][10]- Development of NVAMD in the fellow eye: 6% in TTZ group vs. 23% in TT group (p=0.02).[9][10] |
| Richer et al. (2011) | 60 | 1-year, randomized controlled clinical trial | 1. 8 mg Zeaxanthin2. 8 mg this compound + 9 mg Lutein3. 9 mg Lutein ("Faux Placebo") | This compound: 8 mg/day | 1 year | - this compound supplementation improved foveal cone-based visual parameters. |
| Seddon et al. | 876 | Case-control study | N/A (dietary intake) | N/A | N/A | - 43% decreased risk for AMD in the highest quintile of dietary carotenoid intake compared to the lowest.[11] |
Experimental Protocols
Age-Related Eye Disease Study 2 (AREDS2)
Objective: To determine if adding lutein + this compound, DHA + EPA, or both to the AREDS formulation decreases the risk of developing advanced AMD, and to evaluate the effect of eliminating beta-carotene or lowering the zinc dose.[2]
Study Design: A multicenter, randomized, double-masked, placebo-controlled phase 3 study with a 2 × 2 factorial design.[2]
Participants: 4,203 participants aged 50 to 85 years at risk for progression to advanced AMD, with bilateral large drusen or large drusen in one eye and advanced AMD in the fellow eye.[1][2]
Interventions:
-
Primary Randomization: Participants were randomly assigned to one of four groups:
-
Lutein (10 mg) + this compound (2 mg)
-
DHA (350 mg) + EPA (650 mg)
-
Lutein (10 mg) + this compound (2 mg) + DHA (350 mg) + EPA (650 mg)
-
Placebo[2]
-
-
Secondary Randomization: All participants were also asked to take the original AREDS formulation or be randomized to one of four variations:
-
No beta-carotene
-
Lower dose of zinc
-
No beta-carotene and lower dose of zinc
-
Original AREDS formulation[2]
-
Main Outcome Measures: The primary outcome was the development of advanced AMD, determined by fundus photography.[2]
Olk et al. (2017) - this compound in Neovascular AMD
Objective: To confirm the comparative effectiveness and cost-effectiveness of adding oral this compound to triple therapy for neovascular AMD (NVAMD).[9][10]
Study Design: A two-year, triple-blinded, randomized clinical trial.[9][10]
Participants: 144 participants (168 eyes) with NVAMD.[9][10]
Interventions:
-
Triple Therapy (TT): Intravitreal bevacizumab, reduced-fluence photodynamic therapy, and intravitreal dexamethasone.[9][10]
-
Triple Therapy with this compound (TTZ): The same triple therapy plus oral this compound supplementation (20 mg daily).[9][10]
Main Outcome Measures: The primary outcome was the change in best-corrected visual acuity (BCVA) at 24 months. The incidence of NVAMD in the fellow eye was also assessed.[9][10]
Signaling Pathways and Mechanisms of Action
This compound is thought to protect the retina through multiple mechanisms, primarily by mitigating oxidative stress and filtering high-energy blue light. The following diagrams illustrate the key pathways and relationships.
References
- 1. AREDS/AREDS2 Clinical Trials | National Eye Institute [nei.nih.gov]
- 2. Lutein + this compound and omega-3 fatty acids for age-related macular degeneration: the Age-Related Eye Disease Study 2 (AREDS2) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allaboutvision.com [allaboutvision.com]
- 4. mdpi.com [mdpi.com]
- 5. simhcottumwa.org [simhcottumwa.org]
- 6. Long-term Outcomes of Adding Lutein/Zeaxanthin and ω-3 Fatty Acids to the AREDS Supplements on Age-Related Macular Degeneration Progression: AREDS2 Report 28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. naturalhealthresearch.org [naturalhealthresearch.org]
- 8. Lutein, this compound reaffirmed over beta-carotene in AREDS2 | AOA [aoa.org]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
Zeaxanthin's Crucial Role in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Zeaxanthin, a prominent dietary carotenoid, is increasingly recognized for its significant modulatory effects on key cellular signaling pathways. Beyond its well-established antioxidant properties, this compound actively influences intracellular cascades that govern cellular defense, inflammation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of this compound's interactions with the Nrf2/ARE, NF-κB, MAPK, and intrinsic apoptosis signaling pathways, offering a valuable resource for researchers and professionals in drug development. The following sections detail the molecular mechanisms, present quantitative data from key studies, outline experimental protocols for investigation, and provide visual representations of these complex interactions.
The Nrf2/ARE Pathway: Orchestrating Cellular Defense
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] this compound disrupts the Nrf2-Keap1 interaction, leading to Nrf2 stabilization and translocation to the nucleus.[4][5] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a suite of protective phase II detoxification and antioxidant enzymes.[4]
Quantitative Effects of this compound on the Nrf2 Pathway
The induction of Nrf2-mediated gene expression by this compound is a dose-dependent process. Studies in human retinal pigment epithelium (RPE) cells have demonstrated significant increases in the mRNA levels of key antioxidant enzymes following this compound treatment.
| Target Gene | This compound Concentration | Fold Increase in mRNA Expression | Cell Type | Reference |
| Heme Oxygenase-1 (HO-1) | 10 µM | ~4.5 | ARPE-19 | [6] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO-1) | 10 µM | ~3.7 | ARPE-19 | [6] |
| Glutamate-Cysteine Ligase Catalytic Subunit (GCLc) | 10 µM | Varies (dose-dependent) | ARPE-19 | [4] |
| Glutamate-Cysteine Ligase Modifier Subunit (GCLm) | 10 µM | ~3.2 | ARPE-19 | [6] |
Experimental Protocol: Nrf2 Nuclear Translocation Assay
Objective: To determine the effect of this compound on the nuclear translocation of Nrf2.
Methodology: Immunofluorescence Staining
-
Cell Culture: Seed ARPE-19 cells on glass coverslips in a 6-well plate and culture to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Fixation and Permeabilization: Wash cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
References
- 1. This compound Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. [PDF] this compound induces Nrf2-mediated phase II enzymes in protection of cell death | Semantic Scholar [semanticscholar.org]
- 4. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Preclinical Safety and Toxicity Profile of Zeaxanthin: A Technical Guide
Introduction
Zeaxanthin is a nutritional carotenoid, specifically a xanthophyll, found abundantly in fruits and vegetables. It is a structural isomer of lutein (B1675518) and is known for its presence in the macular region of the human eye. Given its increasing use in dietary supplements, a thorough understanding of its preclinical safety and toxicity profile is essential for researchers, scientists, and drug development professionals. This guide summarizes the key findings from a comprehensive range of regulatory toxicology studies, including acute, subchronic, chronic, genetic, and developmental toxicity assessments.
Acute and Subchronic Toxicity
The acute and subchronic toxicity of this compound has been evaluated in multiple species, consistently demonstrating a low order of toxicity.
Acute Toxicity
Acute toxicity studies establish the effects of a single high dose of a substance. In studies conducted in both mice and rats, this compound exhibited a very low acute toxicity profile. No mortalities were observed even at high doses, indicating a wide margin of safety.
Table 1: Acute Oral Toxicity of this compound
| Species | Maximum Dose Administered | LD50 (Lethal Dose, 50%) | Reference |
|---|---|---|---|
| Rat | 4,000 mg/kg bw | > 4,000 mg/kg bw | [1] |
| Rat | 2,000 mg/kg bw | > 2,000 mg/kg bw | [2][3] |
| Mouse | 8,000 mg/kg bw | > 8,000 mg/kg bw |[1] |
Subchronic Toxicity
Subchronic toxicity studies, typically lasting 90 days (13 weeks), are designed to assess the adverse effects of repeated or continuous exposure to a substance. These studies have been performed with synthetic this compound in beadlet formulations across several species.
The results consistently show no treatment-related adverse effects on clinical observations, body weight, feed consumption, hematology, clinical chemistry, urinalysis, organ weights, or histopathology at the tested doses.[2][3] The No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found, has been established from these studies.[2][3][4]
Table 2: Subchronic Oral Toxicity Studies of this compound
| Species | Duration | Dosage Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse | 13 weeks | 0, 250, 500, 1000 | >1000 | No treatment-related adverse effects or histopathological changes. | [1] |
| Rat (Wistar) | 90 days | 0, 4, 40, 400 | 400 (highest dose tested) | No toxicologically significant treatment-related changes observed. | [2][3] |
| Rat | 13 weeks | Up to 1000 | 1000 | No adverse effects or histopathological changes. | [1][5][6][7] |
| Dog | 13 weeks | Over 400 | >400 | No adverse effects or histopathological changes. |[1][5][6][7] |
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA or chromosomal damage. This compound has been evaluated in a comprehensive battery of in vitro and in vivo tests and has been found to be non-mutagenic and non-clastogenic.[1][6]
Table 3: Genotoxicity Studies of this compound
| Assay Type | Test System | Doses Tested | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Not specified | Non-mutagenic | [2][3] |
| In vivo Micronucleus Assay | Mouse bone marrow cells | Up to 178 mg/kg (oral) | No increase in micronuclei (non-clastogenic) |[1] |
Experimental Protocols for Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the potential of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.[8] The assay is conducted both with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.[9] The test substance is plated with the bacterial strains at various concentrations.[9] A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.[9]
In vivo Mouse Micronucleus Assay: This assay assesses chromosomal damage by detecting micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[10] In a typical protocol, mice are administered the test substance (e.g., this compound in a 10% beadlet formulation) orally at multiple dose levels.[1] Bone marrow is harvested at specific time points after administration (e.g., 30 and 6 hours prior to sacrifice).[1] Polychromatic erythrocytes are then analyzed for the presence of micronuclei. A lack of a significant increase in micronucleated cells indicates that the substance does not induce chromosome breaks or mitotic nondisjunctions under the study conditions.[1]
Developmental and Reproductive Toxicity
Developmental and reproductive toxicity studies are crucial for assessing the potential for adverse effects on fertility, pregnancy, and fetal development.
Developmental Toxicity (Teratogenicity)
Developmental toxicity studies in rats and rabbits have shown no evidence of embryotoxic or teratogenic effects of this compound, even at high doses.[1] No signs of maternal toxicity or treatment-related fetal malformations were observed.[1]
Table 4: Developmental Toxicity Studies of this compound
| Species | Dosing Period (Gestation Day) | Dosage Levels (mg/kg bw/day) | Key Findings | Reference |
|---|---|---|---|---|
| Rat | 7 through 16 | 0, 250, 500, 1000 | No evidence of embryotoxic or teratogenic action. No functional abnormalities in offspring. | [1] |
| Rabbit | 7 through 19 | 0, 100, 200, 400 | No maternal toxicity, embryotoxicity, or teratogenicity observed. |[1] |
Two-Generation Reproductive Toxicity
A two-generation study in rats was conducted to evaluate the effects of this compound on reproductive performance and offspring development over two generations. The study established a NOAEL of 150 mg/kg bw/day.[1][6] This value was used by the European Food Safety Authority (EFSA) with a 200-fold safety factor to establish an Acceptable Daily Intake (ADI).[1][6][7]
Experimental Protocol: Developmental Toxicity Study (Rat)
-
Animal Model: Pregnant female rats.
-
Administration: this compound (e.g., 10% beadlet formulation) is administered orally as a feed admixture.
-
Dosing Period: The substance is given during the critical period of organogenesis, typically from gestation day 7 through 16.[1]
-
Groups: Multiple dose groups (e.g., 0, 250, 500, and 1000 mg/kg bw/day) and a control group are used.[1]
-
Endpoints:
-
Maternal: Daily clinical observations, body weight, and food consumption are monitored.
-
Fetal (Subgroup 1): A portion of the dams undergoes Caesarian section (e.g., on day 21 of gestation).[1] Fetuses are examined for external, visceral, and skeletal abnormalities.
-
Postnatal (Subgroup 2): Another portion of dams is allowed to deliver naturally.[1] The pups (F1 generation) are observed for viability, growth, and functional development up to lactation day 23.[1]
-
Chronic Toxicity
Long-term studies provide data on the effects of prolonged exposure. A 52-week chronic oral study in Cynomolgus monkeys, primarily designed to assess accumulation in the eyes, showed no adverse effects at doses of 0.2 and 20 mg/kg bw/day.[1][6][7]
Visualizations
Experimental Workflow: 90-Day Subchronic Oral Toxicity Study
Caption: Workflow for a typical 90-day subchronic oral toxicity study.
Logical Diagram: Tiers of Preclinical Safety Assessment
Caption: Logical tiers of preclinical safety studies for this compound.
Conclusion
The extensive body of preclinical research consistently supports the safety of this compound. Acute toxicity studies indicate a very low potential for toxicity from a single high-dose exposure. Subchronic and chronic studies across multiple species, including non-human primates, have not identified any significant adverse effects, establishing high NOAELs. Furthermore, a comprehensive battery of genotoxicity tests has shown that this compound is not mutagenic or clastogenic. Developmental and reproductive toxicity studies have found no evidence of teratogenicity or adverse effects on reproductive function. Collectively, these data provide a robust safety profile for this compound, supporting its use in nutritional applications.
References
- 1. This compound: Review of Toxicological Data and Acceptable Daily Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment of lutein and this compound (Lutemax 2020): subchronic toxicity and mutagenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety evaluation of this compound concentrate (OmniXan™): acute, subchronic toxicity and mutagenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 5. This compound: Review of Toxicological Data and Acceptable Daily Intake [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Review of Toxicological Data and Acceptable Daily Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
Methodological & Application
Application Note: Quantification of Zeaxanthin in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeaxanthin is a vital carotenoid belonging to the xanthophyll subclass, predominantly found in the macula of the human eye where it plays a crucial role in protecting against oxidative stress and high-energy blue light.[1] Its concentration in plasma is a key biomarker for dietary intake and can be relevant in studies concerning age-related macular degeneration (AMD) and other chronic diseases.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma using reverse-phase High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). The method described is a synthesis of established and validated procedures, ensuring accuracy, precision, and reliability for research and clinical applications.[3][4][5]
Principle
This method involves the extraction of this compound from a plasma matrix via liquid-liquid extraction following protein precipitation. The extracted analyte is then separated from other carotenoids and plasma components on a C30 reverse-phase column. Quantification is achieved by monitoring the absorbance at approximately 450 nm and comparing the peak area to a standard calibration curve.[4][6] Echinenone (B51690) is often utilized as an internal standard to correct for variations in extraction efficiency and injection volume.[3]
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard (≥97% purity)[3]
-
Echinenone (Internal Standard, ≥98% purity)[3]
-
HPLC-grade Methanol (MeOH)[3]
-
HPLC-grade Water[3]
-
Ethanol (B145695) (EtOH), absolute[3]
-
Hexane, HPLC grade
-
Butylated hydroxytoluene (BHT)
-
Human plasma (collected in EDTA-containing tubes and protected from light)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[4][6]
-
C30 Reverse-Phase HPLC Column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 3 µm).[3][4][5]
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Micropipettes
-
Amber glass vials to protect light-sensitive compounds.[3]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and echinenone standards and dissolve in 1 mL of dichloromethane (B109758) or a suitable solvent.[3] Store in amber glass volumetric flasks at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to achieve a concentration range that covers the expected physiological concentrations in plasma (e.g., 10 - 500 ng/mL).[5][9] The internal standard (echinenone) should be added to each working standard at a constant concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples on ice, protected from light.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (echinenone).
-
Add 200 µL of absolute ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.[3]
-
Add 1 mL of a hexane/MTBE (1:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean amber glass tube.
-
Repeat the extraction step (steps 4-6) on the remaining aqueous layer and combine the organic extracts.[10]
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.[8]
-
Transfer the reconstituted sample to an amber HPLC vial with an insert for injection.
HPLC-DAD Conditions
The following are typical HPLC conditions for the separation and quantification of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | YMC C30, 150 x 2.1 mm, 3 µm[4] |
| Mobile Phase A | Methanol / 1.5% Ammonium Acetate (98:2, v/v)[4] |
| Mobile Phase B | MTBE / Methanol / 1.5% Ammonium Acetate (90:8:2, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[3][5] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 445-450 nm[4][6] |
| Run Time | Approximately 20-45 minutes, depending on the gradient[4][5] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 4.0 | 100 | 0 |
| 12.0 | 82 | 18 |
| 17.0 | 79 | 21 |
| 20.0 | 70 | 30 |
| 25.0 | 70 | 30 |
| 28.0 | 61 | 39 |
| 40.0 | 40 | 60 |
| 45.0 | 100 | 0 |
| 50.0 | 100 | 0 |
This gradient is an example based on a published method and may need to be adjusted for optimal separation.[5]
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard (echinenone) in the chromatograms by comparing their retention times with those of the analytical standards.[3] The retention time for this compound is typically around 17-18 minutes under similar conditions.[3]
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantification: Calculate the concentration of this compound in the plasma samples using the linear regression equation derived from the calibration curve.
Method Validation Summary
A robust HPLC method should be validated according to established guidelines. The following table summarizes typical performance characteristics for the quantification of this compound in plasma.
| Validation Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 2 - 14 ng/mL | [5] |
| Limit of Quantification (LOQ) | 5 - 43 ng/mL | [4][5] |
| Recovery | 91 - 99% | [5] |
| Intra-day Precision (%RSD) | < 6.1% | [5] |
| Inter-day Precision (%RSD) | < 7.3% | [5] |
Signaling Pathway and Isomeric Relationship
This compound and its isomer lutein (B1675518) are the primary carotenoids found in the macula. Their structural difference, the position of a double bond in one of the end rings, is crucial for their specific biological functions.
Caption: Relationship of dietary this compound and lutein to macular pigment.
Conclusion
The HPLC-DAD method outlined in this application note provides a reliable and reproducible approach for the quantification of this compound in human plasma. Adherence to the detailed protocols for sample preparation, chromatographic separation, and data analysis is critical for obtaining high-quality, accurate results. This method is well-suited for researchers and professionals in the fields of nutrition, ophthalmology, and drug development who require precise measurement of this important carotenoid.
References
- 1. HPLC Method for Analysis of Lutein and this compound in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of four carotenoids in health products by reversed-phase high performance liquid chromatography]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. uab.edu [uab.edu]
- 9. akjournals.com [akjournals.com]
- 10. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC/MS Analysis of Zeaxanthin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeaxanthin, a dietary carotenoid belonging to the xanthophyll subclass, is a potent antioxidant concentrated in the macula of the human retina.[1] Its role in protecting against light-induced oxidative damage has significant implications for age-related macular degeneration (AMD) and other ocular diseases.[2] Furthermore, emerging research highlights its involvement in various cellular signaling pathways related to antioxidant defense and inflammation. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for understanding its bioavailability, metabolism, and mechanisms of action. This document provides detailed protocols and application notes for the analysis of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC/MS), a highly sensitive and specific analytical technique.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC/MS analysis of this compound and its related compounds.
Table 1: Mass Spectrometry Parameters for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
| This compound | 569.5 [M+H]⁺ | 551.5 [M+H-H₂O]⁺, 477.4, 416.4 | APCI/ESI (+) | [2][4] |
| 568.4 [M]⁻ | 550.4 [M-H₂O]⁻, 535.4 [M-H₂O-CH₃]⁻ | APCI (-) | [4] | |
| Lutein | 569.5 [M+H]⁺ | 551.5 [M+H-H₂O]⁺, 459.4 | APCI/ESI (+) | [4] |
| meso-Zeaxanthin | 569.5 [M+H]⁺ | Not Specified | APCI (+) | [5] |
| 3-Hydroxy-β,ε-caroten-3'-one | Not Specified | Not Specified | Not Specified | |
| 3-Hydroxy-β-ionone oxime derivative | 252 [M+H]⁺ | Not Specified | ESI (+) | [3] |
| 3-Hydroxy-14'-apocarotenal oxime derivative | 370 [M+H]⁺ | Not Specified | ESI (+) | [3] |
Table 2: Chromatographic and Quantitative Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10 pg on column | [5] |
| 0.422 µg/mL in plasma | [6] | |
| Limit of Quantification (LOQ) | 1.406 µg/mL in plasma | [6] |
| Calibration Range | 25 pg - 2 ng | [2] |
| 5 - 250 ng/mL in plasma | [7] | |
| Typical Retention Time | ~2.7 min | [7] |
Experimental Protocols
Sample Preparation
a) From Human Plasma/Serum:
This protocol is adapted for the extraction of this compound from plasma for pharmacokinetic studies.
-
To 50 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 150 µL of acetonitrile (B52724) containing 0.2% formic acid.[7]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[7]
-
Vortex briefly and transfer to an autosampler vial for LC/MS analysis.
b) From Plant Tissues (e.g., Wolfberries, Peppers):
This protocol is suitable for extracting this compound and its esters from plant matrices.[8]
-
Homogenize 10-20 g of the plant material with sodium bicarbonate.
-
Perform repeated extractions with a solvent mixture of methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v) until the tissue is colorless.
-
Combine the extracts and partition with water, diethyl ether, and a saturated saline solution in a separation funnel.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
For total this compound content, saponify an aliquot of the extract to hydrolyze the esters.
-
Reconstitute the final extract in a suitable solvent for LC/MS analysis.
c) From Ocular Tissue (Human Macula):
This protocol is for the extraction of xanthophylls from small amounts of ocular tissue.[5]
-
Procure macular samples (e.g., 4 mm diameter punch) from donor eyes.
-
Perform homogenization and extraction of the tissue sample.
-
The resulting extract can be directly analyzed by LC/MS.
LC/MS Analysis
a) Liquid Chromatography (LC) Conditions:
-
HPLC System: An ExionLC system or equivalent.[7]
-
Column: ACQUITY HSS C18 (2.1 x 50 mm, 1.7 µm) or a C30 column for enhanced separation of isomers.[7][9]
-
Column Temperature: 40 °C.[7]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A linear gradient from 70% to 95% B over 4 minutes is a good starting point.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 10-20 µL.
b) Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: API 4000 QTRAP tandem mass spectrometer or equivalent.[7]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used.[2][5] APCI can lead to less fragmentation for hydrophobic carotenoids.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of known analytes or full scan for identification of unknown metabolites.
-
Key Transitions: Monitor the transitions listed in Table 1 for targeted analysis.
-
Collision Energy: Optimize for each specific analyte and instrument.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the LC/MS analysis of this compound.
Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. As an antioxidant, it can influence pathways that respond to oxidative stress. It also has documented anti-inflammatory properties.
Antioxidant Signaling Pathway (Nrf2 Activation)
This compound can induce the expression of phase II antioxidant enzymes through the activation of the Nrf2 signaling pathway. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Signaling Pathway (NF-κB and MAPK Inhibition)
This compound can suppress inflammatory responses by inhibiting the NF-κB and MAPK (JNK) signaling pathways, which are key regulators of pro-inflammatory cytokine production.
Caption: Inhibition of inflammatory pathways by this compound.
References
- 1. uab.edu [uab.edu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Electrospray tandem mass spectrometric analysis of this compound and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Pharmacokinetics of Lutein and this compound from Phospholipid, Liposomal, and MCT Formulations in SD Rats | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Zeaxanthin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeaxanthin is a naturally occurring carotenoid pigment, a member of the xanthophyll family, found in high concentrations in various plant materials. It is a potent antioxidant and is of significant interest to the pharmaceutical, nutraceutical, and food industries for its role in eye health, particularly in reducing the risk of age-related macular degeneration and cataracts.[1][2][3] Ultrasonic-assisted extraction (UAE) is a highly efficient and green technology for isolating this compound from plant matrices. This method utilizes high-frequency sound waves to create acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts cell walls and enhances solvent penetration, leading to increased extraction yields in shorter times and at lower temperatures compared to conventional methods.[4][5]
These application notes provide detailed protocols for the ultrasonic-assisted extraction of this compound from various plant sources, including corn gluten meal, the marine microalga Dunaliella tertiolecta, and goji berries. The provided methodologies and data will aid researchers and professionals in the efficient extraction and quantification of this valuable bioactive compound.
Data Presentation
The following tables summarize the key quantitative data from various studies on the ultrasonic-assisted extraction of this compound.
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of this compound from Corn Gluten Meal
| Parameter | Optimal Value | Reference |
| Solvent | 95% Ethanol (B145695) | [6][7][8] |
| Liquid-to-Solid Ratio | 7.9:1 (mL/g) | [6][7][8] |
| Temperature | 56 °C | [6][7][8] |
| Extraction Time | 45 minutes | [6][7][8] |
| Ultrasonic Power | 250 W | [6] |
| Ultrasonic Frequency | 40 kHz | [6] |
| This compound Yield (in total carotenoids) | Not explicitly stated, but total this compound and lutein (B1675518) was 0.501% | [6][7][8] |
| Purity of this compound (after purification) | 31.5% | [6][7][8] |
Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of this compound from Dunaliella tertiolecta
| Parameter | Optimal Value | Reference |
| Solvent | Not explicitly stated in the provided abstract | |
| Liquid-to-Solid Ratio | 1:62 (g/mL) | |
| Temperature | 59.2 °C | |
| Extraction Time | 33.6 minutes | |
| This compound Yield | 13.85 ± 0.15 mg/g |
Table 3: Optimized Parameters for Ultrasonic-Assisted Extraction of this compound from Goji Berries (Lycium barbarum L.)
| Parameter | Optimal Value | Reference |
| Solvent | Corn Oil | [9] |
| Ultrasonic Amplitude | Optimized via Response Surface Methodology | [9] |
| Treatment Time | Optimized via Response Surface Methodology | [9] |
| This compound Yield | 151.8 mg this compound/kg oil (68% extraction yield) | [9] |
| Parameter | Optimal Value | Reference |
| Solvent | n-hexane/dichloromethane/acetonitrile (10/3/7, v/v/v) for purification | [10] |
| Ultrasonic Power | 360 W | [10] |
| Extraction Time | 40 minutes | [10] |
| Liquid-to-Solid Ratio | 30 mL/g | [10] |
| This compound Dipalmitate Yield | 5.40 mg/g | [10] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound from Corn Gluten Meal
This protocol is based on the methodology described by Wang et al. (2019).[6][7][8][11]
1. Sample Preparation: a. Dry the corn gluten meal to a constant weight. b. Grind the dried material into a fine powder and pass it through a 30-mesh sieve. c. Store the powdered sample in a dark, airtight container at room temperature.
2. Ultrasonic-Assisted Extraction: a. Accurately weigh a known amount of the powdered corn gluten meal (e.g., 1 g). b. Place the sample in a suitable extraction vessel (e.g., a round-bottom flask). c. Add 95% ethanol at a liquid-to-solid ratio of 7.9:1 (mL/g). d. Place the vessel in an ultrasonic bath with a frequency of 40 kHz and a power of 250 W. e. Set the temperature of the ultrasonic bath to 56°C. f. Sonicate the mixture for 45 minutes.
3. Post-Extraction Processing: a. After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. b. Wash the residue with a small amount of 95% ethanol to ensure complete recovery of the extract. c. Combine the filtrate and the washing. d. The resulting extract can be concentrated using a rotary evaporator for further analysis or purification.
4. Quantification of this compound: a. Analyze the this compound content in the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for carotenoid separation. b. Use a validated method with a this compound standard for accurate quantification.
Protocol 2: Ultrasonic-Assisted Extraction of this compound from Goji Berries (Lycium barbarum L.)
This protocol is based on the methodology described by Stinco et al. (2025) and Wei et al. (2020).[9][10]
1. Sample Preparation: a. Lyophilize (freeze-dry) the goji berries to remove moisture. b. Grind the dried berries into a powder.
2. Ultrasonic-Assisted Extraction (using an organic solvent): a. Weigh a precise amount of the powdered goji berries. b. Add the extraction solvent (e.g., a mixture of hexane (B92381) and acetone) at a liquid-to-solid ratio of 30 mL/g.[10] c. Place the mixture in an ultrasonic bath with a power of 360 W.[10] d. Sonicate for 40 minutes.[10]
3. Ultrasonic-Assisted Extraction (using a green solvent - corn oil): a. Mix the powdered goji berries with food-grade corn oil.[9] b. The optimal ultrasonic amplitude and treatment time should be determined using Response Surface Methodology (RSM) to maximize the extraction yield.[9]
4. Post-Extraction Processing: a. For organic solvent extraction, filter the mixture and concentrate the extract as described in Protocol 1. b. For corn oil extraction, the this compound-enriched oil can be used directly or further processed.
5. Quantification of this compound: a. Quantify the this compound content using HPLC-DAD (Diode Array Detector) analysis.
Visualizations
References
- 1. Lutein and this compound and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Optimization of Ultrasonic-Assisted Extraction and Purification of this compound and Lutein in Corn Gluten Meal | Semantic Scholar [semanticscholar.org]
- 9. idus.us.es [idus.us.es]
- 10. Ultrasonic-assisted extraction and high-speed counter-current chromatography purification of this compound dipalmitate from the fruits of Lycium barbarum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasonic-Assisted Extraction and Purification of this compound and Lutein in Corn Gluten Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Zeaxanthin from Retinal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeaxanthin, a dietary carotenoid, is a critical component of the macular pigment in the human retina.[1][2][3] It plays a vital role in protecting the macula from photo-oxidative damage by filtering harmful blue light and acting as an antioxidant.[2][4][5][6] The concentration of this compound in the retina is linked to a reduced risk of age-related macular degeneration (AMD).[3] Accurate isolation and quantification of this compound from retinal tissue are essential for research into the mechanisms of retinal health and disease, as well as for the development of therapeutic interventions.
This document provides detailed protocols for the isolation of this compound from retinal tissue, including tissue preparation, extraction, and analysis by High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Key Parameters for this compound Extraction from Retinal Tissue
| Parameter | Value/Range | Reference |
| Tissue Homogenization | ||
| Homogenization Method | Bead Beater or mechanical homogenizer | [7][8] |
| Homogenization Buffer | Phosphate-buffered saline (PBS) with protease inhibitors | [9] |
| Solvent Extraction | ||
| Primary Extraction Solvent | Tetrahydrofuran (THF) with 0.1% butylated hydroxytoluene (BHT) | [7] |
| Alternative Extraction Solvents | Acetone followed by n-hexane | [10] |
| Extraction Repetitions | 3-4 times | [7] |
| Saponification | ||
| Saponifying Agent | Potassium hydroxide (B78521) (KOH) | [11] |
| Base Concentration | Varies by protocol | [11] |
| Temperature | 40-60 °C | [12] |
| Duration | 8-12 hours (can be shorter depending on method) | [12] |
| HPLC Analysis | ||
| Column Type | C30 reverse-phase or chiral column | [3][13] |
| Mobile Phase (Isocratic) | Methanol, Acetonitrile, and 0.08% Triethylamine | [10] |
| Detection Wavelength | 450 nm | [4] |
| Limit of Detection (LOD) | As low as 1 pmol or 10 pg with Mass Spectrometry detection | [14][15] |
Experimental Protocols
Protocol 1: Isolation and Quantification of this compound from Retinal Tissue
This protocol outlines the complete workflow from tissue dissection to HPLC analysis.
Materials:
-
Fresh or frozen retinal tissue
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Tetrahydrofuran (THF), HPLC grade, with 0.1% butylated hydroxytoluene (BHT)
-
Potassium hydroxide (KOH)
-
Ethanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Triethylamine
-
Nitrogen gas
-
Bead Beater or mechanical homogenizer
-
Centrifuge
-
HPLC system with a C30 reverse-phase column and UV-Vis or Diode Array Detector
Procedure:
-
Tissue Dissection and Preparation:
-
Under dim light, carefully dissect the retina from the enucleated eye.[8] For studies focusing on the macula, a 4 mm diameter punch can be used to isolate the macular region.[15]
-
Place the isolated retinal tissue in a pre-weighed microcentrifuge tube on ice.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
The tissue can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C until analysis.[7]
-
-
Homogenization:
-
Solvent Extraction:
-
Add THF containing 0.1% BHT to the tissue homogenate.[7]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample to pellet the tissue debris.
-
Carefully transfer the supernatant containing the carotenoids to a clean tube.
-
Repeat the extraction process 2-3 more times with fresh THF to ensure complete extraction of this compound.[7]
-
Pool all the supernatants.
-
-
Saponification (Optional but Recommended):
-
Saponification is performed to hydrolyze carotenoid esters, which may be present in the tissue, and to remove interfering lipids.[13]
-
Evaporate the pooled THF extract to dryness under a gentle stream of nitrogen gas.[7]
-
Re-dissolve the residue in a small volume of ethanol.
-
Add an equal volume of concentrated KOH solution.
-
Incubate the mixture in the dark at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours or overnight.[12] Saponification with KOH has been shown to result in significantly more recovered this compound compared to NaOH.[11]
-
After saponification, add an equal volume of water and extract the non-saponifiable fraction (containing this compound) with hexane. Repeat the hexane extraction 2-3 times.
-
Pool the hexane extracts and wash with water to remove any remaining alkali.
-
Dry the final hexane extract under nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using a C30 reverse-phase column with an isocratic mobile phase, such as a mixture of methanol, acetonitrile, and triethylamine.[10]
-
Detect this compound at a wavelength of 450 nm.[4]
-
Identify and quantify this compound by comparing the retention time and peak area to those of a pure this compound standard. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (HPLC-MS).[14][15]
-
Visualization
Caption: Workflow for the isolation and quantification of this compound from retinal tissue.
Caption: Selective uptake of this compound by the RPE via HDL and the SR-B1 receptor.[16]
References
- 1. Analysis of the macular pigment by HPLC: retinal distribution and age study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutein and this compound: Source, Extraction, Stability, Bioactivity, and Functional Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, detection, and imaging of the macular carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC MS Method for Analysis of Lutein and this compound in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 5. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Retinal Accumulation of this compound, Lutein, and β-Carotene in Mice Deficient in Carotenoid Cleavage Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daily this compound supplementation prevents atrophy of the retinal pigment epithelium (RPE) in a mouse model of mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. CN110590630B - Method for separating and purifying this compound from capsanthin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Mechanisms of selective delivery of xanthophylls to retinal pigment epithelial cells by human lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Zeaxanthin: A Potent Antioxidant for Combating Oxidative Stress in Cellular Models
Application Notes and Protocols for Researchers
Zeaxanthin, a dietary carotenoid found abundantly in the macular region of the human retina, is a powerful antioxidant with significant potential for protecting cells from oxidative damage.[1] In the realm of cellular and molecular biology, this compound serves as a valuable tool for investigating the mechanisms of oxidative stress and evaluating the efficacy of antioxidant-based therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture models of oxidative stress, tailored for researchers, scientists, and professionals in drug development.
I. Introduction to this compound in Oxidative Stress Research
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including age-related macular degeneration (AMD), cataracts, and neurodegenerative disorders.[1][2] this compound's unique molecular structure, with its extended system of conjugated double bonds, enables it to effectively quench singlet oxygen and scavenge other ROS, thereby mitigating cellular damage.[3] In cell culture systems, this compound has been demonstrated to protect a variety of cell types from oxidative insults induced by chemical agents, radiation, and other stressors.[3][4][5]
II. Recommended Cell Culture Models
The choice of cell line is critical for modeling specific aspects of diseases associated with oxidative stress. Based on the protective effects of this compound, the following cell lines are highly recommended for in vitro studies:
-
ARPE-19 (Human Retinal Pigment Epithelial Cells): As a key component of the macular pigment, this compound's protective effects against photo-oxidative damage are particularly relevant in this cell line, which is a cornerstone for AMD research.[6][7]
-
RGC-5 (Rat Retinal Ganglion Cells): This cell line is an excellent model for studying neuroprotection against oxidative stress in the retina.[4][8]
-
HLEC (Human Lens Epithelial Cells): Given the role of oxidative stress in cataract formation, HLECs are a suitable model to investigate this compound's protective effects against oxidative damage to lens proteins, lipids, and DNA.[5]
-
SH-SY5Y (Human Neuroblastoma Cells): These cells, once differentiated into neuron-like cells, serve as a valuable in vitro model to study the effects of this compound on neuronal damage induced by lipid peroxidation and other oxidative stressors.[9]
-
RAW 264.7 (Mouse Macrophage Cells): To explore the anti-inflammatory properties of this compound in the context of oxidative stress, this macrophage cell line can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response.[6]
III. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cell culture models of oxidative stress, providing a clear comparison of its protective efficacy.
Table 1: Protective Effects of this compound on Cell Viability and ROS Production
| Cell Line | Oxidative Stressor | This compound Concentration | Effect on Cell Viability | Effect on ROS Levels | Reference |
| RGC-5 | H2O2 (24 hr) | 0.1 µM | Increased | Scavenged H2O2-induced radicals | [4][8] |
| RGC-5 | Serum Deprivation | 1 µM | Increased | Scavenged intracellular radicals | [4][8] |
| RGC-5 | Superoxide Anion (O2·−) | 10 µM | Not specified | Scavenged O2·− | [4][8] |
| RGC-5 | Hydroxyl Radical (HO·) | 1 µM | Not specified | Scavenged HO· | [4][8] |
| Rat Retinal Neurons | H2O2 (10 µM, 30 min) | 170 nM | Prevented cell death | Not specified | [3] |
| Rat Retinal Neurons | Paraquat (48 µM, 24 hr) | 170 nM | Prevented cell death | Not specified | [3] |
| SH-SY5Y | Rotenone + RSL3 | Not specified | Mitigated neuronal damage | Suppressed mitochondrial and lipid ROS | [9][10] |
Table 2: Effects of this compound on Cellular Components and Signaling Molecules
| Cell Line | Oxidative Stressor | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| HLEC | H2O2 (100 µM, 1 hr) | 5 µM (48 hr pre-incubation) | Protein Carbonyls | Reduced | [5] |
| HLEC | H2O2 (100 µM, 1 hr) | 5 µM (48 hr pre-incubation) | Malondialdehyde (MDA) | Reduced | [5] |
| HLEC | H2O2 (100 µM, 1 hr) | 5 µM (48 hr pre-incubation) | DNA Damage (Comet Assay) | Reduced | [5] |
| HLEC | H2O2 (100 µM, 1 hr) | 5 µM (48 hr pre-incubation) | Glutathione (GSH) & GSSG | Increased | [5] |
| ARPE-19 (A2E-loaded) | Blue Light Exposure | 10 µM | CFH mRNA and secreted protein | Partially prevented decrease | [7] |
| AGS (Gastric Cancer) | This compound alone | Not specified | p-p38, p-JNK, I-κB | Increased | [11] |
| AGS (Gastric Cancer) | This compound alone | Not specified | p-ERK, p-STAT3, NF-κB | Decreased | [11] |
| AGS (Gastric Cancer) | This compound alone | Not specified | Intracellular ROS | Increased (pro-apoptotic effect) | [11] |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂) in Retinal Cells
This protocol is adapted from studies on RGC-5 and rat retinal neurons.[3][4][8]
Materials:
-
RGC-5 cells or primary rat retinal neurons
-
Appropriate cell culture medium (e.g., DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Hydrogen Peroxide (H₂O₂) solution
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., WST-8, MTT)
-
ROS detection reagent (e.g., CM-H₂DCFDA)
Procedure:
-
Cell Seeding: Plate RGC-5 cells or retinal neurons in 96-well plates (for viability assays) or other suitable culture vessels at a desired density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (medium with the solvent used for this compound) should be included. Incubate for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: After the pre-treatment period, remove the this compound-containing medium and expose the cells to medium containing a pre-determined concentration of H₂O₂ (e.g., 10 µM to 100 µM) for a specified duration (e.g., 30 minutes to 24 hours).
-
Assessment of Cell Viability: Following H₂O₂ exposure, wash the cells with PBS and perform a cell viability assay according to the manufacturer's instructions.
-
Measurement of Intracellular ROS: For ROS measurement, after H₂O₂ treatment, wash the cells with PBS and incubate with a ROS-sensitive probe like CM-H₂DCFDA. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Protocol 2: Photo-oxidative Damage Model in ARPE-19 Cells
This protocol is based on a model used to study the protective effects of this compound against blue light-induced damage in the presence of the lipofuscin fluorophore A2E.[7]
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium with supplements
-
A2E
-
This compound
-
Blue light exposure system
-
Reagents for RNA extraction and protein analysis (e.g., Western blot, ELISA)
Procedure:
-
A2E Loading: Culture ARPE-19 cells to confluence. Load the cells with A2E by incubating them with A2E-containing medium for a specified period.
-
This compound Supplementation: After A2E loading, incubate the cells with medium containing this compound (e.g., 10 µM) for a defined duration.
-
Blue Light Exposure: Expose the A2E-loaded cells (with or without this compound) to a controlled dose of blue light.
-
Post-Exposure Analysis: Following blue light exposure, harvest the cells or culture medium for downstream analysis.
-
Gene Expression Analysis: Extract RNA to quantify the mRNA levels of inflammatory and protective genes (e.g., CFH, MCP-1, IL-8) using qRT-PCR.
-
Protein Analysis: Analyze the levels of secreted proteins (e.g., CFH) in the culture medium using ELISA or Western blotting.
-
V. Signaling Pathways and Experimental Workflows
The protective effects of this compound are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for studying this compound's protective effects.
Caption: Key signaling pathways modulated by this compound in oxidative stress.
VI. Conclusion
This compound is a versatile and potent antioxidant for studying the cellular and molecular mechanisms of oxidative stress. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the protective effects of this compound and exploring its therapeutic potential. The ability of this compound to modulate key signaling pathways highlights its role not just as a simple ROS scavenger but as a regulator of cellular responses to oxidative insults. Further research in these well-defined cell culture models will undoubtedly continue to uncover the intricate ways in which this vital carotenoid contributes to cellular health and disease prevention.
References
- 1. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress in the light-exposed retina and its implication in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Lutein and this compound supplementation reduces H2O2-induced oxidative damage in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a retinal carotenoid, protects retinal cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lutein and this compound reduce neuronal cell damage caused by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing a Stable Zeaxanthin Formulation for Supplementation Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on developing and evaluating stable zeaxanthin formulations for use in preclinical and clinical supplementation studies. These notes cover formulation strategies to enhance stability and bioavailability, along with detailed protocols for stability testing and bioavailability assessment.
Introduction to this compound and Stability Challenges
This compound is a xanthophyll carotenoid naturally present in various fruits and vegetables.[1] It is a potent antioxidant and is particularly important for eye health, where it accumulates in the macula of the retina and is thought to protect against age-related macular degeneration (AMD) and cataracts.[1][2] However, this compound is a lipophilic molecule that is highly susceptible to degradation by light, heat, and oxygen, posing significant challenges for the development of stable and bioavailable oral supplements.[3][4] Powdered formulations of this compound have been shown to be particularly unstable over time compared to oil-based formulations.[5][6][7] Therefore, advanced formulation strategies are necessary to protect this compound from degradation and enhance its absorption in the body.[3][8]
Formulation Strategies for Enhanced Stability and Bioavailability
Several formulation technologies can be employed to improve the stability and bioavailability of this compound. The choice of formulation will depend on the specific application, desired dosage form, and target population.
2.1. Microencapsulation:
Microencapsulation involves enclosing this compound particles within a protective matrix or "bubble" to shield them from environmental factors.[8] This technology can also improve the handling of the active ingredient and enhance its bioavailability by creating a water-friendly coating that facilitates mixing with digestive fluids.[8]
-
Spray Drying: A cost-effective and scalable method where a solution of this compound and a coating material (e.g., maltodextrin, gum arabic) is sprayed into a hot chamber, resulting in the formation of microcapsules.[3][8] Modern techniques utilize lower temperatures to minimize heat-induced degradation of the this compound.[8]
-
Coacervation: A method that involves the phase separation of a polymer solution to form a protective shell around the this compound particles. This technique offers excellent protection against oxygen and light but can be more expensive than spray drying.[8]
-
Fluid Bed Coating: This process involves spraying a coating solution onto this compound particles suspended in a fluid bed, resulting in the formation of beadlets.[1] Beadlet formulations have demonstrated good stability for carotenoids.[5]
2.2. Lipid-Based Formulations:
Given this compound's lipophilic nature, lipid-based delivery systems are highly effective at improving its solubility, stability, and absorption.[3][9]
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range.[10][11] Nanoemulsions provide a large surface area for absorption and can significantly enhance the bioavailability of this compound.[10][11][12] They have been successfully used for both oral and topical delivery.[10][11][12][13]
-
Liposomes: These are microscopic vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[14] Liposomal encapsulation can improve the absorption and effectiveness of this compound.[14][15]
-
Oil-Filled Soft Gel Capsules: A common and effective formulation for this compound supplements. Studies have shown that oil-based formulations are significantly more stable than powder-filled capsules, with minimal degradation of the carotenoid content over time.[5][6][7]
Data Presentation: Comparative Stability of this compound Formulations
The following table summarizes quantitative data from various studies on the stability and bioavailability of different this compound formulations.
| Formulation Type | Key Findings | Reference |
| Oil-Filled Soft Gel Capsules | Met or exceeded label claims for this compound content (117-162%). Stable over time with an average percentage change of -1.7% for lutein (B1675518) (a related carotenoid). | [5][6] |
| Powder-Filled Capsules | Failed to meet label claims for this compound content (57-73%). Degraded over time with an average percentage change of -17.2% for lutein. | [5][6] |
| Beadlet Formulation | One powder-filled formulation with beadlets showed good stability.[5] Long-term oral intake of this compound as beadlets increased plasma concentrations significantly.[16][17] Beadlets are used to protect sensitive molecules from degradation.[5] | [5][16][17] |
| Nanoemulsion | This compound nanoemulsion showed good physical and chemical stability during storage.[11] Entrapment efficiency ranged from 80-85%.[11] | [11] |
| Liposomal Formulation | Liposomal formulations can enhance the absorption and effectiveness of lutein and this compound.[14] Maintained stronger colloidal integrity at ambient temperature compared to some other formulations.[15] | [14][15] |
| Microencapsulated (Spray Dried) | Microfluidic-jet spray drying was found to be a superior method for microencapsulating carotenoids compared to traditional spray drying and freeze-drying. | [18] |
Experimental Protocols
4.1. Protocol for Preparation of a this compound Nanoemulsion
This protocol is based on the spontaneous nanoemulsification method.[11]
Materials:
-
This compound extract
-
Oil phase (e.g., Sunflower oil)
-
Surfactant (e.g., Cremophor RH 40)[11]
-
Co-surfactant (e.g., PEG 400)[11]
-
Deionized water
Procedure:
-
Prepare the oil phase by mixing the selected oil, surfactant, and co-surfactant at a predetermined ratio (e.g., 1:8:1 of oil:surfactant:co-surfactant).[12][13]
-
Dissolve the this compound extract in the oil phase mixture with continuous stirring until a homogenous solution is obtained.
-
Slowly add deionized water to the oil phase mixture under constant stirring.
-
Continue stirring until a transparent and stable nanoemulsion is formed.
-
Characterize the nanoemulsion for globule size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
4.2. Protocol for Stability Testing of this compound Formulations
This protocol is designed to assess the stability of this compound formulations under various environmental conditions.
Materials:
-
This compound formulation
-
Environmental chambers (for controlled temperature and humidity)
-
Light exposure chamber (with a controlled light source, e.g., UV lamp)
Procedure:
-
Divide the this compound formulation into multiple batches.
-
Store the batches under different conditions:
-
Accelerated Stability: 40°C ± 2°C and 75% ± 5% relative humidity.
-
Long-Term Stability: 25°C ± 2°C and 60% ± 5% relative humidity.
-
Photostability: Expose to a controlled light source. A control batch should be kept in the dark.
-
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.
-
Analyze the this compound content in each sample using a validated HPLC method.
-
Evaluate physical characteristics such as appearance, color, and phase separation (for liquid formulations).
-
Plot the degradation kinetics of this compound under each condition to determine the shelf-life of the formulation.
4.3. Protocol for In Vivo Bioavailability Study
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in a preclinical or clinical setting.
Study Design:
-
A randomized, crossover, or parallel-group design is typically used.[16][21][22]
-
Subjects should undergo a washout period for any carotenoid-containing supplements before the study.
Procedure:
-
Collect baseline (pre-dose) blood samples from all subjects.[21]
-
Administer a single oral dose of the this compound formulation.
-
Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[23]
-
Separate plasma or serum from the blood samples and store them frozen until analysis.
-
Extract this compound from the plasma/serum samples.
-
Quantify the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.[21]
-
-
Compare the pharmacokinetic parameters between different formulations to assess relative bioavailability.
Mandatory Visualizations
5.1. Signaling Pathway: Antioxidant Action of this compound
Caption: Antioxidant mechanism of this compound.
5.2. Experimental Workflow: this compound Formulation and Stability Testing
Caption: Workflow for developing and testing a stable this compound formulation.
5.3. Logical Relationship: Factors Affecting this compound Bioavailability
Caption: Key factors influencing the bioavailability of this compound.
References
- 1. umangnutraceuticals.com [umangnutraceuticals.com]
- 2. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microencapsulation Technology in this compound Supplements_Cactus Botanics [cactusbotanics.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mingchyi.com [mingchyi.com]
- 15. mdpi.com [mdpi.com]
- 16. Plasma kinetics of this compound and 3'-dehydro-lutein after multiple oral doses of synthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Study: Microfluidic-jet spray drying superior for eye health ingredient microencapsulation [nutraingredients.com]
- 19. HPLC Method for Analysis of Lutein and this compound in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 20. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 21. Effects of formulation on the bioavailability of lutein and this compound: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Superior Bioavailability of a Novel Lutein and this compound Formulation in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Measurement of Macular Pigment using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macular pigment (MP) is composed of the carotenoids lutein, zeaxanthin, and meso-zeaxanthin, which are concentrated in the macular region of the retina.[1] These pigments play a crucial role in protecting the macula from oxidative stress and blue light damage, and low levels are associated with an increased risk of age-related macular degeneration (AMD).[2][3] Resonance Raman spectroscopy (RRS) has emerged as a non-invasive, objective, and rapid method for the in vivo quantification of macular pigment.[1][2][4] This technique offers high specificity for carotenoid detection and is a valuable tool for clinical research and drug development aimed at modulating macular pigment levels.[2]
The principle of this technique is based on the Raman effect, where inelastic scattering of photons by molecules results in a shift in the wavelength of the scattered light.[4] When the excitation laser wavelength overlaps with the absorption band of the target molecule, a resonance enhancement of the Raman signal occurs, significantly improving sensitivity.[5] For macular pigments, an argon laser with a wavelength of 488 nm is commonly used for resonant excitation.[2][4] The characteristic Raman peak for the carbon-carbon double bond (C=C) stretch vibration of carotenoids at approximately 1525 cm⁻¹ is used to quantify their concentration.[4][6]
Experimental Protocols
Instrumentation
A typical setup for in vivo macular pigment measurement using Raman spectroscopy consists of:
-
Laser Source: An air-cooled argon laser operating at 488 nm.[3][4]
-
Light Delivery and Collection Module: A system of optics, including fiber optics, lenses, filters, and a beam splitter, to deliver the excitation laser to the subject's macula and collect the backscattered Raman signal.[2][4] A 180° backscattering geometry is commonly employed.[2][4]
-
Spectrograph and Detector: A spectrograph to disperse the collected light and a sensitive detector, such as a charge-coupled device (CCD) camera, to capture the Raman spectrum.[4]
-
Computer Interface: Software for data acquisition, processing, and analysis.[4]
Subject Preparation
-
Informed Consent: Obtain informed consent from the subject after explaining the nature and possible consequences of the study.
-
Pupil Dilation: To ensure maximum light delivery and collection, dilate the subject's pupils using a mydriatic agent such as 1% tropicamide. For older subjects, a combination of 1% cyclopentolate (B1215867) and 2.5% phenylephrine (B352888) may be used for maximal dilation.[1]
-
Alignment: Position the subject comfortably and align their eye with the instrument's optics. A fixation target is often used to ensure the laser is directed at the fovea.
Data Acquisition Protocol
-
Laser Excitation: A low-power argon laser beam (typically around 1 mW) is projected as a 1 mm spot onto the subject's macula.[4]
-
Exposure Time: The exposure time is typically short, around 0.25 seconds, to ensure subject comfort and to stay well below safety limits for macular exposure.[4][7][8]
-
Data Collection: The backscattered light is collected and the Raman spectrum is recorded.
-
Multiple Measurements: To improve accuracy and account for blinks or misalignment, multiple readings (typically five) are taken for each eye.[1]
-
Foveal and Parafoveal Measurements: Readings are typically taken at the fovea (center of the macula) and a parafoveal location (e.g., 7° eccentricity) where macular pigment is absent, to serve as a baseline.
Data Analysis
-
Background Subtraction: The raw Raman spectrum contains the carotenoid signal superimposed on a background fluorescence signal. The background is subtracted to isolate the Raman peaks.[4]
-
Peak Height Analysis: The height of the characteristic carotenoid Raman peak at 1525 cm⁻¹ is used as a quantitative measure of the macular pigment concentration.[4]
-
Averaging: The highest three of the five recorded measurements are typically averaged for statistical analysis to minimize errors from misalignment or blinking.[1][9]
-
Quantification: The Raman signal intensity is expressed in arbitrary units, often referred to as "Raman counts."[1][4]
Data Presentation
The following tables summarize quantitative data from studies comparing Raman spectroscopy with Heterochromatic Flicker Photometry (HFP), a psychophysical method for measuring macular pigment optical density (MPOD).
| Parameter | Raman Spectroscopy (RS) | Heterochromatic Flicker Photometry (HFP) | Reference |
| Mean MPOD (Right Eye) | 0.279 ± 0.145 (Raman Counts) | 0.319 ± 0.155 | [4] |
| Intrasessional Reproducibility (Coefficient of Variation) | 8.42% ± 7.12% | Not Reported | [4] |
| Test-Retest Variability | 95% of readings within 95% limits of agreement | Not Reported | [4] |
| Coefficient of Variation (MPODsp vs. Raman Counts) | 13.5% | 12.0% | [1][9] |
| Correlation between RS and HFP | Correlation Coefficient (r) | p-value | Reference |
| MPODsp vs. Raman Counts | 0.260 | 0.012 | [1][9] |
| MPOD at 0.5° vs. Raman Counts | 0.163 | 0.118 | [1][9] |
Visualizations
Caption: Experimental Workflow for In Vivo Macular Pigment Measurement.
Caption: Principle of Macular Pigment Quantification by Raman Spectroscopy.
References
- 1. In vivo macular pigment measurements: a comparison of resonance Raman spectroscopy and heterochromatic flicker photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Raman Instrument for in Vivo Detection of Macular Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macular pigment Raman detector for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Resonance Raman Measurement of Macular Carotenoids in Normal Subjects and in Age-related Macular Degeneration Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo resonant Raman measurement of macular carotenoid pigments in the young and the aging human retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo resonant Raman measurement of macular carotenoid pigments in the young and the aging human retina [opg.optica.org]
- 9. In vivo macular pigment measurements: a comparison of resonance Raman spectroscopy and heterochromatic flicker photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Chromatography in the Separation of Zeaxanthin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeaxanthin, a vital carotenoid in the human macula, exists as three stereoisomers: (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and meso-zeaxanthin (B1235934) (3R,3'S). While (3R,3'R)-zeaxanthin is obtained from dietary sources, meso-zeaxanthin is primarily formed in the retina through the enzymatic isomerization of lutein (B1675518).[1] The distinct physiological roles and antioxidant capacities of these isomers necessitate their accurate separation and quantification. Standard reversed-phase HPLC can separate this compound from other carotenoids but fails to resolve its stereoisomers. Chiral chromatography is, therefore, the definitive method for the individual analysis of these compounds.[2] This document provides detailed application notes and protocols for the chiral separation of this compound isomers.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Trout Flesh, Human Retina)
A robust sample preparation protocol is crucial for accurate quantification and to prevent isomerization artifacts. The following is a general procedure that may require optimization based on the specific matrix.
Materials:
-
Homogenizer
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Potassium hydroxide (B78521) (KOH)
-
Nitrogen gas evaporator
-
Centrifuge
Protocol:
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable solvent, such as a mixture of hexane and isopropanol, containing an antioxidant like BHT to prevent degradation.
-
Saponification (for samples containing carotenoid esters):
-
To the homogenate, add a methanolic solution of potassium hydroxide (e.g., 10% w/v).
-
Incubate the mixture in the dark at room temperature for at least one hour with gentle agitation to hydrolyze the carotenoid esters.[3]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding hexane and deionized water to the saponified mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the carotenoids.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume of the HPLC mobile phase (e.g., hexane:isopropanol, 95:5 v/v).[4]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a widely used method for the separation of this compound stereoisomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, and column thermostat
-
Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | Daicel Chiralpak AD-3 (250 x 4.6 mm, 3 µm) or Daicel CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution: Start with 100% Solvent A (hexane:isopropanol, 95:5 v/v). Ramp to 20% Solvent B (hexane:isopropanol, 90:10 v/v) over 15 minutes. Hold for 25 minutes, then return to initial conditions.[4] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection | DAD at 450 nm |
Data Presentation
The following tables summarize quantitative data for this compound isomers from various studies.
Table 1: Concentration of this compound Isomers and Lutein in Trout Flesh
| Carotenoid | Concentration (ng/g flesh, Mean ± SD) |
| (3S,3'S)-Zeaxanthin | Not explicitly quantified, but detected |
| meso-Zeaxanthin | 1.18 ± 0.68 |
| (3R,3'R)-Zeaxanthin | 1.34 ± 0.81 |
| Lutein | 38.72 ± 15.87 |
| Data sourced from a study on farmed trout.[4] |
Table 2: Chiral HPLC Performance for this compound Isomers
| Isomer | Typical Retention Time Range (min) | Resolution (Rs) |
| (3S,3'S)-Zeaxanthin | 20 - 25 | > 1.5 (between SZ and MZ) |
| meso-Zeaxanthin | 25 - 30 | > 1.5 (between MZ and RZ) |
| (3R,3'R)-Zeaxanthin | 30 - 35 | - |
| Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact mobile phase composition. Resolution values indicate baseline separation. |
Visualizations
Biochemical Pathway of Meso-Zeaxanthin Formation
The formation of meso-zeaxanthin in the retina is a critical enzymatic process. The diagram below illustrates the conversion of dietary lutein into meso-zeaxanthin, catalyzed by the RPE65 enzyme.
Caption: Enzymatic conversion of lutein to meso-zeaxanthin by RPE65.
Experimental Workflow for Chiral HPLC Analysis
The logical flow from sample acquisition to data analysis is a systematic process. The following diagram outlines the key steps in the quantification of this compound isomers using chiral HPLC.
Caption: Workflow for quantifying this compound isomers via chiral HPLC.
Conclusion
The protocols and data presented here provide a comprehensive guide for the chiral separation and quantification of this compound isomers. The use of polysaccharide-based chiral stationary phases, coupled with optimized sample preparation, allows for the accurate determination of (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and meso-zeaxanthin in various biological and commercial samples. This analytical capability is essential for advancing research in ophthalmology, nutrition, and drug development, where the specific roles of these isomers are of great interest.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Stereochemistry of the human macular carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 4. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Animal Models for Zeaxanthin Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zeaxanthin is a non-provitamin A xanthophyll carotenoid, crucial for its antioxidant properties and its specific accumulation in the macula of the eye.[1] Understanding its metabolism—including absorption, distribution, and tissue-specific uptake—is vital for developing nutritional strategies and therapeutic interventions against ocular diseases like age-related macular degeneration (AMD) and diabetic retinopathy.[2][3] Animal models are indispensable tools for these investigations, allowing for controlled dietary interventions and tissue-level analysis that are not feasible in humans.[2] These notes provide an overview of common animal models, key metabolic pathways, quantitative data from various studies, and detailed experimental protocols for studying this compound metabolism.
Key Animal Models in this compound Research
The choice of animal model is critical and depends on the specific research question. Primates are ideal due to their fovea, which is similar to that of humans, but rodents and birds are more commonly used due to cost, ethics, and the availability of genetic modifications.
-
Mice (Mus musculus): Widely used due to their genetic tractability. Knockout models, particularly those lacking carotenoid cleavage enzymes (BCO1 and BCO2), are invaluable for studying carotenoid accumulation.[4] For instance, Bco2 knockout (bco2-/-) mice show significantly increased accumulation of xanthophylls in tissues, making them a suitable non-primate model to study the function of macular pigments.[4]
-
Rats (Rattus norvegicus): Frequently used in toxicological and pharmacological studies. Strains like Wistar and Sprague-Dawley are often employed to investigate the effects of this compound supplementation on metabolic disorders and oxidative stress, such as in high-fat diet-induced obesity models.[5][6][7]
-
Japanese Quail (Coturnix coturnix japonica): An excellent model for vision research. Like primates, their retinas preferentially accumulate this compound over lutein (B1675518), mimicking the distribution in the human fovea.[8][9] Their robust response to dietary this compound makes them ideal for studying factors that regulate carotenoid delivery to the retina.[8]
-
Chickens (Gallus gallus domesticus): Used to study the tissue distribution of carotenoids, providing insights into how dietary lutein, this compound, and meso-zeaxanthin (B1235934) are accumulated in various organs beyond the eye.[10][11]
This compound Metabolism and Signaling Pathways
The metabolic journey of this compound from ingestion to tissue deposition is a multi-step process involving specialized transport mechanisms.
A. Absorption and Systemic Transport Dietary this compound, often in an esterified form, is hydrolyzed in the intestine and incorporated into micelles.[1][12] It is then taken up by enterocytes via scavenger receptor class B type 1 (SR-B1) and Niemann-Pick C1-Like 1 (NPC1L1) transporters.[1][13] From the enterocytes, this compound is packaged into chylomicrons and released into the lymphatic system or incorporated into high-density lipoproteins (HDL) for transport via the portal vein.[1] In the bloodstream, this compound is transported by lipoproteins (primarily HDL and LDL) to the liver and extrahepatic tissues.[1][2] The liver plays a central role, either storing this compound, secreting it into bile, or repackaging it into very-low-density lipoproteins (VLDL) for redistribution.[1]
B. Cellular Uptake and Intracellular Binding In target tissues like the retina, this compound uptake is mediated by receptors including SR-B1.[2] Inside the cells, specific binding proteins are thought to stabilize and transport these carotenoids. In the primate macula, Glutathione S-transferase P1 (GSTP1) has been identified as a this compound-binding protein, while Steroidogenic Acute Regulatory Domain Protein 3 (StARD3) binds lutein.[2][4] These proteins are crucial for the unique accumulation and distribution of xanthophylls in the eye.
Quantitative Data Presentation
The following tables summarize this compound concentrations in various tissues from key animal studies. These values highlight differences based on species, genetic background, and supplementation protocol.
Table 1: this compound Distribution in Japanese Quail After 6 Months of Supplementation Data extracted from a study where quail were fed a carotenoid-deficient diet (C-), a standard diet (T), or a diet supplemented with 35 mg/kg this compound (Z+).[8]
| Tissue | Gender | Group | This compound Conc. (μg/g wet weight) | Lutein Conc. (μg/g wet weight) |
| Retina | Female | Z+ | 15.6 ± 2.6 | 1.9 ± 0.3 |
| Male | Z+ | 11.2 ± 1.2 | 1.8 ± 0.2 | |
| Serum | Female | Z+ | 1.7 ± 0.2 | 0.9 ± 0.1 |
| Male | Z+ | 0.4 ± 0.1 | 0.3 ± 0.1 | |
| Liver | Female | Z+ | 13.8 ± 2.8 | 6.5 ± 1.1 |
| Male | Z+ | 2.2 ± 0.4 | 1.5 ± 0.3 | |
| Fat | Female | Z+ | 3.5 ± 0.6 | 10.8 ± 1.1 |
| Male | Z+ | 0.8 ± 0.2 | 2.9 ± 0.5 |
Table 2: Retinal and RPE/Choroid this compound in BCO Knockout Mice Data from a study where mice were supplemented with this compound. Values represent ng per pair of eyes.[4]
| Mouse Strain | RPE/Choroid (ng/pair) | Retina (ng/pair) |
| Wild Type (WT) | 0.80 | Not Detected |
| bco1-/- | 0.58 | Detected (trace) |
| bco2-/- | 3.26 | 0.71 |
| bco1-/-/bco2-/- | 4.73 | > 0.71 (significantly higher) |
Table 3: this compound Delivery in C57BL/6 Mice After 4 Weeks Comparison of different administration methods.[14]
| Delivery Method | Daily Dose | Serum Level | Liver Level | Eye (RPE) Level |
| Captisol Gavage | 12.5 mg/mouse | ~1/10 of human serum | Substantially increased | Not Detected |
| SML in Water | 0.140 mg/mouse | ~1/10 of human serum | Substantially increased | Not Detected |
| Beadlet in Chow | 1 g/kg chow | 10-fold higher than other methods | 10-fold higher than other methods | Trace amounts (1 ng/pair) |
Experimental Protocols
The following protocols provide standardized methods for animal supplementation and tissue analysis.
Protocol 1: this compound Supplementation and Tissue Collection in Rodents
This protocol outlines the procedure for oral administration of this compound to mice or rats and the subsequent collection of tissues for analysis.
Methodology:
-
Animal Acclimation: House animals (e.g., male Wistar rats, 200-250g) in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.[7]
-
Group Allocation: Randomly divide animals into groups (n=7-12 per group):
-
Supplement Preparation: Prepare the this compound suspension fresh daily. Weigh the required amount of this compound, add it to the vehicle (e.g., sunflower oil), and vortex thoroughly to ensure a homogenous suspension.
-
Administration: Administer the supplement or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).[7][15] Monitor animal body weight and food intake regularly.
-
Euthanasia and Tissue Collection: At the end of the study, fast animals overnight.[15] Anesthetize with isoflurane and collect blood via cardiac puncture into EDTA-coated tubes.[15] Perform cervical dislocation or decapitation.
-
Tissue Harvesting: Immediately dissect and harvest tissues of interest (liver, eyes, adipose tissue).
-
For eyes, enucleate quickly, place on ice, and dissect the retina and RPE/choroid under a microscope.[8]
-
-
Sample Processing and Storage:
-
Centrifuge blood at 2000 x g for 15 min at 4°C to separate plasma.
-
Rinse harvested organs in ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store all plasma and tissue samples at -80°C until analysis.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol describes the extraction of this compound from tissue samples and its quantification using High-Performance Liquid Chromatography (HPLC), the gold standard for carotenoid analysis.[16]
Methodology:
-
Sample Preparation:
-
Thaw tissue samples on ice. Weigh a portion of the tissue (e.g., 50-100 mg of liver) or use plasma (e.g., 200 µL).
-
Homogenize solid tissue in ice-cold phosphate-buffered saline (PBS).
-
-
Extraction:
-
To the homogenate or plasma, add an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.
-
Add extraction solvent (e.g., a 1:1 mixture of ethanol and hexane).
-
Vortex vigorously for 2-5 minutes and centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper organic (hexane) layer containing the carotenoids. Repeat the extraction process two more times on the lower aqueous layer and pool the organic extracts.
-
-
Saponification (Optional, for samples with high ester content):
-
To the pooled organic extract, add an equal volume of 10% ethanolic potassium hydroxide (B78521) (KOH).
-
Incubate in the dark at room temperature for 2 hours (or overnight at 4°C) to hydrolyze carotenoid esters.
-
Neutralize the reaction by washing with water or saturated saline solution. Centrifuge and collect the upper organic layer.
-
-
Final Preparation:
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column for general quantification or a chiral column to separate this compound stereoisomers.[17]
-
Mobile Phase: An isocratic or gradient system of solvents like methanol, methyl-tert-butyl ether (MTBE), and acetonitrile (B52724) is common.
-
Detection: Use a photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength for this compound (~450 nm).
-
Quantification: Prepare a standard curve using pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve. Express results as ng or µg per gram of tissue or mL of plasma.
-
References
- 1. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, this compound and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Ocular Diseases Using Lutein and this compound: What Have We Learned from Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinal Accumulation of this compound, Lutein, and β-Carotene in Mice Deficient in Carotenoid Cleavage Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lutein and this compound isomers modulates lipid metabolism and the inflammatory state of retina in obesity-induced high-fat diet rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lutein and this compound isomers modulates lipid metabolism and the inflammatory state of retina in obesity-induced high-fat diet rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Lutein, this compound, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Zeaxanthin in Food Composition Analysis
Introduction
Zeaxanthin is a lipophilic xanthophyll carotenoid vital for human health, particularly in protecting the macula of the eye from light-induced oxidative damage.[1] Accurate quantification of this compound in food is crucial for dietary intake research, the development of functional foods and nutraceuticals, and for establishing its relationship with disease prevention.[2] However, analyzing this compound in complex food matrices presents challenges due to its sensitivity to heat and light, the presence of interfering compounds, and its existence in both free and esterified forms.[2][3] This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound in food samples, tailored for researchers, scientists, and professionals in drug development.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)
High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or Photodiode Array (PDA) detector is the most common and robust method for this compound analysis.[4][5] The method relies on the chromatographic separation of this compound from other carotenoids and matrix components, followed by detection at its maximum absorption wavelength.
Principle
Samples undergo extraction to isolate carotenoids. Saponification (alkaline hydrolysis) is a critical step to cleave this compound esters, which are prevalent in many fruits and flowers, into the free this compound form for accurate total quantification.[5][6] The extracted and saponified sample is then injected into an HPLC system. Separation is typically achieved on a C18 or specialized C30 reversed-phase column, which is effective for separating carotenoid isomers.[7][8][9] Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard, with detection typically set around 450 nm.[4][10]
General Analytical Workflow
The process involves sample preparation, homogenization, extraction (often combined with saponification), and subsequent HPLC analysis.
Caption: General workflow for this compound analysis in food.
Detailed Experimental Protocol (HPLC-PDA)
This protocol is a composite based on common methodologies.[4][5][7]
3.1. Reagents and Materials
-
Solvents: HPLC grade methanol, acetonitrile, ethyl acetate (B1210297), n-hexane, diethyl ether, ethanol (B145695).[4]
-
Reagents: Potassium hydroxide (B78521) (KOH), Butylated hydroxytoluene (BHT).[4]
-
Standards: Certified reference standards of this compound.
-
Equipment: Homogenizer, vortex mixer, centrifuge, water bath, nitrogen evaporator, HPLC system with PDA detector.[4]
3.2. Sample Preparation & Extraction
-
Weigh approximately 1-5 g of a homogenized food sample into a centrifuge tube.
-
For simultaneous extraction and saponification, add 10 mL of ethanol containing 0.1% BHT and 1 mL of 10% (w/v) methanolic KOH.[5] BHT is added to prevent oxidative degradation.
-
Vortex the mixture for 1 minute and place it in a shaking water bath at 50-60°C for 15-60 minutes in the dark.[7] The duration and temperature may require optimization depending on the food matrix.[11]
-
After saponification, cool the sample to room temperature. Add 10 mL of n-hexane (or a hexane:diethyl ether 1:1 v/v mixture) and 5 mL of deionized water.[4][5]
-
Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (containing the carotenoids) to a clean tube.
-
Repeat the extraction of the lower aqueous layer twice more with 10 mL of the extraction solvent.
-
Combine all organic extracts and wash with deionized water until the washings are neutral.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature below 40°C.[10]
-
Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter into an amber HPLC vial.[8][10]
3.3. Chromatographic Conditions
-
Instrument: HPLC system with a Photodiode Array (PDA) detector.
-
Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers.[7][8] A C18 column can also be used.[5]
-
Mobile Phase: A gradient of methanol, acetonitrile, and an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is common.[4]
-
Example Isocratic Method: Acetonitrile:Methanol (85:15, v/v).[5]
-
Example Gradient Method: A gradient program starting with a higher polarity mixture (e.g., Methanol/Water) and increasing the proportion of a less polar solvent (e.g., MTBE).
-
-
Column Temperature: 25-30°C.[4]
-
Detection: Monitor at 450 nm for quantification and collect spectra from 200-700 nm for peak identification.[4][12]
Quantitative Data Summary
The performance of HPLC methods varies by food matrix and specific protocol. The table below summarizes typical validation parameters.
| Parameter | This compound | Food Matrix/Context | Reference |
| Linear Range | 0.05 - 15 µg/mL | General Standard | [10] |
| 0.30 - 12.02 µg/mL | Millet | [7] | |
| LOD (Limit of Detection) | 0.05 µg/mL | General Standard | [10] |
| 0.020 - 0.063 mg/L | Chili Peppers | [13][14] | |
| LOQ (Limit of Quantification) | 0.125 mg/g | Powdered Supplements | [4] |
| 0.25 mg/g | Oily Supplements | [4] | |
| 0.067 - 0.209 mg/L | Chili Peppers | [13][14] | |
| Recovery | 86.60% - 98.75% | Spiked Millet Sample | [7] |
| 33% - 60% | Goji Berry, Spinach, Broccoli (method dependent) | [10] | |
| RSD (Repeatability) | < 5.1% | Millet | [7] |
| < 1.5% | Standard Solution | [13] |
Application Note 2: High-Sensitivity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as analyzing low-concentration samples or confirming compound identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Principle
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[15][16] APCI is often favored for hydrophobic carotenoids.[1] The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z). For this compound (C₄₀H₅₆O₂), the expected protonated molecule [M+H]⁺ is at m/z 569.4.[1][17] Tandem MS (MS/MS) can be used for even greater specificity by monitoring characteristic fragment ions.[15]
Experimental Protocol (LC-MS)
The sample preparation is identical to that for HPLC-UV/Vis. The primary differences are in the instrumental setup.
2.1. Chromatographic Conditions
-
Chromatographic conditions (column, mobile phase, flow rate) are often similar to HPLC-UV/Vis methods to ensure good separation prior to MS detection.[1][18] A C30 column is highly effective.[18]
2.2. Mass Spectrometry Conditions
-
Instrument: LC system coupled to a single quadrupole or tandem (e.g., triple quadrupole or Q-TOF) mass spectrometer.
-
Monitored Ions (Single Quadrupole): Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 569.5.[1]
-
Monitored Transitions (Tandem MS): Multiple Reaction Monitoring (MRM) for precursor ion → product ion transitions to enhance selectivity. For example, specific fragmentations of the m/z 568 parent ion can be monitored.[15]
-
Source Parameters: Parameters like nebulizer gas flow, vaporizer temperature (for APCI), and capillary voltage must be optimized for the specific instrument and compound.
Workflow Comparison: HPLC-PDA vs. LC-MS
This diagram illustrates the key differences in the detection stage between the two primary methods.
Caption: Comparison of HPLC-PDA and LC-MS detection workflows.
Quantitative Data Summary (LC-MS)
LC-MS offers superior sensitivity, although recovery is still highly dependent on the extraction efficiency.
| Parameter | This compound | Method | Reference |
| Sensitivity | Signal-to-noise of 12:1 at 25 pg/µL | LC/MS (APCI) | [1] |
| Linearity (R²) | 0.9988 | LC/MS (APCI) | [1] |
| >0.99 | LC/MS | [18] | |
| Recovery | 43.80% - 63.68% (for oxygenated carotenoids) | LC/MS (Avocado) | [18] |
Note on Spectrophotometry: While spectrophotometric methods exist, they are generally not suitable for complex food matrices.[19] These methods measure the total absorbance at a specific wavelength (~445-450 nm) and are prone to significant interference from other carotenoids and pigments, leading to overestimation.[9][19][20] They are more applicable for quality control of purified carotenoid concentrates.[7][19]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. US6262284B1 - Process for extraction and purification of lutein, this compound and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in New Food Raw Materials, International Journal of Nutrition and Food Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. victorpozzobon.github.io [victorpozzobon.github.io]
- 13. Development of an HPLC-PDA Method for the Determination of Capsanthin, this compound, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. uab.edu [uab.edu]
- 16. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Determination of Lutein and this compound Esters and Their Geometric Isomers in Carotenoid Ester Concentrates Used as Ingredients in Nutritional Supplements: Validation of a Combined Spectrophotometric-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application of Zeaxanthin in Functional Foods and Nutraceuticals: A Guide for Researchers and Product Developers
Introduction
Zeaxanthin, a naturally occurring carotenoid pigment, is gaining significant attention in the functional food and nutraceutical industries for its potent antioxidant properties and targeted health benefits. Found in high concentrations in various fruits and vegetables, particularly dark leafy greens, corn, and saffron, this compound, along with its isomer lutein (B1675518), is a primary component of the macular pigment in the human eye. Its application extends beyond ocular health, with emerging research highlighting its protective effects on the skin, liver, and cardiovascular system. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound.
Health Benefits and Mechanisms of Action
This compound's primary mechanism of action lies in its ability to quench reactive oxygen species (ROS) and filter high-energy blue light, thereby protecting cells from oxidative damage.[1][2][3] These properties are central to its observed health benefits.
Ocular Health
A substantial body of evidence supports the role of this compound in promoting eye health and reducing the risk of age-related macular degeneration (AMD) and cataracts.[4][5][6][7] this compound accumulates in the macula of the retina, where it acts as a natural filter of damaging blue light and neutralizes oxidative stress.[2][8]
Skin Health
This compound also offers significant benefits for skin health by protecting against photo-oxidative damage caused by UV radiation and blue light.[2] Clinical studies have demonstrated that supplementation with this compound can improve skin hydration, elasticity, and reduce the appearance of fine lines and wrinkles.[9][10][11][12]
Other Potential Benefits
Emerging research suggests that this compound may also play a role in:
-
Liver Health: By reducing oxidative stress and inflammation.
-
Cardiovascular Health: Through its antioxidant properties.[2]
-
Cognitive Function: Although more research is needed in this area.
Signaling Pathways
This compound exerts its protective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][13][14][15] This pathway is a master regulator of the cellular antioxidant response. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][13][16] This cascade ultimately enhances the cell's capacity to neutralize ROS and protect against oxidative damage. The activation of Nrf2 by this compound is mediated, at least in part, by the PI3K/Akt signaling pathway.[4][13][15]
NF-κB Signaling Pathway
This compound may also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[16] In conditions of oxidative stress, NF-κB is typically activated, leading to the production of pro-inflammatory cytokines. This compound's antioxidant properties can help to reduce the activation of NF-κB, thereby downregulating the inflammatory response.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and toxicological studies on this compound.
Table 1: Efficacy of this compound in Ocular Health (Age-Related Macular Degeneration)
| Study/Parameter | Dosage | Duration | Outcome | Reference |
| AREDS2 | 10 mg Lutein + 2 mg this compound/day | 5 years | No significant reduction in progression to advanced AMD in the primary analysis. Potential benefit in subgroups. | [17] |
| Meta-analysis | Varied | Varied | Significant improvement in visual acuity (logMAR) and contrast sensitivity. | [6] |
| Cohort Study Meta-analysis | Highest vs. Lowest dietary intake | Longitudinal | Significant reduction in the risk of late AMD (RR 0.74) and neovascular AMD (RR 0.68). | [7] |
Table 2: Efficacy of this compound in Skin Health
| Study/Parameter | Dosage | Duration | Outcome | Reference |
| Lutemax 2020 Study | 10 mg Lutein + 2 mg this compound isomers/day | 12 weeks | Significant improvement in overall skin tone and skin lightening. | [9][18] |
| Morganti et al. | 10 mg Lutein/day (with this compound) | 12 weeks | Oral: 38% increase in hydration, 8% increase in elasticity. Oral + Topical: 60% increase in hydration, 20% increase in elasticity. | [10] |
| Schwartz et al. | This compound-based supplement | 12 weeks | Significant reduction in average wrinkle severity compared to placebo. | [11][12] |
Table 3: Bioavailability of this compound
| Study Design | Formulation | Key Findings | Reference |
| Single-dose, crossover study in healthy subjects | Starch-based matrix (SMB) vs. Alginate-based matrix (AMB) | SMB showed significantly higher Cmax for total this compound compared to AMB. AUC was not significantly different. | [19] |
| Review of studies | This compound-enriched eggs vs. other sources | Consumption of this compound-enriched eggs led to a significant increase in serum this compound levels (up to 430%). | [20] |
Table 4: Toxicological Data for this compound
| Parameter | Value | Species | Study Duration | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 150 mg/kg bw/day | Rat | Two-generation | [21][22] |
| No-Observed-Adverse-Effect Level (NOAEL) | >1000 mg/kg bw/day | Rat | 13-week | [22] |
| Acceptable Daily Intake (ADI) | 0.75 mg/kg bw/day (53 mg/day for a 70 kg adult) | Human (extrapolated) | N/A | [21][23] |
Experimental Protocols
The following are detailed protocols for the extraction, quantification, and in vitro antioxidant activity assessment of this compound.
Protocol 1: Extraction of this compound from Marigold Flowers
This protocol describes a simultaneous extraction and saponification method to obtain free this compound.
Materials:
-
Marigold flower petals (dried and ground)
-
Tetrahydrofuran (THF)
-
Ethanol (B145695) (food grade)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Homogenization: In a blender, homogenize 100 g of dried marigold petal powder with 1000 mL of THF and 250 mL of 10% ethanolic KOH at room temperature.
-
pH Adjustment: Monitor the pH of the mixture and maintain it at 12 by adding additional 10% ethanolic KOH as needed. Continue homogenization for 1-2 hours.[24]
-
Solvent Evaporation: After extraction and saponification, evaporate the solvents using a rotary evaporator.
-
Washing: Wash the resulting residue with a 1:1 mixture of water and ethanol (1000 mL) to remove the base and water-soluble components.
-
Crystallization and Collection: Collect the crude this compound crystals by centrifugation.
-
Final Wash and Drying: Wash the collected crystals with 100 mL of ethanol and dry under a high vacuum overnight at room temperature to obtain purified this compound.[24]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the analysis of this compound in supplements.
Materials:
-
This compound extract or supplement sample
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reversed-phase C18 or C30 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile, Methanol (B129727), Water (HPLC grade)
-
Sulfuric acid or formic acid (for pH adjustment)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample.
-
For capsules or tablets, grind to a fine powder.
-
Dissolve the sample in an appropriate solvent (e.g., a mixture of hexane (B92381) and 2-propanol).
-
If necessary, perform saponification to hydrolyze this compound esters.[25]
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and a small amount of sulfuric or formic acid. A typical mobile phase could be a mixture of water, acetonitrile, and sulfuric acid.[26]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 450 nm.[26]
-
Injection Volume: 5-20 µL.
-
Quantification:
-
Prepare a standard curve using a certified this compound standard.
-
Inject the prepared sample and standards into the HPLC system.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and spectral data with the standard.
-
Calculate the concentration of this compound in the sample based on the standard curve.
-
Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound solution of known concentration
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol (typically 0.1 mM)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a series of dilutions of the this compound solution in methanol or ethanol.
-
Prepare a DPPH working solution.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or a standard antioxidant (e.g., Trolox) to the wells.
-
For the control, add 100 µL of methanol/ethanol instead of the sample.
-
For the blank, add 100 µL of methanol/ethanol to 100 µL of methanol/ethanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The results can be expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Protocol 4: In Vitro Antioxidant Activity - ABTS Radical Cation Decolorization Assay
This assay also measures the radical scavenging ability of this compound.
Materials:
-
This compound solution of known concentration
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[28]
-
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound or a standard antioxidant (e.g., Trolox) to the wells.[28]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes, protected from light.[28]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion
This compound presents a compelling opportunity for the development of functional foods and nutraceuticals aimed at promoting ocular and skin health, with potential applications in other areas of wellness. Its well-documented antioxidant and light-filtering properties, coupled with a growing body of clinical evidence, make it a valuable ingredient for innovative product formulations. The provided protocols and data serve as a foundational resource for researchers and developers to explore and validate the application of this compound in their respective fields. As with any bioactive compound, further research is encouraged to fully elucidate its mechanisms of action and to optimize its delivery and efficacy in various food and supplement matrices.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. examine.com [examine.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Lutein and this compound intake and the risk of age-related macular degeneration: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overall skin tone and skin-lightening-improving effects with oral supplementation of lutein and this compound isomers: a double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newhope.com [newhope.com]
- 11. This compound shows skin health benefits from within: Study [nutraingredients.com]
- 12. This compound-based dietary supplement and topical serum improve hydration and reduce wrinkle count in female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Lutein + this compound and omega-3 fatty acids for age-related macular degeneration: the Age-Related Eye Disease Study 2 (AREDS2) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nutritionaloutlook.com [nutritionaloutlook.com]
- 19. Effects of formulation on the bioavailability of lutein and this compound: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound: Review of Toxicological Data and Acceptable Daily Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. US6262284B1 - Process for extraction and purification of lutein, this compound and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 25. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 26. HPLC Method for Analysis of Lutein and this compound in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 27. HPLC MS Method for Analysis of Lutein and this compound in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 28. benchchem.com [benchchem.com]
Revolutionizing Zeaxanthin Research: Advanced Methodologies for Bioavailability Assessment in Human Clinical Trials
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive suite of application notes and detailed protocols has been developed to standardize and advance the assessment of zeaxanthin bioavailability in human clinical trials. This resource is designed to equip researchers, scientists, and drug development professionals with robust methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this critical carotenoid, a key component for eye health.
This compound, a potent antioxidant, is concentrated in the macula of the eye and is believed to play a protective role against age-related macular degeneration (AMD) and other visual disorders. Accurate assessment of its bioavailability from various formulations and dietary sources is paramount for developing effective nutritional interventions and pharmaceuticals. These new guidelines address the critical need for standardized and validated methods in this field.
Core Methodologies: A Multi-faceted Approach
The assessment of this compound bioavailability in human trials necessitates a multi-pronged approach, primarily revolving around the quantification of this compound in biological matrices and the evaluation of its physiological impact. The two principal methodologies are:
-
Pharmacokinetic Analysis of Plasma/Serum this compound: This is the gold standard for determining the rate and extent of absorption of an orally ingested compound. It involves the collection of blood samples at multiple time points following the administration of a this compound-containing product.
-
Macular Pigment Optical Density (MPOD) Measurement: This non-invasive technique provides an indirect measure of this compound concentration in the target tissue—the macula of the retina. It is a valuable tool for assessing the long-term tissue accretion of this compound.
Application Note 1: Pharmacokinetic Assessment of this compound Bioavailability
Objective: To determine the pharmacokinetic profile of this compound in human plasma or serum following oral administration. This allows for the calculation of key bioavailability parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Key Considerations for Study Design:
-
Study Population: Healthy volunteers are typically recruited. Inclusion and exclusion criteria should be clearly defined to minimize variability.
-
Study Design: Randomized, double-blind, crossover, or parallel-group designs are commonly employed. A washout period is essential in crossover studies.
-
Dosage Form: The formulation of this compound (e.g., oil suspension, beadlets, esterified form) should be well-characterized.
-
Administration: this compound supplements should be administered with a standardized meal, as dietary fat significantly enhances carotenoid absorption.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at specified time points post-dosing (e.g., 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).
Protocol 1: Quantification of this compound in Human Plasma/Serum by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for extracting this compound from plasma/serum and quantifying its concentration using reverse-phase HPLC with UV/Vis detection.
Materials and Reagents:
-
Human plasma or serum samples
-
This compound analytical standard
-
Internal standard (e.g., echinenone (B51690) or β-apo-8'-carotenal)
-
HPLC-grade solvents: Hexane (B92381), Ethanol (B145695), Methanol (B129727), Methylene (B1212753) Chloride, Acetonitrile, Methyl-tert-butyl ether (MTBE)
-
Butylated hydroxytoluene (BHT)
-
Deionized water
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
HPLC system with a C18 or C30 reverse-phase column and a UV/Vis detector
Procedure:
Part A: Sample Preparation (Liquid-Liquid Extraction)
-
Protein Precipitation: To a 500 µL aliquot of plasma or serum in a centrifuge tube, add 500 µL of ethanol containing an internal standard and 0.1% BHT (to prevent oxidation). Vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 2 mL of hexane (or a hexane:MTBE mixture) to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (containing this compound) to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction (steps 2-4) on the remaining aqueous layer to maximize recovery. Combine the organic extracts.
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 37°C.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase. Vortex to ensure complete dissolution.
Part B: HPLC Analysis
-
HPLC System Configuration:
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.
-
Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, acetonitrile, and methylene chloride. A common isocratic mobile phase is a mixture of methanol and methylene chloride (e.g., 95:5, v/v).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection Wavelength: Set the UV/Vis detector to the maximum absorbance wavelength for this compound, which is approximately 450 nm.
-
-
Injection: Inject an aliquot (e.g., 20-50 µL) of the reconstituted sample extract onto the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the analytical standard. Quantify the concentration by comparing the peak area of this compound to that of the internal standard and referencing a standard curve.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes representative pharmacokinetic data from human bioavailability studies. These values can vary significantly based on the study design, this compound formulation, and analytical methods used.
| Study Reference | This compound Dose & Form | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) | Key Findings |
| Study A | 10 mg, free form in oil | ~0.35 | ~12-24 | Variable | Bioavailability is influenced by the co-ingestion of fat. |
| Study B | 20 mg, beadlet formulation | ~0.52 | ~18 | Variable | Dose-dependent increase in plasma concentrations. |
| Study C | 10 mg, esterified form | ~0.45 | ~20 | Higher than free form | Esterified this compound may have enhanced bioavailability.[1] |
| Study D | 5 mg, various formulations | Variable | Variable | Variable | Formulation significantly impacts absorption efficiency. |
Application Note 2: Assessment of this compound Accretion in Macular Tissue
Objective: To non-invasively measure the concentration of this compound in the macula of the retina through Macular Pigment Optical Density (MPOD) measurements. This method is particularly useful for assessing the long-term effects of this compound supplementation.
Key Considerations for Measurement:
-
Instrumentation: Various instruments are available, with heterochromatic flicker photometry (HFP) being a commonly used psychophysical method. Objective methods based on fundus autofluorescence or reflectance are also available.
-
Subject Training: For psychophysical methods like HFP, subjects require clear instructions and a brief training session to ensure reliable responses.
-
Measurement Protocol: Standardized protocols for fixation, stimulus presentation, and response collection are crucial for reproducibility.
Protocol 2: Measurement of Macular Pigment Optical Density (MPOD) using Heterochromatic Flicker Photometry (HFP)
This protocol provides a general outline for MPOD measurement using HFP. Specific procedures may vary depending on the instrument manufacturer.
Materials:
-
A calibrated heterochromatic flicker photometer.
Procedure:
-
Subject Preparation: The subject is seated comfortably in a dimly lit room and positioned correctly in front of the instrument with their head stabilized. One eye is patched.
-
Foveal Measurement: The subject is instructed to fixate on the center of a target stimulus. The instrument presents a small, centrally located light that alternates between a wavelength strongly absorbed by macular pigment (blue, ~460 nm) and a reference wavelength that is not (green, ~540 nm).
-
Flicker Minimization: The subject adjusts the intensity of the blue light until the perception of flicker is minimized or eliminated. This indicates that the perceived brightness of the two alternating lights is equal. The instrument records the required intensity of the blue light.
-
Parafoveal Measurement: The fixation point is moved to an eccentric location (e.g., 7-8 degrees from the center) where macular pigment is negligible. The flicker minimization procedure (step 3) is repeated.
-
MPOD Calculation: The instrument's software calculates the MPOD by taking the logarithm of the ratio of the blue light intensity required at the fovea versus the parafovea.
Visualizing the Process: Experimental Workflow and this compound Metabolism
To aid in the conceptual understanding of the methodologies and the biological processes involved, the following diagrams have been generated.
Experimental Workflow for a this compound Bioavailability Trial
Conceptual Pathway of this compound Absorption and Metabolism
By providing these standardized application notes and detailed protocols, we aim to enhance the consistency and comparability of data across different research studies, ultimately accelerating our understanding of this compound's role in human health and the development of evidence-based nutritional and therapeutic strategies.
References
Application Notes and Protocols for Inducing Oxidative Stress in Retinal Cells for Zeaxanthin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key contributor to the pathogenesis of various retinal diseases, including age-related macular degeneration (AMD). The accumulation of reactive oxygen species (ROS) can lead to cellular damage, inflammation, and apoptosis in retinal cells. Zeaxanthin, a carotenoid concentrated in the macula, is believed to play a protective role against oxidative damage through its antioxidant properties and by filtering harmful blue light.[1][2] This document provides detailed protocols for inducing oxidative stress in retinal cells, specifically the ARPE-19 cell line, to study the protective effects of this compound.
Methods for Inducing Oxidative Stress
Two primary methods for inducing oxidative stress in retinal pigment epithelial (RPE) cells are detailed below: chemical induction using hydrogen peroxide (H₂O₂) and photic induction using blue light.
Chemical Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a widely used agent to induce oxidative stress in vitro, as it directly generates ROS and mimics the oxidative damage observed in retinal diseases.[3][4]
Photic Induction of Oxidative Stress with Blue Light
Exposure to high-energy blue light is a physiologically relevant method to induce oxidative stress in retinal cells, as it mimics the natural exposure of the retina to light.[5][6] Blue light can generate ROS, leading to DNA damage and cellular senescence.[5]
Experimental Protocols
Cell Culture
The human retinal pigment epithelial cell line, ARPE-19, is a commonly used model for these studies.
-
Cell Line: ARPE-19
-
Culture Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
This compound Pre-treatment
Prior to inducing oxidative stress, cells are pre-treated with this compound to evaluate its protective effects.
-
Preparation: Dissolve this compound in an appropriate solvent (e.g., dichloromethane (B109758) or DMSO) to create a stock solution. Further dilute in culture medium to achieve desired final concentrations.
-
Concentrations: Based on literature, effective concentrations of this compound can range from 0.1 µM to 10 µM.[7][8] A dose-response study is recommended to determine the optimal concentration for your specific experimental conditions.
-
Incubation Time: Pre-treat cells with this compound for 24 hours before inducing oxidative stress.
Protocol 1: Hydrogen Peroxide-Induced Oxidative Stress
-
Cell Seeding: Seed ARPE-19 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA analysis) and allow them to adhere and grow to approximately 80% confluency.
-
This compound Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare fresh solutions of H₂O₂ in serum-free culture medium. A range of concentrations from 100 µM to 1 mM has been reported to induce oxidative stress in ARPE-19 cells.[4][9] It is crucial to perform a dose-response experiment to determine the optimal concentration that induces significant cell death or oxidative damage without causing immediate, widespread necrosis.
-
Exposure: Remove the this compound-containing medium and wash the cells with Phosphate Buffered Saline (PBS). Add the H₂O₂ solution to the cells and incubate for a period ranging from 30 minutes to 24 hours.[4] The duration of exposure should be optimized based on the desired severity of oxidative stress.
-
Assessment: Following H₂O₂ exposure, remove the treatment medium, wash the cells with PBS, and proceed with various assays to measure cell viability, apoptosis, and oxidative stress levels.
Protocol 2: Blue Light-Induced Oxidative Stress
-
Cell Seeding and this compound Pre-treatment: Follow steps 1 and 2 from the Hydrogen Peroxide protocol.
-
Induction of Oxidative Stress: Expose the ARPE-19 cells to blue light (wavelength range of 400-495 nm).[5] The intensity and duration of light exposure will need to be calibrated and optimized for your specific light source and experimental setup to induce a measurable level of oxidative stress.
-
Post-Exposure Incubation: After blue light exposure, return the cells to the incubator for a period of time (e.g., 24 hours) to allow for the development of cellular damage.
-
Assessment: Proceed with assays to evaluate cell viability, DNA damage (e.g., p-H2A.X staining), and cellular senescence (e.g., SA-β-gal staining).[5]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress Parameters
| Parameter | Value | Cell Line | Reference |
| H₂O₂ Concentration | 100 µM - 1 mM | ARPE-19 | [4][9] |
| Exposure Time | 30 minutes - 24 hours | ARPE-19 | [4] |
| This compound Concentration | 0.1, 1, 10 µM | RGC-5 | [7] |
| This compound Pre-treatment | 24 hours | ARPE-19 | [8] |
Table 2: Blue Light-Induced Oxidative Stress Parameters
| Parameter | Value | Cell Line | Reference |
| Wavelength | 400 - 495 nm | ARPE-19 | [5] |
| This compound Concentration | Not specified in detail | ARPE-19 | [5] |
| Pre-treatment Time | Not specified in detail | ARPE-19 | [5] |
Table 3: Assessment Methods for Oxidative Stress and Cell Viability
| Assay | Purpose | Reference |
| WST-8 / MTT Assay | Measures cell viability | [7][10] |
| Trypan Blue Exclusion | Measures cell viability | [11] |
| CM-H2DCFDA | Measures intracellular ROS | [7] |
| SA-β-galactosidase Staining | Measures cellular senescence | [5] |
| p-H2A.X Immunofluorescence | Measures DNA damage | [5] |
| Caspase-3 Activity Assay | Measures apoptosis | [12] |
| Western Blot (HO-1, Nrf2) | Measures protein expression in oxidative stress pathways | [4][13] |
| qPCR | Measures gene expression | [14] |
Visualization of a Generic Experimental Workflow
Caption: Experimental workflow for studying this compound's protective effects.
Signaling Pathway: this compound's Protective Mechanism
This compound can induce the nuclear translocation of NF-E2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of phase II detoxification and antioxidant enzymes.[13]
Caption: Nrf2 signaling pathway activated by this compound.
References
- 1. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SS‐31 protect retinal pigment epithelial cells from H2O2‐induced cell injury by reducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Protective effects of carotenoids against blue light induced-cellular damage in human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. This compound, a retinal carotenoid, protects retinal cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Frontiers | Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells [frontiersin.org]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. Oxidative Stress Induces Senescence in Cultured RPE Cells [openneurologyjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective role of carotenoids in the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterated Zeaxanthin in Metabolic Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zeaxanthin is a xanthophyll carotenoid found in high concentrations in the macula of the human eye, where it is believed to play a crucial role in protecting against light-induced oxidative damage.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for developing nutritional and therapeutic strategies for eye health, particularly in the context of age-related macular degeneration (AMD).[1][3] Stable isotope labeling, using compounds like deuterated this compound, offers a powerful tool for tracing the metabolic fate of exogenously administered this compound without the need for radioactive tracers.[4][5] These application notes provide an overview and detailed protocols for conducting metabolic tracer studies using deuterated this compound.
Core Principles of Deuterated this compound Tracer Studies
Metabolic tracer studies with deuterated this compound rely on the principle of isotopic labeling. Deuterium (²H), a stable isotope of hydrogen, is incorporated into the this compound molecule.[6][7] When administered to a subject, this "heavy" this compound can be distinguished from the endogenous, unlabeled this compound by mass spectrometry.[6][7] This allows for the precise tracking of the administered dose as it moves through the body, is taken up by tissues, and is metabolized.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from clinical studies involving this compound supplementation. These values can serve as a reference for designing metabolic tracer studies with deuterated this compound.
Table 1: Dosage and Administration in Human Clinical Trials
| Study Focus | Dosage of this compound | Duration of Supplementation | Study Population | Reference |
| Macular Telangiectasia Type II | 10 or 20 mg/day | 2 years | 8 patients with MacTel | [8] |
| Age-Related Macular Degeneration | 20 mg/day | Not specified | Patients with ARMD | [9] |
| Macular Pigment Augmentation | 10 mg Lutein (B1675518) and 2 mg this compound | 6-8 months | Pregnant women | [10] |
| Macular Pigment Augmentation | Not specified | 6 months | Normal subjects and patients with AMD | [11] |
| Macular Pigment Density | Lutein, this compound, ω-3 fatty acids, and antioxidants | Not specified | Offspring of parents with neovascular AMD | [12] |
Table 2: Pharmacokinetic Parameters of Carotenoids
| Carotenoid Analog | Maximum Serum Concentration (µmol/L) | Area Under the Curve (µmol·h/L) | Mean Sojourn Time (h) | Reference |
| 4,4'-dimethoxy-β-carotene | 0.2 ± 0.1 | 12 ± 5 | 77 ± 22 | [13] |
| Ethyl β-apo-8'-carotenoate | 10 ± 3 | 3200 ± 1000 | 380 ± 100 | [13] |
| β-apo-8'-carotenal | 1.1 ± 0.4 | 28 ± 12 | 26 ± 5 | [13] |
Experimental Protocols
Protocol 1: Production of Deuterated this compound
Deuterated this compound can be produced biologically by growing a this compound-producing microorganism in a medium containing deuterated water (D₂O).[6][7]
-
Organism: Flavobacterium multivorum or other this compound-producing strains.[7]
-
Culture Medium: Prepare a standard growth medium for the selected microorganism, substituting a portion of the H₂O with D₂O (e.g., 25% v/v).[14]
-
Cultivation: Grow the microorganism under optimal conditions for this compound production.[7]
-
Extraction and Purification: After cultivation, harvest the cells and extract the carotenoids using a suitable solvent system (e.g., methanol/ethyl acetate (B1210297)/petroleum ether).[15] The deuterated this compound can then be purified using preparative High-Performance Liquid Chromatography (HPLC).[6]
-
Verification: The degree of deuteration should be confirmed using mass spectrometry, which will show a characteristic isotopic cluster at a higher mass-to-charge ratio (m/z) compared to unlabeled this compound.[6][7] Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is a suitable technique.[6][7]
Protocol 2: Human Metabolic Tracer Study
This protocol outlines a general procedure for a human clinical study to trace the metabolism of deuterated this compound.
-
Subject Recruitment: Recruit healthy volunteers or a specific patient population based on the research question.[8][9] Obtain informed consent and ethical approval.
-
Baseline Measurements: Collect baseline blood and, if applicable, tissue samples (e.g., skin biopsies for Raman spectroscopy) to determine endogenous levels of this compound.[10]
-
Dosing: Administer a single oral dose of deuterated this compound, typically in an oil-based formulation to enhance absorption.[13][16] The dose will depend on the study objectives but can be guided by the values in Table 1.
-
Sample Collection: Collect blood samples at multiple time points post-administration to capture the absorption and elimination phases.[4][16] Typical time points might include 0, 2, 4, 6, 8, 12, 24, 48, 72 hours, and then at several-day intervals for longer-term studies.[4]
-
Sample Processing: Separate plasma or serum from blood samples and store them at -80°C until analysis. Protect samples from light to prevent carotenoid degradation.
-
Analysis: Analyze the samples for deuterated and undeuterated this compound using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[4][6]
Protocol 3: LC-MS/MS Analysis of Deuterated this compound
This protocol provides a general framework for the analysis of deuterated this compound in biological samples.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is required.[17][18] An atmospheric pressure chemical ionization (APCI) source is often used for carotenoid analysis.[6][19]
-
Chromatographic Separation:
-
Column: A C18 or cyano column is typically used for carotenoid separation.[6][18]
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water with a small amount of formic acid or ammonium (B1175870) acetate is commonly employed to achieve good separation.[18]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is generally used.[6][17]
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection.[18] The precursor ion will be the molecular ion of deuterated this compound, and the product ions will be characteristic fragments. The exact m/z values will depend on the degree of deuteration.
-
-
Quantification: Create a calibration curve using standards of known concentrations of both deuterated and undeuterated this compound. An internal standard (e.g., another deuterated carotenoid not under investigation) should be used to correct for variations in extraction and ionization.
Visualizations
References
- 1. Lutein and this compound: An Overview of Metabolism and Eye Health [jscimedcentral.com]
- 2. Advances in Biotechnology for this compound Production_Cactus Botanics [cactusbotanics.com]
- 3. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of lutein in humans from intrinsically labeled vegetables determined by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of carotenoids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Production of deuterated this compound by Flavobacterium multivorum and its detection by resonance Raman and mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Lutein and this compound in Pregnancy (L-ZIP) study-carotenoid supplementation during pregnancy: ocular and systemic effects-study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isrctn.com [isrctn.com]
- 12. Effect of Dietary Supplementation With Lutein, this compound, and ω-3 on Macular Pigment: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of carotenoid analogs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dual isotope test for assessing beta-carotene cleavage to vitamin A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrospray tandem mass spectrometric analysis of this compound and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uab.edu [uab.edu]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zeaxanthin Extraction from Corn Gluten Meal
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of zeaxanthin from corn gluten meal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| ZX-T01 | Low this compound Yield | Suboptimal extraction parameters. | - Optimize Solvent-to-Solid Ratio: A ratio that is too low can lead to incomplete extraction, while a very high ratio can dilute the extract and waste solvent. For ultrasonic-assisted extraction with ethanol (B145695), a ratio of approximately 7.9:1 has been shown to be effective.[1][2][3] - Adjust Extraction Temperature: Temperature is a critical factor. For ultrasonic-assisted ethanol extraction, a temperature of around 56°C is optimal.[1][2][3] Temperatures that are too high can cause degradation of this compound.[4][5] - Optimize Extraction Time: Insufficient extraction time will result in incomplete recovery. For ultrasonic-assisted extraction, 45 minutes has been identified as an optimal duration.[1][2][3] |
| Inefficient cell wall disruption. | - Enzymatic Pre-treatment: The use of proteases like alcalase can significantly improve extraction efficiency by breaking down the protein matrix that entraps the carotenoids.[6][7][8] Optimal conditions for alcalase treatment include an enzyme concentration of 4,367 U/g, a substrate concentration of 11.3%, and a hydrolysis time of 2.4 hours.[6][8] - Ultrasonication: This method aids in disrupting the cell structure, enhancing solvent penetration and extraction.[1][2][3][9] | ||
| ZX-T02 | This compound Degradation | Exposure to light, heat, or oxygen. | - Light Protection: Conduct experiments in subdued light and store extracts in amber-colored vials or wrap containers in aluminum foil.[5][10] - Temperature Control: Avoid excessive temperatures during extraction and evaporation steps.[4][5] For solvent evaporation, use a rotary evaporator at a temperature at or below 40°C.[11] - Use of Inert Atmosphere: When possible, handle extracts under an inert gas like nitrogen or argon to prevent oxidation.[10] |
| Presence of acids. | - Neutralization: Add a neutralizer like calcium carbonate or sodium carbonate during the extraction process to neutralize any acids released from the plant material, which can cause degradation.[12] | ||
| ZX-T03 | Co-extraction of Impurities | Non-selective solvent. | - Solvent Selection: While ethanol is effective, subsequent purification steps are necessary to remove co-extracted compounds like chlorophylls, lipids, and other pigments.[13] |
| Inadequate purification. | - Silica (B1680970) Gel Column Chromatography: This is an effective method for purifying the crude extract. It has been shown to increase the purity of this compound from 0.28% to 31.5%.[1][2][14] | ||
| ZX-T04 | Inconsistent Results | Variability in raw material. | - Material Characterization: The carotenoid content in corn gluten meal can vary. It is advisable to characterize the this compound content of the starting material for each batch of experiments. |
| Lack of standardized protocol. | - Follow a Consistent Protocol: Ensure that all experimental parameters, including solvent volume, temperature, and time, are kept consistent between experiments to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from corn gluten meal?
A1: Ethanol, particularly 95% ethanol, has been shown to be an effective and suitable solvent for this compound extraction from corn gluten meal, especially when used in ultrasonic-assisted methods.[1][2][6]
Q2: How can I improve the efficiency of my extraction process?
A2: Two primary methods to enhance extraction efficiency are enzymatic pre-treatment and ultrasonic-assisted extraction. Enzymatic treatment with proteases helps to break down the protein matrix, releasing the entrapped this compound.[6][7][11] Ultrasonic-assisted extraction uses sound waves to create cavitation, which disrupts the plant cell walls and improves solvent penetration.[1][2][3]
Q3: What are the optimal conditions for ultrasonic-assisted extraction (UAE)?
A3: Based on response surface methodology, the optimal conditions for UAE of this compound from corn gluten meal using ethanol are a liquid-to-solid ratio of 7.9:1, an extraction temperature of 56°C, and an extraction time of 45 minutes.[1][2][3]
Q4: How can I purify the crude this compound extract?
A4: Silica gel column chromatography is a highly effective method for purifying the crude extract. This technique can significantly increase the purity of this compound, with reports showing an increase from 0.28% in the crude extract to 31.5% after purification.[1][2][14]
Q5: My this compound extract appears to be degrading. What can I do to prevent this?
A5: this compound is sensitive to light, heat, and oxygen.[5] To prevent degradation, it is crucial to work in a low-light environment, use amber-colored glassware, and avoid high temperatures during extraction and solvent evaporation. Handling samples under an inert atmosphere, such as nitrogen, can also minimize oxidative degradation.[10]
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Optimized Parameters
| Extraction Method | Key Parameters | Optimized Values | Resulting this compound/Total Xanthophyll Yield | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Solvent | 95% Ethanol | Total this compound and Lutein content: 0.501% | [1][2] |
| Liquid-to-Solid Ratio | 7.9:1 | [1][2] | ||
| Temperature | 56°C | [1][2] | ||
| Time | 45 min | [1][2] | ||
| Enzymatic-Assisted Extraction (Alcalase) | Enzyme Concentration | 4,367 U/g | Total Xanthophyll Yield: 65.06 ± 0.78 µg/g | [6][8] |
| Substrate Concentration | 11.3% | [6][8] | ||
| Hydrolysis Time | 2.4 h | [6][8] | ||
| Temperature | 40°C | [6] | ||
| pH | 8.0 | [6] | ||
| Enzymatic-Assisted Extraction (Protease) | Enzyme Content | 160.5 U/g protein | Crude this compound Yield increased from 77.1 to 140.1 µg/g | [11] |
| Solid Content | 15% | [11] | ||
| Hydrolysis Time | 2 h | [11] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 5g of corn gluten meal and place it into an extraction vessel.
-
Solvent Addition: Add 95% ethanol to the vessel to achieve a liquid-to-solid ratio of 7.9:1 (approximately 39.5 mL).
-
Ultrasonication: Place the vessel in an ultrasonic bath set to a temperature of 56°C.
-
Extraction: Perform the ultrasonic-assisted extraction for 45 minutes.
-
Filtration: After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature of 40°C to remove the ethanol.
-
Purification (Optional): The resulting crude extract can be further purified using silica gel column chromatography.
Protocol 2: Enzymatic-Assisted Extraction of this compound
-
Slurry Preparation: Prepare a slurry of corn gluten meal with a solid content of 11.3% in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Enzyme Addition: Add alcalase enzyme to the slurry at a concentration of 4,367 U/g of corn gluten meal.
-
Hydrolysis: Incubate the mixture at 40°C for 2.4 hours with gentle agitation.
-
Enzyme Inactivation: After hydrolysis, inactivate the enzyme by heating the mixture (e.g., at 90°C for 10 minutes).
-
Solvent Extraction: Mix the enzyme-treated corn gluten meal with 95% ethanol and stir for 2-4 hours.
-
Filtration: Filter the mixture and re-extract the solid residue with ethanol until the filtrate is colorless.
-
Concentration: Combine all the filtrates and concentrate them to dryness using a rotary evaporator at 40°C.
Visualizations
Caption: Workflow for Ultrasonic-Assisted this compound Extraction.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Optimization of Ultrasonic-Assisted Extraction and Purification of this compound and Lutein in Corn Gluten Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Ultrasonic-Assisted Extraction and Purification of this compound and Lutein in Corn Gluten Meal [ouci.dntb.gov.ua]
- 3. Optimization of Ultrasonic-Assisted Extraction and Purification of this compound and Lutein in Corn Gluten Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Common Pitfalls in Global this compound Procurement Explained_Cactus Botanics [cactusbotanics.com]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. Extraction and Purification of Xanthophyll from Corn Gluten Meal [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Zeaxanthin Instability in Analytical Standards
This guide is intended for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and detailed protocols for handling zeaxanthin analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the degradation of this compound analytical standards?
A1: The primary factors that cause degradation of this compound are exposure to light, elevated temperatures, oxygen, and non-neutral pH environments.[1] Strong acids, alkalis, and potent oxidizing or reducing agents can also hasten its degradation.[1]
Q2: What are the ideal storage conditions for this compound standards to ensure long-term stability?
A2: For long-term stability, this compound standards, particularly when in solution, should be stored at temperatures of -70°C or lower in an inert atmosphere.[1] Crystalline this compound, when stored in airtight containers under an inert gas and protected from light, has been shown to be stable for up to 30 months.[2][3] For short-term storage, a temperature of ≤ -15°C is recommended.[1]
Q3: My this compound sample is rapidly losing its color. What is the likely cause and what should I do?
A3: A rapid loss of color is a primary indicator of degradation, most likely due to photodegradation or oxidation.[1] You should immediately shield the sample from light. Before sealing the container, purge it with an inert gas such as nitrogen or argon and confirm that the storage temperature is appropriate.[1]
Q4: I am observing inconsistent concentrations in my analytical results for this compound. What could be the issue?
A4: Inconsistent analytical results can stem from degradation of the sample during preparation or analysis, or from issues with the analytical method itself.[1] To mitigate this, prepare samples under dim light and perform the analysis promptly.[1] It is also crucial to ensure your HPLC system is correctly calibrated, the mobile phase is freshly prepared, and to use a guard column to protect the analytical column.[1][4]
Q5: Can antioxidants be used to improve the stability of this compound standards?
A5: Yes, the use of antioxidants can improve stability.[1] For instance, the addition of sodium ascorbate (B8700270) has been shown to be necessary to maintain the stability of some commercial this compound products.[2][3] When preparing solutions, the addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid color loss of the standard | Photodegradation, Oxidation | Immediately protect the sample from light by using amber vials or wrapping in foil. Purge the vial with an inert gas (nitrogen or argon) before sealing. Verify and maintain proper low-temperature storage.[1] |
| Inconsistent analytical results | Sample degradation during preparation/analysis, HPLC method issues | Prepare samples under subdued lighting and analyze promptly. Ensure the HPLC system is calibrated, use a fresh mobile phase, and employ a guard column.[1][4] |
| Low or no this compound peak in HPLC | Complete degradation of the standard, Inefficient extraction, Improper storage | Review the entire workflow for any exposure to light, heat, or oxygen. Optimize extraction protocols to ensure complete recovery. Confirm that standards were stored at ≤ -20°C and protected from light.[4] |
| Multiple peaks around the main this compound peak | Isomerization (formation of cis-isomers), Oxidative degradation products | Minimize light and heat exposure during sample handling to reduce isomerization. Deoxygenate solvents and work under an inert atmosphere to prevent oxidation. The use of a C30 column is recommended for better separation of carotenoid isomers.[1][4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Standards
This protocol outlines a method to assess the stability of this compound under various environmental conditions.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound analytical standard.
-
Dissolve it in an appropriate HPLC-grade solvent (e.g., a 50:50 v/v mixture of hexane (B92381) and acetone) to achieve a known concentration.[1]
-
To minimize photodegradation, dispense aliquots of this solution into multiple amber glass vials.[1]
-
To reduce oxidation, purge the headspace of each vial with an inert gas like nitrogen or argon before sealing.[1]
2. Storage Conditions:
-
Temperature Stability: Store aliquots at various temperatures (e.g., 40°C, 25°C, 4°C, and -20°C).[1]
-
Photostability: Expose a set of samples to a controlled light source in a photostability chamber, while keeping a control set wrapped in aluminum foil to shield them from light.[1]
-
Oxidative Stability: Prepare two sets of samples; purge one set with an inert gas and leave the other exposed to ambient air to evaluate oxidative stability.[1]
3. Analysis:
-
At specified time intervals, analyze the samples using a validated HPLC method (a C30 column is often recommended for carotenoid isomer separation).[1]
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
-
Plot the percentage of remaining this compound against time to establish the degradation kinetics.
Protocol 2: Identification of Degradation Products using LC-MS/MS
This protocol is for identifying potential degradation products, such as isomers and oxidation products.
1. Sample Preparation:
-
Prepare and store samples as detailed in Protocol 1 to induce degradation.
2. LC-MS/MS Analysis:
-
Instrumentation: Use a Liquid Chromatography system connected to a Mass Spectrometer, preferably with an Electrospray Ionization (ESI) source.[1]
-
Column: A C30 column is recommended for optimal separation of carotenoid isomers.[1]
-
Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[1]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use a full scan mode to identify potential degradation products based on their mass-to-charge ratio (m/z).[1]
Quantitative Data Summary
Table 1: Impact of Temperature on this compound Stability Note: This table is compiled based on general knowledge of carotenoid stability and data for the closely related lutein (B1675518), as specific quantitative data for this compound was not available in the initial search.
| Temperature (°C) | pH | Exposure Time (hours) | Approximate Degradation (%) |
| 40 | 7 | 1 | ~15% |
| 60 | 7 | 1 | ~30-40% |
| 80 | 7 | 1 | ~85-95% |
| 40 | 4 | 1 | ~30-40% |
| 40 | 2 | 1 | ~50-60% |
Data is illustrative for lutein and indicates trends expected for this compound.[5]
Visualizations
Caption: this compound degradation pathways and contributing factors.
Caption: Troubleshooting workflow for this compound instability issues.
References
Technical Support Center: Optimizing HPLC Resolution of Zeaxanthin and Lutein
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution of zeaxanthin and lutein (B1675518) using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and lutein, presented in a question-and-answer format.
Question: Why am I seeing poor resolution between lutein and this compound peaks?
Answer: Poor resolution between these isomers is a common challenge due to their similar chemical structures.[1] Several factors can be optimized to improve their separation:
-
Column Chemistry: Standard C18 columns can separate lutein from this compound, but often struggle to provide baseline resolution.[1][2] C30 columns are highly recommended as they offer enhanced shape selectivity for carotenoid isomers.[2][3][4] For separating this compound stereoisomers (e.g., meso-zeaxanthin, (3R,3'R)-zeaxanthin), a chiral stationary phase is necessary.[5][6][7]
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. A mobile phase consisting of solvents like acetonitrile, methanol, and dichloromethane (B109758) is often used.[8][9] Adjusting the solvent polarity can significantly impact resolution. For reversed-phase HPLC, decreasing the organic solvent content can increase retention and potentially improve separation.[10]
-
Column Temperature: Temperature control is a crucial parameter. Lower temperatures can often lead to better resolution for carotenoids like lutein and this compound.[11][12] However, the optimal temperature may vary depending on the specific column and mobile phase, so it is recommended to test a range of temperatures (e.g., 18°C to 25°C).[11]
Question: My chromatogram shows peak tailing for lutein and this compound. What is the cause and how can I fix it?
Answer: Peak tailing can result from several factors, including secondary interactions with the stationary phase or column contamination.
-
Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the hydroxyl groups of lutein and this compound, causing tailing. Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mitigate this issue.[9][13]
-
Column Contamination: Accumulation of sample matrix components on the column can lead to poor peak shape. Regularly flushing the column with a strong solvent is recommended.[10] If the problem persists, the column frit may be blocked and require replacement, or the column itself may be degraded and need to be replaced.[14]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing. Try diluting the sample and reinjecting.[10][15]
Question: I am observing inconsistent retention times for my analytes. What could be the problem?
Answer: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation.
-
System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect retention times.[10][14]
-
Pump Performance: Inconsistent flow from the pump can lead to variable retention times. Ensure the pump is properly primed and degassed.[10][14] Worn pump seals can also be a cause.[14]
-
Mobile Phase Preparation: Inconsistent mobile phase composition will lead to shifts in retention time. It is crucial to prepare fresh mobile phase daily and ensure accurate measurements of all components.[10] Inadequate degassing can lead to bubble formation and flow irregularities.[10]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a stable temperature is highly recommended.[10][11]
Question: How can I prevent the degradation of lutein and this compound during sample preparation and analysis?
Answer: Carotenoids are susceptible to degradation from light, heat, and oxidation.[15][16]
-
Light Protection: Protect samples and standards from light by using amber vials and minimizing exposure to ambient light.
-
Temperature Control: Keep samples and standards cool and avoid high temperatures during sample preparation.[15] HPLC analysis should be performed at a controlled, and often cooler, temperature.[11]
-
Preventing Oxidation: Use solvents containing antioxidants like butylated hydroxytoluene (BHT).[12][15] Blanketing solutions with an inert gas like nitrogen can also help to prevent oxidation.[15]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating lutein and this compound?
For routine separation of lutein and this compound, a C30 reversed-phase column is often the best choice due to its superior shape selectivity for carotenoid isomers compared to C18 columns.[2][3][4] If you need to separate the stereoisomers of this compound, a chiral column is required.[5][6][7]
Q2: What is a good starting mobile phase for separating lutein and this compound on a C30 column?
A common mobile phase for separating carotenoids on a C30 column is a gradient mixture of methanol, methyl tert-butyl ether (MTBE), and water.[2][17] Another option is a mixture of dichloromethane, acetonitrile, and methanol.[8] The exact ratios and gradient profile will likely require optimization for your specific application.
Q3: What is the optimal detection wavelength for lutein and this compound?
The optimal detection wavelength for both lutein and this compound is around 450 nm.[5][18] A photodiode array (PDA) detector is beneficial as it allows for the examination of the full UV-Vis spectrum to confirm peak identity.[10]
Q4: Is a gradient or isocratic elution better for separating lutein and this compound?
Both gradient and isocratic methods can be used. A gradient elution, where the mobile phase composition changes over time, often provides better resolution for complex samples containing multiple carotenoids.[6][18] An isocratic elution, with a constant mobile phase composition, can be simpler to implement if you are only interested in separating lutein and this compound.[5][19]
Experimental Protocols
Below are tables summarizing typical experimental conditions for the HPLC separation of lutein and this compound.
Table 1: HPLC Systems for Lutein and this compound Separation
| Parameter | System 1: C18 Column | System 2: C30 Column | System 3: Chiral Column |
| Stationary Phase | C18 (e.g., Shimadzu)[1] | C30 (e.g., YMC Carotenoid)[2][8] | Chiral (e.g., Daicel CHIRALPAK AD-H)[5] |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm[1] | 4.6 mm x 250 mm, 5 µm[8] | 4.6 mm x 250 mm, 5 µm[5] |
| Mobile Phase | Acetonitrile/Dichloromethane (95:5, v/v)[1] | Dichloromethane/Acetonitrile/Methanol (20:30:50, v/v/v)[8] | n-hexane/2-propanol (95:5, v/v)[5] |
| Elution Mode | Isocratic[1] | Isocratic[8] | Isocratic[5] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[5] |
| Column Temperature | 25 °C[1] | Not Specified | 25 °C[5] |
| Detection Wavelength | 450 nm[1] | Not Specified | 450 nm[5] |
Table 2: Gradient Elution HPLC System for Carotenoid Separation
| Parameter | Description |
| Stationary Phase | Develosil C30[18] |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm[18] |
| Mobile Phase A | Acetonitrile:Methanol (3:2, v/v)[18] |
| Mobile Phase B | MTBE[18] |
| Elution Mode | Gradient[18] |
| Flow Rate | 1.0 mL/min[18] |
| Column Temperature | 25 °C[18] |
| Detection Wavelength | 450 nm[18] |
Visualizations
Caption: A typical experimental workflow for the analysis of lutein and this compound by HPLC.
Caption: A logical workflow for troubleshooting poor resolution between lutein and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and this compound stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. repositorio.unesp.br [repositorio.unesp.br]
- 17. researchgate.net [researchgate.net]
- 18. [Determination of lutein and this compound in serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Saponification for Zeaxanthin Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the saponification step for accurate zeaxanthin analysis in various food matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the saponification of food samples for this compound analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Citation(s) |
| Low this compound Recovery | 1. Degradation due to Harsh Conditions: High temperatures, prolonged saponification time, or high alkali concentrations can lead to the degradation of this compound.[1][2] | a. Optimize Saponification Parameters: Systematically test lower temperatures (e.g., room temperature to 60°C), shorter durations (e.g., 30 minutes to 2 hours), and lower KOH concentrations (e.g., 3% to 10% in methanol).[1][3] b. Work Under Inert Atmosphere: Perform the saponification under a nitrogen or argon atmosphere to prevent oxidation.[2] c. Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or pyrogallic acid in the extraction and saponification solvents to protect this compound from degradation.[1] | [1][2][3] |
| 2. Micelle Formation: In high-fat matrices, the formation of soap (micelles) during saponification can trap free carotenoids in the aqueous layer, preventing their transfer to the organic extraction layer.[1][4] | a. Add Phosphate (B84403) Buffer: After saponification, add an acidified phosphate buffer to the mixture to break up the micelles and improve the partitioning of this compound into the organic solvent.[1][4] b. Adjust pH: Ensure the pH of the final extraction solution is optimized to enhance carotenoid recovery.[1] | [1][4] | |
| 3. Incomplete Saponification: this compound esters may not be fully hydrolyzed, leading to an underestimation of the total this compound content. This can be due to insufficient alkali concentration, time, or temperature. | a. Verify Complete Hydrolysis: Analyze a small aliquot of the sample at different time points to determine the optimal duration for complete saponification. b. Increase Alkali Concentration or Temperature Mildly: If incomplete saponification is confirmed, cautiously increase the KOH concentration or temperature, while monitoring for any signs of degradation.[3] | [3] | |
| Presence of Interfering Peaks in Chromatogram | 1. Incomplete Removal of Chlorophylls (B1240455) and Lipids: Saponification aims to remove these interfering compounds. If peaks from chlorophylls or triglycerides are observed, the saponification may have been insufficient.[5][6] | a. Re-evaluate Saponification Conditions: Ensure the chosen saponification protocol is adequate for the specific food matrix. Some matrices may require more stringent conditions to remove all interferences.[6] b. Alternative Clean-up Step: Consider using a solid-phase extraction (SPE) step after saponification for further purification of the extract before HPLC analysis. | [5][6] |
| Isomerization of this compound | 1. Exposure to Heat and Light: High temperatures and exposure to light during the saponification and subsequent handling steps can cause the conversion of the naturally occurring trans-zeaxanthin to its cis-isomers.[7] | a. Minimize Heat Exposure: Use the mildest effective temperature for saponification.[2][8] b. Protect from Light: Work in a dimly lit area or use amber-colored glassware to protect the sample from light throughout the procedure. | [2][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the saponification step in this compound analysis?
A1: Saponification is a crucial step in the analysis of this compound from many food matrices for two main reasons. First, it hydrolyzes this compound esters, which are common in fruits, to free this compound, allowing for the quantification of total this compound.[1][9] Second, it removes interfering compounds such as chlorophylls and lipids (triglycerides) that can co-elute with this compound during chromatographic analysis and cause inaccuracies in quantification.[5][6]
Q2: Is saponification always necessary for this compound analysis?
A2: Not always. For some food matrices where this compound is present in its free form and chlorophyll (B73375) or lipid interference is minimal, saponification may not be required.[10] For example, in vegetables, this compound is typically found in its free form.[9] However, for fruits where this compound is often esterified and for matrices with high chlorophyll or fat content, saponification is generally recommended to ensure accurate quantification.[1][9] Some studies have even shown that for certain matrices like yellow maize, extraction without saponification can yield higher carotenoid recovery.[10]
Q3: What are the key parameters to optimize for an effective saponification?
A3: The key parameters to optimize are the concentration of the alkali (typically potassium hydroxide (B78521), KOH, in methanol (B129727) or ethanol), the reaction temperature, and the reaction time.[3][8] The optimal conditions will vary depending on the specific food matrix.[1] For instance, a study on chili peppers optimized the saponification temperature and duration to maximize carotenoid recovery.[1]
Q4: Can saponification lead to the loss of this compound?
A4: Yes, significant losses of xanthophylls, including this compound (up to 50%), can occur during saponification if the conditions are too harsh.[1] Degradation can be caused by high temperatures, exposure to oxygen, and high alkali concentrations.[2] It is therefore critical to optimize the saponification procedure to find a balance between complete hydrolysis of esters and minimal degradation of the target analyte.[8]
Q5: How can I prevent the degradation of this compound during saponification?
A5: To minimize degradation, it is recommended to use the mildest possible conditions that still achieve complete saponification. This includes using lower temperatures (e.g., room temperature), shorter reaction times, and the lowest effective alkali concentration.[2] Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen) and adding an antioxidant like BHT to the solvent can help protect this compound from oxidative degradation.[1][2]
Q6: What is the difference between using potassium hydroxide (KOH) and sodium hydroxide (NaOH) for saponification?
A6: Both KOH and NaOH can be used for saponification. However, some studies have shown that saponification with KOH can result in significantly higher recovery of this compound compared to NaOH under the same conditions.[11] Therefore, KOH is generally the preferred reagent for carotenoid analysis.
Quantitative Data Summary
The following tables summarize the impact of different saponification conditions on this compound recovery from various studies.
Table 1: Effect of Saponification Temperature and Time on Carotenoid Recovery in 'Bulgarian' Chili Fruit
| Temperature (°C) | Saponification Time (hours) | This compound Recovery (%) | Lutein Recovery (%) | β-Carotene Recovery (%) |
| 25 | 2 | 95 | 96 | 98 |
| 25 | 12 | 92 | 93 | 95 |
| 60 | 2 | 85 | 88 | 90 |
| 60 | 12 | 75 | 78 | 82 |
Data synthesized from a study on optimizing carotenoid extraction from Capsicum annuum.[1]
Table 2: Comparison of Carotenoid Content in Various Foods With and Without Saponification
| Food Matrix | Carotenoid | Without Saponification (µg/g d.w.) | With Saponification (µg/g d.w.) | % Change |
| Pumpkin Flesh | Total Carotenoids | - | - | -71.82% |
| Broccoli | Total Carotenoids | 1505.93 ± 71.99 | - | -52.02% |
| Spinach | Lutein | - | - | -24.4% |
| Spinach | β-Carotene | - | - | Increased |
This table highlights that the effect of saponification is matrix-dependent, sometimes leading to significant losses.[4]
Experimental Protocols
Protocol 1: Optimized Saponification for Carotenoids in Chili Peppers (Capsicum annuum)
This protocol is adapted from a study that optimized extraction and saponification for chili peppers.[1]
-
Extraction:
-
Homogenize 5g of the fresh sample with 25 mL of an extraction solution (hexane:dichloromethane, 7:3, v/v) containing 0.1% BHT.
-
Sonicate the mixture for 15 minutes in a cold water bath.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with 25 mL of the extraction solvent.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen at 35°C.
-
-
Saponification:
-
Re-dissolve the dried extract in 10 mL of ethanol.
-
Add 2 mL of 10% methanolic KOH.
-
Incubate the mixture at 25°C for 2 hours in the dark.
-
-
Liquid-Liquid Extraction:
-
After incubation, add 10 mL of acidified phosphate buffer (pH 5.5).
-
Add 15 mL of the extraction solvent (hexane:dichloromethane, 7:3, v/v) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with 15 mL of the extraction solvent.
-
Combine the organic layers and wash with distilled water until the washings are neutral.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Final Preparation:
-
Evaporate the final extract to dryness under nitrogen.
-
Reconstitute the residue in a known volume of an appropriate solvent (e.g., MTBE/methanol) for HPLC analysis.
-
Protocol 2: Gentle Saponification for Carotenoids in Green Vegetables
This method uses a basic resin for a milder saponification, suitable for labile carotenoids.[5][12]
-
Extraction:
-
Extract the carotenoids from the homogenized vegetable sample with acetone (B3395972).
-
Filter the extract to remove solid particles.
-
-
Saponification with Basic Resin:
-
Add a strongly basic resin (e.g., Ambersep 900 OH) to the acetone extract.
-
Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) until the chlorophylls are completely removed (solution becomes yellow/orange).
-
Monitor the progress by taking small aliquots for HPLC analysis to ensure complete hydrolysis of esters without degradation of carotenoids.
-
-
Sample Preparation for HPLC:
-
Filter the extract to remove the resin.
-
Evaporate the acetone under reduced pressure.
-
Re-dissolve the residue in an appropriate solvent for HPLC injection.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the saponification step in the quantitative determination of carotenoids and provitamins A [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. A Brief Overview of Dietary this compound Occurrence and Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of carotenoids in yellow maize, the effects of saponification and food preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple saponification method for the quantitative determination of carotenoids in green vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC/MS Analysis of Zeaxanthin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during the LC/MS analysis of zeaxanthin, with a specific focus on mitigating matrix effects.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: What are matrix effects and why are they a concern in the LC/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] this compound is often analyzed in complex biological matrices like plasma, serum, or tissue, which contain a high abundance of endogenous components like phospholipids (B1166683) and proteins that can interfere with its ionization.[2]
Q2: I am observing significant ion suppression for my this compound peak. What are the likely causes and how can I mitigate this?
A2: Ion suppression is a common matrix effect in LC-MS/MS analysis.[1] The primary causes are often co-eluting matrix components that compete with this compound for ionization in the MS source.[2] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[2]
To mitigate ion suppression, consider the following strategies:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[3] This could involve switching from a simple protein precipitation method to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4]
-
Optimize Chromatography: Adjust your chromatographic method to better separate this compound from interfering compounds. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.[5] This is considered the gold standard for compensating for matrix effects.
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[6]
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time shifts can be caused by several factors:[6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength.
-
Matrix Effects: In some cases, matrix components can interact with the column and affect the retention of the analyte.[1]
-
System Issues: Fluctuations in pump flow rate or temperature can also lead to retention time shifts.
Troubleshooting steps:
-
Run a System Suitability Test: Inject a standard solution of this compound to verify system performance.[6]
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is correctly prepared and degassed.
-
Flush the Column: If you suspect column contamination, follow the manufacturer's instructions for column washing.
-
Inspect for Leaks: Check all fittings and connections for any signs of leaks.[7]
Q4: I am seeing poor peak shape (e.g., tailing or fronting) for my this compound standard. What should I do?
A4: Poor peak shape can compromise the accuracy of integration and quantification.[6]
-
Peak Tailing: This can be caused by secondary interactions between this compound and the column stationary phase, or by a contaminated guard column.
-
Peak Fronting: This is often a sign of column overload.
Troubleshooting steps:
-
Check for Column Contamination: Flush the column or replace the guard column.
-
Adjust Injection Volume/Concentration: If you suspect column overload, try injecting a smaller volume or a more dilute sample.
-
Optimize Mobile Phase: Ensure the mobile phase pH and composition are optimal for this compound analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is designed to extract this compound from human plasma while minimizing the co-extraction of interfering substances.
Materials:
-
Human plasma sample
-
This compound standard solution
-
Stable isotope-labeled this compound (e.g., d8-zeaxanthin) internal standard solution
-
Hexane
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the stable isotope-labeled this compound internal standard solution.
-
Add 400 µL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a hexane:MTBE (1:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 6-9) on the remaining aqueous layer and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol utilizes a mixed-mode SPE cartridge to selectively extract this compound and remove a broad range of matrix interferences.
Materials:
-
Serum sample
-
This compound standard solution
-
Stable isotope-labeled this compound internal standard solution
-
Water
-
Mixed-mode SPE cartridges (e.g., polymeric reversed-phase and cation exchange)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 20 µL of the stable isotope-labeled this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load the sample: Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of 40% acetonitrile in water to remove less polar interferences.
-
-
Elute this compound: Elute this compound with 1 mL of 90% acetonitrile in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Carotenoid Analysis
| Sample Preparation Technique | Analyte | Matrix | Matrix Effect (%)* | Analyte Recovery (%) | Reference |
| Protein Precipitation (PPT) | Lutein | Human Plasma | 75.2 | 85.1 | [8] |
| Liquid-Liquid Extraction (LLE) | Lutein | Human Plasma | 92.5 | 78.9 | [8] |
| Solid-Phase Extraction (SPE) | Lutein | Human Plasma | 98.1 | 91.3 | [4] |
| Protein Precipitation (PPT) | This compound | Human Plasma | 86.9 (Suppression) | 95.0 | [9] |
| Double Liquid-Liquid Extraction | This compound | Human Plasma | Not specified | 95.0 | [9] |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Visualizations
Caption: Workflow for LC/MS analysis of this compound.
Caption: Logic for troubleshooting matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. myadlm.org [myadlm.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Supercritical Fluid Extraction (SFE) of Zeaxanthin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of supercritical fluid extraction (SFE) for zeaxanthin. It includes frequently asked questions, a troubleshooting guide, optimized experimental parameters, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is Supercritical Fluid Extraction (SFE) and why is it preferred for this compound? A1: Supercritical fluid extraction (SFE) is a green and efficient extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[1] A fluid becomes supercritical when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. For thermosensitive compounds like this compound, SFE with CO₂ is ideal because of its low critical temperature (31°C) and pressure (74 bar), which preserves the chemical integrity of the extract.[2] Furthermore, CO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the final product by depressurization, leaving no solvent residue.[2]
Q2: Why is a co-solvent necessary for efficient this compound extraction with supercritical CO₂? A2: Supercritical CO₂ is a nonpolar solvent, while this compound is a relatively polar carotenoid. This polarity mismatch limits the solubility of this compound in pure sc-CO₂. Adding a small amount of a polar co-solvent, such as ethanol (B145695) or methanol (B129727), can significantly increase the polarity of the supercritical fluid, thereby enhancing its solvating power for this compound and improving extraction efficiency.[3][4] For instance, adding 2% ethanol as a co-solvent has been shown to increase the yield of this compound dipalmitate approximately twofold from Lycium barbarum residues.[1]
Q3: What are the key parameters that influence the efficiency of this compound SFE? A3: The primary parameters affecting SFE efficiency are extraction pressure, temperature, CO₂ flow rate, extraction time, and the type and concentration of the co-solvent.[4][5] Sample-related factors such as particle size and moisture content are also critical.[2][6] Generally, smaller particle sizes and proper drying of the biomass lead to higher extraction yields.[2]
Q4: How does extraction pressure affect this compound yield? A4: At a constant temperature, increasing the extraction pressure raises the density of the supercritical CO₂.[2] This increased density enhances the fluid's solvent strength, which typically increases the solubility and extraction yield of this compound.[6] However, beyond an optimal pressure, the yield may plateau or even decrease due to highly compressed CO₂ causing solvophobic (repulsive) interactions between the solute and the solvent.[3]
Q5: What is the effect of temperature on the extraction process? A5: Temperature has a dual effect on SFE. At a constant pressure, raising the temperature increases the vapor pressure of this compound, which can improve its solubility and extraction rate.[2] Conversely, increasing the temperature also decreases the density of the supercritical CO₂, reducing its solvating power.[2][5] Therefore, an optimal temperature must be determined that balances these two opposing effects to achieve maximum yield.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the supercritical fluid extraction of this compound.
Problem 1: Low this compound Yield
| Potential Cause | Recommended Solution |
| Suboptimal Pressure | The pressure may be too low, resulting in poor CO₂ density and solvent power. Gradually increase the pressure in increments (e.g., 25-50 bar) to find the optimum. For Lycium barbarum, an optimal pressure was found to be 250 bar, while for Paracoccus zeaxanthinifaciens, it was 300 bar.[3][5] |
| Suboptimal Temperature | The temperature may be too high (reducing CO₂ density) or too low (insufficient solute vapor pressure). Perform extractions at different temperatures (e.g., 40°C, 50°C, 60°C) while keeping other parameters constant to identify the optimal point. A temperature of 60°C was optimal for this compound dipalmitate from L. barbarum.[6] |
| Inadequate Co-solvent | Pure sc-CO₂ is inefficient for extracting polar this compound. Introduce a polar co-solvent like ethanol or methanol. Start with a low concentration (e.g., 2% w/w) and optimize. Using 2% ethanol doubled the yield of this compound dipalmitate in one study.[1] Other co-solvents like acetone (B3395972) or isopropyl alcohol have been found to be less effective in some cases.[3] |
| Insufficient Extraction Time | The extraction time may not be long enough for the sc-CO₂ to fully contact the raw material. Increase the dynamic extraction time. An optimal time of 2.0 hours was identified for extracting oil rich in this compound dipalmitate.[5][6] |
| Improper Sample Preparation | High moisture content can block the interaction between sc-CO₂ and this compound.[6] Large particle sizes reduce the surface area available for extraction.[2] Ensure the biomass is thoroughly dried (e.g., in a 55°C oven to a constant weight) and finely ground to a small particle size (<1 mm).[4][6] |
| Incorrect CO₂ Flow Rate | If the flow rate is too high, contact time between the solvent and sample is reduced. If it's too low, the extraction becomes inefficiently slow. An optimal CO₂ flow rate of 30 g/min was determined for extracting this compound dipalmitate from L. barbarum.[5][6] |
Problem 2: Extract Contains Impurities or has Low Purity
| Potential Cause | Recommended Solution |
| Non-selective Extraction Conditions | High pressures and temperatures can lead to the co-extraction of other lipid-soluble compounds. Try lowering the pressure or temperature to increase the selectivity for this compound. The relationship between purity and flow rate can be complex; in some cases, a higher CO₂ flow rate has been shown to increase the purity of carotenoid extracts. |
| Post-extraction Degradation | This compound is sensitive to light and oxidation.[7] Collect the extract in a flask protected from light (e.g., an amber vial) and consider flushing the collection vessel with an inert gas like nitrogen. Store the final extract at low temperatures (-16 to -20°C or lower).[7] |
Data Presentation: Optimized SFE Parameters
The following tables summarize optimized conditions for this compound extraction from different sources as reported in scientific literature.
Table 1: Optimized SFE Conditions for this compound Dipalmitate from Lycium barbarum (Wolfberry) Residue [5][6][8]
| Parameter | Optimal Value |
| Pressure | 250 bar |
| Temperature | 60 °C |
| Dynamic Extraction Time | 2.0 hours |
| CO₂ Flow Rate | 30 g/min |
| Co-solvent | 2% Ethanol (w/w) |
| Resulting Oil Yield | 17.0 g / 100 g |
| Resulting this compound Dipalmitate Yield | 0.08 g / 100 g |
Table 2: Optimized SFE Conditions for this compound from Paracoccus zeaxanthinifaciens Biomass [3]
| Parameter | Optimal Value |
| Pressure | 300 bar |
| Temperature | 40 °C |
| Co-solvent (Entrainer) | Methanol (3 ml / g of biomass) |
| Resulting Recovery | ~65% |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound from Plant Material
This protocol is based on the optimized methodology for extracting this compound dipalmitate from Lycium barbarum.[6][8]
1. Sample Preparation:
-
Obtain the raw plant material (e.g., Lycium barbarum seeds and peels).
-
Dry the material in an oven at 55°C until a constant weight is achieved to remove moisture.[6]
-
Grind the dried biomass to a fine powder (particle size < 1 mm).
2. SFE System Setup:
-
Load a known quantity of the dried powder (e.g., 50 g) into the extractor vessel of the SFE system.[6]
-
Purge the system with gaseous CO₂ to remove any residual air.
-
Set the system parameters according to the optimized conditions:
-
Extraction Temperature: 60°C
-
Back-pressure Regulator Temperature: Set as per instrument guidelines to prevent freezing upon expansion.
-
Co-solvent Pump: Set to deliver 2% ethanol (w/w, relative to biomass).
-
3. Extraction Process:
-
Begin pumping liquid CO₂ into the extractor vessel.
-
Pressurize the system to the target pressure of 250 bar.
-
Once the target temperature and pressure are stable, begin the dynamic extraction by opening the outlet valve and starting the CO₂ flow at a rate of 30 g/min .[6]
-
Simultaneously, pump the 2% ethanol co-solvent into the extraction vessel.
-
Continue the dynamic extraction for 2.0 hours.[6]
-
Collect the extract in a sealed, amber glass vial connected to the outlet to protect it from light.
4. Sample Recovery and Storage:
-
At the end of the extraction, stop the pumps and carefully depressurize the system.
-
Weigh the collected extract to determine the total yield.
-
Store the extract under a nitrogen atmosphere at -20°C prior to analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for quantifying this compound in the SFE extract using High-Performance Liquid Chromatography (HPLC).
1. Equipment and Reagents:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.[9]
-
C30 or RP-Amide column (e.g., 5 µm, 4.6 mm i.d. × 15 cm).[7][9]
-
This compound analytical standard.
-
HPLC-grade solvents (e.g., methanol, ethanol, ethyl acetate, methyl tert-butyl ether).
2. Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., ethanol with 0.1% BHT as an antioxidant) to create a stock solution of known concentration (e.g., 0.1 mg/mL).[7]
-
Working Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of different concentrations.
-
Sample Solution: Accurately weigh a portion of the SFE extract, dissolve it in a known volume of solvent, and filter it through a 0.45 µm syringe filter prior to injection.[7]
3. HPLC Operating Conditions:
-
Mobile Phase: A gradient of solvents is often required. For example, a gradient program using methanol and methyl tert-butyl ether (both containing 0.1% BHT) can be effective.[7]
-
Detector Wavelength: 450 nm for quantification.[9]
4. Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the peak area for this compound.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum to that of the standard.[9]
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the SFE process for this compound.
Caption: A flowchart illustrating the complete workflow for this compound extraction.
Caption: A troubleshooting decision tree for diagnosing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Supercritical Carbon Dioxide Extraction of Carotenoids from Pumpkin (Cucurbita spp.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in this compound Dipalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in this compound Dipalmitate | MDPI [mdpi.com]
- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov.tw [fda.gov.tw]
Technical Support Center: Enhancing the Bioavailability of Crystalline Zeaxanthin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of crystalline zeaxanthin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of crystalline this compound inherently low?
A1: The poor oral bioavailability of crystalline this compound stems from several key factors:
-
Low Aqueous Solubility: this compound is a lipophilic (fat-soluble) molecule, making it poorly soluble in the aqueous environment of the gastrointestinal tract. This limits its dissolution, a prerequisite for absorption.[1][2][3][4][5]
-
Crystalline Structure: In its crystalline form, this compound molecules are tightly packed, which further hinders their dissolution and dispersion in the gut.[6][7][8][9]
-
Food Matrix Effect: The presence and type of other dietary components, such as fats and fiber, can significantly influence the absorption of this compound.[6][7][10][11] While fats can enhance absorption, certain fibers can reduce it.[6]
-
Instability: this compound is susceptible to degradation from light, heat, and oxygen, which can reduce the amount available for absorption.[2][3][12][13]
Q2: What are the primary strategies to improve the bioavailability of crystalline this compound?
A2: Several formulation strategies can be employed to overcome the poor bioavailability of crystalline this compound:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like nanoemulsions, nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS) can significantly enhance its solubility and absorption.[1][2][3][12][14][15]
-
Particle Size Reduction: Micronization or conversion into a polymorphic state can increase the surface area of this compound crystals, leading to improved dissolution rates.[4][8][9]
-
Encapsulation Technologies: Encapsulating this compound in protective matrices, such as starch-based beadlets, can improve its stability and dispersibility in aqueous environments.[5][16][17][18]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins or supramolecular complexes with polysaccharides (e.g., arabinogalactan) can increase the aqueous solubility of this compound by over 1000-fold.[19][20][21]
Q3: How does the presence of dietary fats affect this compound absorption?
A3: Dietary fats play a crucial role in the absorption of lipophilic compounds like this compound. The consumption of fats stimulates the release of bile acids, which are essential for the emulsification of fats and the formation of micelles. This compound is incorporated into these micelles, which then transport it to the intestinal wall for absorption. Studies have shown that the type of fat can also influence bioavailability, with saturated fatty acids potentially leading to higher absorption compared to polyunsaturated fatty acids.[10]
Q4: Can the isomeric form of this compound affect its bioavailability?
A4: Yes, the isomeric form can influence bioavailability. Natural this compound from sources like marigolds is typically in the all-trans form, which is considered more bioavailable than synthetic racemic mixtures that contain a mix of isomers.[13] Additionally, most this compound in food exists in an esterified form (e.g., this compound di-palmitate), which needs to be hydrolyzed before absorption. Interestingly, some studies suggest that esterified this compound may have higher bioavailability than the free form.[10]
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite using a high dose of crystalline this compound.
| Possible Cause | Suggested Solution |
| Poor dissolution of crystalline this compound in the GI tract. | - Formulation: Reformulate this compound using a lipid-based delivery system (nanoemulsion, NLC) or encapsulate it in a water-dispersible matrix (e.g., starch beadlets).[1][2][3][16] - Particle Size Reduction: Employ micronization techniques to reduce the particle size of the this compound crystals.[4][8] |
| Degradation of this compound during storage or administration. | - Stabilization: Utilize encapsulation technologies that protect this compound from light, heat, and oxygen.[13][16] - Storage: Store formulations in airtight, light-protected containers at recommended temperatures.[22] |
| Insufficient dietary fat in the animal diet during gavage. | - Co-administration with Lipids: Administer the this compound formulation with a source of dietary fat, such as corn oil or medium-chain triglycerides (MCT) oil, to promote absorption.[4][10] |
Issue 2: Inconsistent results in this compound bioavailability studies.
| Possible Cause | Suggested Solution |
| Variability in the food matrix of the test subjects' diet. | - Standardized Diet: Provide a standardized meal with a controlled amount and type of fat to all subjects before and during the study period.[18] |
| Inter-individual variation in absorption. | - Study Design: Employ a crossover study design where each subject serves as their own control to minimize inter-individual variability.[4][14][15][18] - Subject Selection: Screen and select subjects based on specific inclusion/exclusion criteria. |
| Inaccurate quantification of this compound in plasma/serum. | - Validated Analytical Method: Use a validated high-performance liquid chromatography (HPLC) method for the accurate quantification of this compound and its isomers.[4][23] - Sample Handling: Protect blood samples from light and process them promptly to prevent degradation of this compound.[4] |
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations.
| Formulation | Cmax (ng/mL) | AUC (h·ng/mL) | Tmax (h) | Fold Increase in Bioavailability | Reference |
| This compound (Reference) | 32.55 | 814.17 (AUC0–t) | 24 | - | [4] |
| Ocusorb® (Test) | 56.95 | 1817.29 (AUC0–t) | 20 | 1.8x (Cmax), 2.2x (AUC) | [4][24] |
| Alginate-Matrix Beadlet | - | - | - | - | [18] |
| Starch-Matrix Beadlet | Significantly higher than alginate | - | No significant difference | Superior to alginate-based | [5][18] |
| This compound-NLC | - | - | - | Significantly increased intestinal absorption in vitro | [2][3][12] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Detailed Experimental Protocols
Protocol: In Vivo Bioavailability Study of a Novel this compound Formulation
This protocol outlines a general methodology for a randomized, double-blind, crossover study to evaluate the oral bioavailability of a new this compound formulation compared to a reference standard.
1. Study Population:
-
Recruit a cohort of healthy adult human volunteers (n=24-90).[4][14][23]
-
Establish clear inclusion and exclusion criteria (e.g., age, BMI, non-smokers, no history of gastrointestinal diseases).
-
Obtain informed consent from all participants.
2. Study Design:
-
Employ a randomized, double-blind, two-period, two-sequence crossover design.
-
Include a washout period of at least two weeks between the two treatment periods.
3. Investigational Products:
-
Test Product: The novel this compound formulation.
-
Reference Product: A commercially available crystalline this compound formulation.
-
Ensure both products are administered in identical, opaque capsules to maintain blinding.
4. Study Procedure:
-
Baseline: Collect pre-dose blood samples at -48h, -24h, and 0h to establish baseline this compound levels.[4][23]
-
Dosing: On the morning of the study day, following an overnight fast, administer a single oral dose of either the test or reference product with a standardized breakfast containing a specified amount of fat.[4][18]
-
Blood Sampling: Collect post-dose blood samples at specified time points (e.g., 2, 4, 6, 8, 10, 12, 16, 20, 24, 48, and 72 hours).[4][23]
-
Sample Processing: Protect blood samples from light. Allow blood to clot, then centrifuge to separate serum. Store serum samples at -80°C until analysis.[4]
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific HPLC method for the quantification of this compound in human serum.[4]
-
Use an appropriate internal standard for accurate quantification.
6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each subject for both formulations:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time 0 to 72 hours (AUC0-72)
-
Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration (AUC0-t)
-
-
Perform statistical analysis (e.g., ANOVA) to compare the pharmacokinetic parameters between the test and reference formulations.
Visualizations
Caption: Workflow for developing and testing enhanced bioavailability this compound formulations.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. citedrive.com [citedrive.com]
- 4. Superior Bioavailability of a Novel Lutein and this compound Formulation in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Approaches to Crystalline Status Modification for Carotenoids: Impacts on Dissolution, Stability, Bioavailability, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lutein and this compound—Food Sources, Bioavailability and Dietary Variety in Age-Related Macular Degeneration Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common Pitfalls in Global this compound Procurement Explained_Cactus Botanics [cactusbotanics.com]
- 14. Enhanced Oral Bioavailability of Lutein and this compound via a Self-Emulsifying Delivery System: A Randomized, Double-Blind Cross-Over Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Effects of formulation on the bioavailability of lutein and this compound: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubilization and Stabilization of Macular Carotenoids by Water Soluble Oligosaccharides and Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Superior Bioavailability of a Novel Lutein and this compound Formulation in Healthy Human Subjects | springermedizin.de [springermedizin.de]
Technical Support Center: Optimization of HPLC Mobile Phase for Zeaxanthin Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of zeaxanthin isomers.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of this compound isomers.
Q1: I am seeing poor resolution between this compound isomers. How can I improve the separation?
A1: Achieving baseline separation of this compound isomers can be challenging due to their structural similarity. Here are several approaches to improve resolution:
-
Mobile Phase Composition: Fine-tuning the mobile phase is critical.
-
For reversed-phase HPLC, subtly altering the solvent strength can enhance resolution. This can be achieved by making small adjustments to the ratio of organic solvents. For instance, in a methanol (B129727)/acetonitrile mobile phase, incrementally increasing the methanol content can improve the separation of some isomers.[1]
-
The addition of a small percentage of a non-polar solvent like n-heptane or a moderately polar solvent like chloroform (B151607) to the mobile phase can also influence selectivity.[1]
-
-
Stationary Phase Selection:
-
Temperature Control: Maintaining a stable and optimized column temperature is crucial, as temperature fluctuations can affect selectivity.[7][8] Experimenting with different column temperatures (e.g., 18°C, 20°C, 25°C) can help determine the optimal condition for your specific separation.[7]
-
Flow Rate: Lowering the flow rate can sometimes improve the resolution of closely eluting peaks.[1]
Q2: My this compound peaks are tailing. What are the potential causes and solutions?
A2: Peak tailing can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing tailing. Adding a small amount of an amine modifier, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask these active sites.[1][8]
-
Column Contamination: Buildup of contaminants on the column can lead to peak tailing. Flushing the column with a strong solvent is recommended.
-
Sample Overload: Injecting a sample that is too concentrated can result in peak distortion. Try diluting your sample.
-
Mobile Phase and Sample Solvent Mismatch: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.[7]
Q3: I am observing inconsistent retention times for my this compound isomers. What could be the issue?
A3: Fluctuating retention times are often related to the HPLC system or mobile phase preparation:
-
Mobile Phase Preparation: Inconsistent mobile phase composition will lead to shifts in retention time. It is crucial to prepare fresh mobile phase daily and ensure accurate measurements of all components.[9]
-
Inadequate Degassing: Failure to properly degas the mobile phase can lead to the formation of bubbles in the pump, causing flow irregularities and variable retention times.[9]
-
Column Temperature: As mentioned previously, unstable column temperature can significantly impact retention times. The use of a column oven is highly recommended.[7][9]
-
Pump Performance and System Leaks: Inconsistent flow from the pump or leaks in the system can cause pressure fluctuations, leading to variable retention times. Ensure the pump is properly primed and check for any leaks in the fittings.[9]
Q4: What is the optimal detection wavelength for this compound isomers?
A4: The optimal detection wavelength for this compound and its isomers is typically in the range of 445-450 nm.[9] A photodiode array (PDA) detector is highly recommended as it allows for the examination of the UV-Vis spectrum of the eluting peaks, which can aid in peak identification and purity assessment.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Lutein (B1675518) and this compound Separation
This protocol provides a general starting point for the separation of lutein and this compound.
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mobile phase consisting of methanol, methyl-tert-butyl ether (MTBE), and water.[7]
-
Solvent A: Methanol/Water (90:10, v/v)
-
Solvent B: Methyl-tert-butyl ether
-
-
Gradient Program: A shallow gradient can help to improve the resolution of closely eluting peaks. An example could be starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.[7]
-
Detection: 450 nm using a PDA detector.
-
Injection Volume: 20 µL.
Protocol 2: Chiral HPLC for this compound Stereoisomer Separation
This protocol is designed for the separation of (3R,3'R)-zeaxanthin, meso-zeaxanthin, and (3S,3'S)-zeaxanthin.[6]
-
Column: Chiral column (e.g., Daicel Chiralpak AD-3, 4.6 x 250 mm, 3 µm).[6]
-
Mobile Phase: A gradient using two solvents.
-
Gradient Program: Start with 100% Solvent A and run a gradient to 20% Solvent B over 15 minutes.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: 450 nm.
Data Presentation
Table 1: Summary of HPLC Mobile Phases for this compound Isomer Separation
| Column Type | Mobile Phase Composition | Mode | Target Analytes | Reference |
| C18 | Acetonitrile/Dichloromethane (95:5, v/v) | Isocratic | This compound and Lutein | [10] |
| C18 | Acetonitrile/Methanol (85:15, v/v) | Isocratic | General Carotenoids | [9] |
| C30 | Methanol/Methyl-tert-butyl ether (MTBE)/Water | Gradient | Carotenoid Isomers | [7] |
| Chiral | Hexane/Isopropanol | Gradient | This compound Stereoisomers | [6] |
| Normal Phase (Silica) | Hexane/Ethyl Acetate (70:30, v/v) | Isocratic | Lutein and this compound Esters | [11] |
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
minimizing zeaxanthin degradation during sample storage and preparation
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting support to minimize zeaxanthin degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a robust molecule but is susceptible to degradation from several environmental factors. The conjugated double bond system in its structure, which is responsible for its antioxidant properties, is also the site of chemical reactivity. The primary factors leading to its degradation are:
-
Oxygen: As a potent antioxidant, this compound is readily oxidized, especially when exposed to atmospheric oxygen. This process is a major cause of degradation[1][2]. The presence of reactive oxygen species (ROS) like singlet oxygen and free radicals accelerates this process[3][4][5].
-
Light: Exposure to light, particularly blue light (400-500 nm) and UV radiation, can cause photo-oxidation and degradation[3][6][7]. This compound's function in nature is to absorb this high-energy light, but this process can lead to its eventual breakdown[8].
-
Heat: High temperatures can accelerate the rate of oxidation and isomerization (conversion from the more stable trans form to the less stable cis form), leading to loss of active this compound[9][10]. While moderate heat can sometimes increase bioavailability from food matrices, excessive heat during processing or storage is detrimental[9].
-
pH: this compound is more stable in neutral pH conditions. Extreme pH levels, particularly acidic conditions, can damage the molecule and lead to its degradation[7][11][12].
Q2: What are the ideal long-term storage conditions for pure this compound?
A2: For optimal stability, crystalline or purified this compound should be stored under conditions that mitigate the factors listed above. Stability tests have shown that this compound remains stable for up to 30 months under recommended conditions[13].
-
Temperature: Store at low temperatures, such as 0°C or below[14][15]. For long-term storage, -20°C to -80°C is recommended.
-
Atmosphere: Store under an inert atmosphere. This can be achieved by sealing containers under nitrogen or argon gas to displace oxygen[13].
-
Light: Protect from all light sources. Use amber glass vials or wrap containers in aluminum foil[13].
-
Formulation: For commercial products, the addition of antioxidants like sodium ascorbate (B8700270) is often required to maintain stability over time[13].
Q3: How should I handle this compound solutions during experimental preparation?
A3: To minimize degradation during sample preparation and analysis, follow these guidelines:
-
Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen.
-
Antioxidants: Consider adding an antioxidant to your solvent, such as ascorbic acid (0.2g recommended during some extraction processes) or butylated hydroxytoluene (BHT)[15].
-
Temperature: Keep all solutions and samples on ice or in a refrigerated rack whenever possible.
-
Light: Work under dim or yellow/red light to avoid photo-degradation.
-
Time: Prepare samples fresh and analyze them as quickly as possible to reduce the time they are exposed to suboptimal conditions.
Troubleshooting Guides
Problem: Significant loss of this compound in my sample after extraction.
| Possible Cause | Troubleshooting Steps & Solutions |
| Oxidative Degradation | Ensure all solvents are purged with nitrogen or argon before use. Perform the extraction under a gentle stream of inert gas. Add an antioxidant like BHT or ascorbic acid to the extraction solvent[15]. |
| Photo-degradation | Wrap all glassware in aluminum foil. Work in a room with minimal lighting, preferably using yellow or red safety lights which have wavelengths outside of this compound's main absorption spectrum[3]. |
| Thermal Degradation | Pre-chill all solvents and glassware. Keep the sample on ice throughout the entire extraction procedure. If using techniques like sonication, use short bursts to prevent heat buildup. |
| Acidic Conditions | If extracting from an acidic matrix (e.g., certain fruits), neutralize the sample with a suitable buffer before or during extraction. This compound is less stable at low pH[12]. |
Problem: My stored this compound standards are showing degradation and reduced concentration over time.
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Storage Temperature | Verify the temperature of your freezer or refrigerator. Avoid storing samples in frost-free freezers that have temperature cycles. A stable temperature of -20°C or, ideally, -80°C is best. Temperatures not exceeding 20°C are better for preserving carotenoid content[10]. |
| Oxygen in Headspace | Use vials that are appropriately sized for your sample volume to minimize headspace. Before sealing, flush the vial's headspace with nitrogen or argon gas. Ensure caps (B75204) are airtight[13]. |
| Light Exposure | Confirm that samples are stored in complete darkness. Use amber, light-blocking vials and store them inside a closed box within the freezer[13]. |
| Solvent Evaporation | Ensure vial caps are sealed tightly, potentially with parafilm, to prevent solvent evaporation, which would artificially increase the concentration and may leave the dried compound exposed to oxygen. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on its environment. The following table summarizes data on its stability under various conditions.
| Condition | Matrix / Solvent | Duration | Result / Observation | Citation |
| Optimal Storage | Crystalline solid, airtight, inert gas, protected from light | 30 months | Remained stable and conformed to specifications. | [13] |
| Temperature (0°C) | Ethanol extract | Not specified | Identified as a determining parameter for this compound stability. | [14][15] |
| Temperature (High) | Corn (canning at 121°C) | Not specified | Reduced this compound content by about 30%. | [9] |
| pH (Neutral) | Aqueous environment | Not specified | Lutein and this compound are chemically more stable under neutral conditions. | [11] |
| Formulation (Oil vs. Powder) | Commercial supplements | Not specified | Oil-filled soft gels provide an inert environment and protect against oxidation better than powder-filled capsules. | [1] |
| Antioxidant Addition | Commercial products | Not specified | Addition of antioxidants like sodium ascorbate is required to maintain stability. | [13] |
Experimental Protocols
Protocol: Extraction of this compound from a Plant Matrix with Minimal Degradation
This protocol is designed for extracting this compound from a plant source (e.g., maize, leafy greens) while minimizing its degradation.
Materials and Reagents:
-
Plant sample (lyophilized and ground to a fine powder)
-
Mortar and pestle, pre-chilled
-
Extraction solvent: Acetone or Ethanol, HPLC-grade, deoxygenated by bubbling with N₂ gas for 15 minutes.
-
Antioxidant: Ascorbic acid[15] or BHT
-
Spatulas and glassware (amber or wrapped in foil), pre-chilled
-
Centrifuge capable of refrigeration
-
Rotary evaporator with a water bath set to ≤ 35°C[15]
-
Nitrogen or Argon gas cylinder
Procedure:
-
Preparation: Work under dim, indirect light. Pre-chill all glassware, solvents, and equipment.
-
Antioxidant Addition: Add ascorbic acid (approximately 0.1% w/v) to your extraction solvent.
-
Extraction: a. Weigh 1-2 g of the ground plant sample into the pre-chilled mortar. b. Add 10-15 mL of the chilled extraction solvent containing the antioxidant. c. Grind the sample thoroughly for 3-5 minutes until a homogenous slurry is formed. Keep the mortar on ice. d. Transfer the slurry to a chilled, amber centrifuge tube.
-
Repeat Extraction: Repeat step 3 with fresh solvent two more times, or until the plant material appears colorless. Pool all solvent extracts.
-
Centrifugation: Centrifuge the pooled extracts at 4°C for 10 minutes at 3000 x g to pellet the solid plant material.
-
Concentration: a. Carefully decant the supernatant into a round-bottom flask suitable for rotary evaporation. b. Evaporate the solvent under reduced pressure using the rotary evaporator. Ensure the water bath temperature does not exceed 35°C[15]. c. Evaporate just to dryness. Do not over-dry as this can expose the sample to oxygen. Immediately flush the flask with nitrogen gas.
-
Reconstitution and Storage: a. Reconstitute the dried extract in a known, small volume of an appropriate solvent (e.g., ethanol, mobile phase for HPLC). b. Transfer the final extract to an amber vial, flush the headspace with nitrogen, seal tightly, and store at -80°C until analysis.
Visualizations
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Decision workflow for optimal handling and storage of this compound samples.
References
- 1. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, this compound, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Lutein and this compound and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutein and this compound and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. Non-covalent complexes of lutein/zeaxanthin and whey protein isolate formed at different pH levels: Binding interactions, storage stabilities, and bioaccessibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lutein and this compound Enhance, Whereas Oxidation, Fructosylation, and Low pH Damage High-Density Lipoprotein Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. chalcogen.ro [chalcogen.ro]
troubleshooting low signal intensity in zeaxanthin mass spectrometry
Welcome to the technical support center for zeaxanthin mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on overcoming low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or no signal for my this compound standard?
A1: Low signal intensity for a this compound standard can stem from several factors. Firstly, this compound is prone to degradation, particularly through oxidation.[1][2][3] Ensure your standard is fresh and has been stored correctly (at -20°C or lower, protected from light and oxygen). Secondly, suboptimal ionization or instrument parameters can significantly impact signal intensity. This compound, being a relatively nonpolar molecule, requires careful optimization of the ion source. Finally, issues with the LC-MS system itself, such as a contaminated ion source or incorrect mobile phase composition, can lead to poor signal.
Q2: Which ionization technique, ESI or APCI, is better for this compound analysis?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for this compound analysis.[1] However, APCI is often preferred for carotenoids and other hydrophobic molecules as it can be more efficient at ionizing nonpolar compounds.[4][5] ESI can also be effective, and its performance can be enhanced by using mobile phase additives or post-column addition of ionization-promoting agents.[1][6] Ultimately, the choice may depend on your specific instrument and sample matrix. A comparison of different ionization techniques has shown APCI to be more powerful for carotenoids than ESI or APPI.
Q3: My sample is complex (e.g., plasma, tissue extract). How can I minimize matrix effects that suppress my this compound signal?
A3: Matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte, are a common cause of signal suppression in complex samples.[7][8][9] To mitigate this, a robust sample preparation protocol is crucial. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. Additionally, optimizing chromatographic separation to resolve this compound from matrix components is vital. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
Q4: Can the mobile phase composition affect this compound signal intensity?
A4: Yes, absolutely. The mobile phase composition directly influences both the chromatography and the ionization efficiency. For reversed-phase chromatography of this compound, typical mobile phases consist of mixtures of methanol, acetonitrile, and sometimes a less polar solvent like methyl tert-butyl ether (MTBE) or dichloromethane.[2][4] The addition of modifiers like ammonium (B1175870) acetate (B1210297) or formic acid can significantly enhance ionization.[1] One study found that a combination of ammonium acetate and acetic acid in the mobile phase provided the best signal intensity for many carotenoids, including this compound.[10]
Troubleshooting Guides
Guide 1: Low Signal Intensity for this compound Standard
This guide provides a step-by-step approach to troubleshooting low signal intensity when analyzing a pure this compound standard.
Caption: Troubleshooting workflow for low this compound standard signal.
Guide 2: Low Signal Intensity in Complex Samples (Matrix Effects)
This guide focuses on addressing low signal intensity when analyzing this compound in biological or other complex matrices.
Caption: Logical steps to mitigate matrix effects for this compound analysis.
Quantitative Data Summary
Table 1: Recommended MS Parameters for this compound Analysis (ESI)
| Parameter | Recommended Value | Notes |
| Polarity | Positive | Generally provides better sensitivity for carotenoids. |
| IonSpray Voltage | 4900 V[1] | Optimize for your specific instrument. |
| Orifice Potential | 60 V[1] | Higher voltages can sometimes enhance fragmentation and sensitivity in the lower mass range.[1] |
| Collision Energy (CID) | 17 eV[1] | For MS/MS experiments, adjust to optimize the abundance of specific product ions. |
| Mobile Phase Additive | 0.1% Formic Acid or Ammonium Acetate[1] | Formic acid was found to provide better sensitivity in one study.[1] |
Table 2: Recommended MS Parameters for this compound Analysis (APCI)
| Parameter | Recommended Value | Notes |
| Polarity | Positive[4] | Commonly used for hydrophobic compounds like this compound.[4] |
| Probe/Vaporizer Temp. | 350 - 550°C[4][11] | A critical parameter; higher temperatures can improve desolvation but may cause thermal degradation. |
| Corona Current | 8 µA[11] | Optimize for stable and efficient ionization. |
| Cone Voltage | 80.0 V[4] | Adjust to balance ionization and in-source fragmentation. |
| Nebulizer Gas | Nitrogen | Typical nebulizing gas. |
Key Experimental Protocols
Protocol 1: Extraction of this compound from a Solid Matrix (e.g., Food Raw Material)
This protocol is adapted from a method for determining this compound in new food raw materials and incorporates best practices for preventing degradation.[2]
Materials:
-
Sample containing this compound
-
Deionized water
-
Chloroform
-
Butylated hydroxytoluene (BHT)
-
Volumetric flasks (brown)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter (nylon)
Procedure:
-
Sample Preparation: Weigh approximately 0.2 g of the homogenized sample into a 100 mL brown volumetric flask.
-
Initial Dissolution: Add 5 mL of warm water (58-62°C) and vortex to mix.
-
Extraction: Place the flask in an ultrasonic bath at 58-62°C for 5 minutes.
-
Solvent Addition: Add 40 mL of ethanol to the flask and vortex to dissolve the this compound fully.
-
Precipitation of Interferences: Add 50 mL of chloroform, then bring the flask to volume with ethanol. Let it stand for 30 minutes to allow impurities to precipitate.
-
Dilution: Carefully take 0.5 mL of the supernatant and transfer it to a 50 mL brown volumetric flask. Dilute to volume with ethanol containing 0.1% BHT (as an antioxidant).
-
Filtration: Filter the final extract through a 0.45 µm nylon filter into an autosampler vial for LC-MS analysis.
Protocol 2: Post-Column Argentation for ESI Signal Enhancement
This method can be used to improve the ESI signal for nonpolar compounds like this compound by promoting the formation of silver adducts.[6]
Materials:
-
Silver perchlorate (B79767) (AgClO₄) solution (e.g., 50 µg/mL in the LC mobile phase)
-
Tee connector
-
Syringe pump
Procedure:
-
System Setup: After the analytical column and before the ESI source, insert a T-connector into the LC flow path.
-
Reagent Delivery: Use a syringe pump to deliver the silver perchlorate solution at a low, constant flow rate (e.g., 10-20 µL/min) into the tee.
-
Mixing: The silver solution will mix with the column eluent post-separation.
-
MS Detection: In the mass spectrometer, set the acquisition to monitor for the [M+Ag]⁺ adduct of this compound.
-
Optimization: The concentration of the silver solution and its flow rate may need to be optimized to achieve the best signal enhancement without excessive background noise.
References
- 1. uab.edu [uab.edu]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Silver-plated vitamins: a method of detecting tocopherols and carotenoids in LC/ESI-MS coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for Zeaxanthin Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for studying zeaxanthin uptake.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying this compound uptake?
A1: The choice of cell line depends on the research focus. For studies related to eye health, human retinal pigment epithelial cells, such as the ARPE-19 cell line, are highly relevant as the RPE layer is crucial for macular carotenoid accumulation.[1][2] Human uveal melanoma cells (e.g., SP6.5 and C918 ) can be used to investigate the anti-cancer effects of this compound.[3] For general uptake mechanism studies, HEK293 cells are useful, especially if they are engineered to express specific transporters like SR-BI.[4][5] Other models include BRL-3A (rat liver cells) for hepatoprotective studies and RAW 264.7 (mouse macrophage cells) for investigating anti-inflammatory properties.[6]
Q2: What is the primary mechanism of this compound uptake in cells?
A2: The primary mechanism for the selective uptake of this compound into cells, particularly retinal cells, is mediated by the Scavenger Receptor Class B Type I (SR-BI).[4][5][7] This receptor, also involved in HDL cholesterol transport, facilitates the transport of this compound across the cell membrane.[4][5] Studies have shown that knocking down or inhibiting SR-BI significantly decreases cellular uptake of xanthophylls like this compound.[7]
Q3: How should I prepare a this compound stock solution for cell culture experiments?
A3: this compound is a lipophilic compound with poor solubility in aqueous solutions. Therefore, a stock solution is typically prepared by dissolving it in an organic solvent before diluting it into the culture medium. Dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) are commonly used solvents.[2][8] For example, a stock solution of 60 mM this compound in DMSO has been used.[8] It is crucial to keep the final concentration of the organic solvent in the cell culture medium very low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied.
-
For studying cytoprotective and anti-inflammatory effects, concentrations in the range of 1-10 µM are often used.[9][10]
-
To investigate pro-apoptotic effects in cancer cell lines, higher concentrations, ranging from 10-100 µM , may be required.[3] It is always recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific experimental setup.
Q5: How long should I incubate cells with this compound?
A5: Incubation times can range from a few hours to several days. An 18-hour incubation was found to be sufficient for the incorporation of this compound into ARPE-19 cell membranes, with longer times not significantly increasing cellular concentration.[2] However, for studies on cell viability or signaling pathways, incubation times of 24 to 48 hours are common.[3][8][9] The optimal time should be determined empirically based on the specific research question.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound uptake | Poor bioavailability: this compound is hydrophobic and may precipitate or form aggregates in the aqueous culture medium.[2] | Prepare this compound in a micelle formulation (e.g., using Tween40 with ethanol) to improve solubility and delivery to cells. This has been shown to result in higher carotenoid uptake compared to using organic solvents alone.[11] |
| Low expression of uptake transporters: The cell line used may have low endogenous expression of key transporters like SR-BI. | Consider using a cell line known to express SR-BI (e.g., ARPE-19) or transiently transfecting your cells to overexpress the SR-BI receptor.[5][12] | |
| High cell death or cytotoxicity | High this compound concentration: At high concentrations, this compound can be cytotoxic to some cell lines.[3] For example, 30 µM this compound significantly lowered the viability of uveal melanoma cells.[8] | Perform a dose-response curve using a cell viability assay (e.g., MTT or MTS assay) to determine the IC50 and select a non-toxic concentration range for your experiments.[3][9] |
| Solvent toxicity: The organic solvent (e.g., DMSO, THF) used to dissolve this compound can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is minimal (e.g., <0.2% for THF).[2] Always include a vehicle control (medium with the solvent but without this compound) in your experiments. | |
| Inconsistent or variable results | This compound degradation: Carotenoids can be sensitive to light and oxidation. | Prepare stock solutions fresh, store them protected from light at -80°C, and minimize the exposure of your experimental plates to light.[2] |
| Cell density: The number of cells plated can affect the total uptake of this compound. | Optimize and standardize the cell seeding density for your experiments. Refer to the data tables below for examples. | |
| Serum interference: Components in fetal bovine serum (FBS) can bind to this compound and affect its availability and uptake by cells. | Consider reducing the serum concentration during the this compound incubation period, but ensure this does not negatively impact cell health. Some protocols use reduced serum (e.g., 3% FBS) during treatment.[2] |
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for this compound Uptake Studies
| Cell Line | Plate Format | Seeding Density | Reference |
| Human Uveal Melanoma Cells | 96-well plate | 5 x 10³ cells/well | [8] |
| Human Uveal Melanoma Cells | 6-well plate | 1 x 10⁶ cells/well | [8] |
| ARPE-19 | 96-well plate | 3,000 cells/well | [1] |
| ARPE-19 | 24-well plate | 1 x 10⁵ cells/cm² | [2] |
Table 2: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line | Assay | Effective Concentration | Observed Outcome | Reference |
| Human Uveal Melanoma | Cell Viability (MTT) | 10 µM | Slightly lower viability (non-significant) | [8] |
| Human Uveal Melanoma | Cell Viability (MTT) | 30 µM | Significantly lowered viability | [8] |
| Human Uveal Melanoma | Apoptosis | 10 - 100 µM | Dose-dependent reduction in cell viability | [3] |
| Human Lens Epithelial Cells | Oxidative Damage Protection | 5 µM | Reduced H₂O₂-induced protein carbonyl, MDA, and DNA damage | [9] |
| Uveal Melanocytes | Anti-inflammatory | 1 - 10 µM | Decreased LPS-induced secretion of IL-8 | [10] |
| Human Gastric Cancer Cells | Cytotoxicity | IC₅₀ ≈ 17 µM (AGS cells) | Induction of apoptosis | [13] |
| ARPE-19 | Phagocytosis under stress | 10 µM | Protection against photodynamic stress | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
Crystalline this compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
In a sterile environment, weigh out an appropriate amount of this compound powder (Molecular Weight can vary, check supplier information).
-
Add the weighed this compound to a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, orange/red color.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.[2]
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before adding it to the cells. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium. This ensures the final DMSO concentration is 0.1%.
-
Protocol 2: Cellular Uptake and Viability Assay (MTT)
-
Cell Plating:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).[8]
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound dose) and an untreated control.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.
-
Protocol 3: Quantification of Intracellular this compound by HPLC
-
Cellular Extraction:
-
After incubating cells with this compound, wash the cell monolayer three times with ice-cold PBS to remove any extracellular carotenoids.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension and discard the supernatant.
-
Extract the carotenoids from the cell pellet using an organic solvent mixture, such as hexane:isopropanol or as described in specific literature.[16] The extraction should be performed under dim light to prevent degradation.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Re-dissolve the residue in the HPLC mobile phase.[17]
-
-
HPLC Analysis:
-
Column: A C18 or a specialized carotenoid C30 column is often used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and methanol.[17]
-
Detection: this compound is detected using a photodiode array (PDA) detector at its maximum absorbance wavelength, which is around 450 nm.[18]
-
Quantification: Create a standard curve using known concentrations of a this compound standard. Calculate the concentration in the cell extracts by comparing their peak areas to the standard curve. Normalize the result to the total protein content or cell number of the sample.
-
Visualizations
Caption: Experimental workflow for studying this compound uptake and its effects.
Caption: SR-BI mediated uptake pathway of this compound.
Caption: Troubleshooting logic for low this compound uptake.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound and α-tocopherol reduce the inhibitory effects of photodynamic stress on phagocytosis by ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Uveal Melanoma Cells through Bcl-2 Family Proteins and Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for the Selective Uptake of Macular Carotenoids Mediated by the HDL Cholesterol Receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for the selective uptake of macular carotenoids mediated by the HDL cholesterol receptor SR-BI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin [mdpi.com]
- 8. Nonlethal Levels of this compound Inhibit Cell Migration, Invasion, and Secretion of MMP-2 via NF-κB Pathway in Cultured Human Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molvis.org [molvis.org]
- 10. Effects of Lutein and this compound on LPS-Induced Secretion of IL-8 by Uveal Melanocytes and Relevant Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility, uptake and biocompatibility of lutein and this compound delivered to cultured human retinal pigment epithelial cells in tween40 micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. This compound Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. fda.gov.tw [fda.gov.tw]
refining purification process of zeaxanthin from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining and purification of zeaxanthin from crude extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the saponification, chromatography, and crystallization stages of this compound purification.
Section 1: Saponification
The primary goal of saponification is to hydrolyze this compound esters (often present in crude extracts from sources like marigold flowers) into free this compound, which facilitates purification by removing fatty acids.
Question: My this compound yield is low after saponification. What are the common causes?
Answer: Low yields can stem from several factors related to the saponification conditions. Key parameters to verify are temperature, reaction time, and alkali concentration. High temperatures (above 75°C) and prolonged reaction times can lead to the degradation or isomerization of this compound.[1][2][3] Additionally, the presence of oxygen can cause oxidative degradation.
-
Troubleshooting Steps:
-
Optimize Temperature: Ensure the reaction temperature is within the optimal range of 45–75°C.[1][2] Temperatures around 70°C have been associated with potential degradation.[3]
-
Control Reaction Time: Monitor the reaction time. Optimal times are typically between 45 and 70 minutes.[1][2] Extending the duration may not improve yield and could increase degradation.
-
Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation of the heat-sensitive this compound.[4]
-
Add Antioxidants: Consider adding an antioxidant, such as Vitamin E or tert-butyl hydroquinone, to the reaction mixture to protect the this compound.[4]
-
Check Alkali Concentration: The concentration of the alkali (e.g., KOH) is crucial. A range of 2% to 10% KOH is often effective.[1][2] Insufficient alkali will lead to incomplete saponification, while excessively high concentrations offer no benefit and can complicate downstream processing.
-
Question: How do I know if the saponification reaction is complete?
Answer: The completion of the reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of the reaction mixture to a standard of this compound ester (starting material) and free this compound (product), you can observe the disappearance of the ester spot/peak and the appearance of the free this compound spot/peak.
Section 2: Chromatography
Chromatography is a critical step for separating this compound from other carotenoids (like lutein) and impurities.
Question: I'm seeing poor separation between this compound and lutein (B1675518) on my HPLC/column chromatography. How can I improve resolution?
Answer: this compound and lutein are isomers, making their separation challenging. Improving resolution requires optimizing the stationary and mobile phases.
-
Troubleshooting Steps:
-
Column Selection: While C18 columns are common, C30 columns are often preferred for their superior ability to separate carotenoid isomers. For column chromatography, silica (B1680970) gel is a proven effective stationary phase.[5]
-
Mobile Phase Optimization: Adjust the solvent composition and ratio.
-
For silica gel column chromatography, a mixed solution of n-hexane, acetone (B3395972), and ethyl acetate (B1210297) can effectively separate this compound from other carotenoids.[4]
-
For reversed-phase HPLC, common mobile phases include acetonitrile/dichloromethane or methanol/methyl tert-butyl ether (MTBE). Fine-tuning the ratio of these solvents can significantly impact resolution.
-
-
Flow Rate: For HPLC, reducing the flow rate can sometimes improve the separation between closely eluting peaks.
-
Question: My HPLC peaks are tailing or fronting. What is the cause?
Answer: Peak distortion is a common issue in HPLC and can usually be attributed to problems with the column, sample, or mobile phase.[6]
-
Troubleshooting Steps:
-
Column Overload: Injecting a sample that is too concentrated can cause peak fronting. Try diluting your sample before injection.[6]
-
Column Contamination: Buildup of impurities on the column can lead to peak tailing. Flush the column with a strong solvent (e.g., isopropanol) to clean it.[6]
-
Mobile Phase Mismatch: The solvent used to dissolve your purified extract for injection should be of similar or weaker strength than the mobile phase to prevent peak distortion.[6]
-
Column Degradation: If flushing does not resolve the issue, the stationary phase may be degraded, and the column may need to be replaced.[6]
-
Section 3: Crystallization
Crystallization is often the final step to achieve high-purity this compound.
Question: I am unable to form high-purity crystals, or the crystallization yield is very low. What should I do?
Answer: Successful crystallization depends heavily on solvent selection, concentration, and temperature. The presence of impurities can also inhibit crystal formation.
-
Troubleshooting Steps:
-
Solvent System: The choice of solvent is critical. A mixture of a solvent in which this compound is soluble and a non-solvent is typically used. A common and effective system is a mixture of Tetrahydrofuran (THF) and water.[3] Ethanol-water mixtures have also been used successfully.[2]
-
Purity of Starting Material: Crystallization is most effective on partially purified material. If your extract has a high level of impurities, they can interfere with the formation of a crystal lattice. Consider an additional chromatography step before attempting crystallization.
-
Concentration and Cooling: Concentrate the solution of this compound until it is saturated. Crystallization is then induced by slowly adding the non-solvent (e.g., water) until the solution becomes cloudy, followed by slow cooling.[3] Maintaining the temperature between 20-40°C for a period of 4-6 hours can facilitate crystal growth.[4]
-
Excessive Supplementation: In a clinical context, excessive intake of lutein supplements has been linked to the formation of crystal deposits in the eye.[7] While this is an in-vivo observation, it highlights that high concentrations can lead to spontaneous crystallization.
-
Experimental Protocols & Data
Protocol 1: Saponification of this compound Esters from Crude Extract
This protocol is a generalized procedure based on common methodologies.[1][2][4]
-
Preparation: Dissolve the crude this compound ester extract in an alcohol solvent (e.g., ethanol).
-
Inert Atmosphere: Place the solution in a round-bottom flask and purge the system with nitrogen gas for 10-15 minutes.
-
Alkali Addition: Add an ethanolic solution of potassium hydroxide (B78521) (KOH) to the flask. The final concentration of KOH should be between 5-10%.
-
Reaction: Heat the mixture to 40-60°C and stir for 8-12 hours under a continuous nitrogen blanket.[4]
-
Neutralization: After the reaction is complete (monitored by TLC/HPLC), cool the mixture and carefully add an acid (e.g., HCl) to neutralize the excess alkali, adjusting the pH to 7-8.[4]
-
Extraction: Extract the free this compound into an organic solvent like n-hexane or ethyl acetate. Wash the organic layer with water to remove salts and residual alkali.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the saponified extract.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a typical column chromatography step for purifying this compound.[8][5]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the saponified extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase. A common system is a mixture of n-hexane, acetone, and ethyl acetate.[4] The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of acetone and ethyl acetate to elute different compounds.
-
Fraction Collection: Collect fractions as the solvent runs through the column. This compound will appear as a distinct orange-red band.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various purification strategies.
Table 1: Saponification Optimization Parameters
| Parameter | Optimal Range | Source |
|---|---|---|
| Reaction Temperature | 45 - 75 °C | [1][2] |
| Reaction Time | 45 - 70 min | [1][2] |
| KOH Concentration | 2 - 10 % |[1][2] |
Table 2: Purity Enhancement via Purification Steps
| Purification Method | Initial Purity | Final Purity | Purity Increase | Source |
|---|---|---|---|---|
| Silica Gel Chromatography | 0.28% | 31.5% | ~110-fold | [8][5] |
| Crystallization (THF/Water) | ~70% | >97% | - | [3] |
| High-Speed Counter-Current Chromatography | Crude Extract | 96.2% | - |[9] |
Visualized Workflows
General Purification Workflow
The following diagram illustrates the overall workflow for refining this compound from a crude extract, including key decision points for troubleshooting.
Caption: Workflow for this compound purification with troubleshooting loops.
Troubleshooting Logic for HPLC Separation
This diagram outlines the logical steps to take when encountering poor separation of this compound and its isomers during HPLC analysis.
Caption: Decision tree for troubleshooting poor HPLC separation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. US6262284B1 - Process for extraction and purification of lutein, this compound and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 4. CN110590630B - Method for separating and purifying this compound from capsanthin - Google Patents [patents.google.com]
- 5. Optimization of Ultrasonic-Assisted Extraction and Purification of this compound and Lutein in Corn Gluten Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Is More Better? Finding the Balance Between Nutritional Supplements and Eye Health | University of Utah Health [healthcare.utah.edu]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and purification of the bioactive carotenoid this compound from the microalga Microcystis aeruginosa by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zeaxanthin vs. Lutein: A Comparative Analysis of Their Efficacy in Preventing Light-Induced Retinal Damage
For Immediate Release
This guide provides a detailed comparison of zeaxanthin and lutein (B1675518), two critical carotenoids, in their capacity to protect the retina from light-induced damage. Synthesizing available experimental data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of their respective photoprotective capabilities.
Key Findings and Comparative Efficacy
Both lutein and this compound are potent antioxidants that accumulate in the retina, where they are collectively known as macular pigment. Their primary protective mechanisms against photic injury involve filtering high-energy blue light and quenching reactive oxygen species (ROS). While structurally similar, their subtle differences in molecular structure influence their distribution in the retina and their specific biological functions. This compound, along with meso-zeaxanthin (B1235934) (a metabolite of lutein), is more concentrated in the fovea's center, the region of highest cone density and light exposure. In contrast, lutein is more prevalent in the peripheral retina.
Quantitative Data Summary
The following tables summarize the quantitative findings from key experimental studies comparing the photoprotective effects of lutein and this compound.
Table 1: In Vitro Studies on Retinal Cells
| Cell Type | Stressor | Compound | Concentration | Outcome Measure | Result | Reference |
| ARPE-19 | Blue light + A2E | Lutein | 10 µM | Proteasome Activity | Almost complete blockage of inactivation | [1] |
| ARPE-19 | Blue light + A2E | This compound | 10 µM | Proteasome Activity | ~50% protection | [1] |
| Rat Photoreceptors | Paraquat/H₂O₂ | Lutein | 140 nM | Apoptosis | Significant reduction | [2][3] |
| Rat Photoreceptors | Paraquat/H₂O₂ | This compound | 170 nM | Apoptosis | Significant reduction | [2][3] |
Table 2: In Vivo Studies
| Animal Model | Damage Model | Compound | Dosage | Outcome Measure | Result | Reference |
| Zebrafish | A2E-induced | Lutein | 808 nM (intraocular injection) | Visual Acuity | 33% improvement | [4] |
| Zebrafish | A2E-induced | This compound | 808 nM (intraocular injection) | Visual Acuity | 16% improvement | [4] |
| BALB/cJ Mice | Blue light (5000 lx, 1h) | Lutein/Zeaxanthin Isomers (L/Zi) | 10 mg/kg (oral gavage) | ERG a-wave amplitude | Significantly higher than vehicle | [5][6][7] |
| BALB/cJ Mice | Blue light (5000 lx, 1h) | Lutein/Zeaxanthin Isomers (L/Zi) | 10 mg/kg (oral gavage) | ERG b-wave amplitude | Significantly higher than vehicle | [5][6][7] |
| BALB/cJ Mice | Blue light (5000 lx, 1h) | Lutein/Zeaxanthin Isomers (L/Zi) | 10 mg/kg (oral gavage) | TUNEL-positive cells (apoptosis) | Significantly reduced vs. vehicle | [5][6][7] |
| BALB/cJ Mice | Blue light (5000 lx, 1h) | Lutein/Zeaxanthin Isomers (L/Zi) | 10 mg/kg (oral gavage) | Outer Nuclear Layer (ONL) Thickness | Significantly preserved vs. vehicle | [5][6][7] |
Signaling Pathways in Photoreceptor Protection
Lutein and this compound exert their protective effects by modulating key signaling pathways involved in oxidative stress and apoptosis. High-energy light exposure leads to the generation of ROS, which in turn triggers stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis. Lutein and this compound can mitigate this cascade by directly quenching ROS and upregulating endogenous antioxidant defense mechanisms, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: Signaling pathways in light-induced retinal damage and protection by carotenoids.
Experimental Protocols
The following section details a generalized experimental workflow for assessing the efficacy of lutein and this compound in a rodent model of light-induced retinal damage.
1. Animal Model and Husbandry:
-
Species: BALB/c (albino) or C57BL/6 (pigmented) mice, or Sprague-Dawley rats.[8]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/12-hour dark cycle. For light-damage studies, animals are often dark-adapted for a period (e.g., 12-24 hours) prior to light exposure.[8]
2. Carotenoid Supplementation:
-
Administration: Lutein and/or this compound are administered via oral gavage, intraperitoneal injection, or as a dietary supplement for a specified period (e.g., 5 days to several weeks) before light exposure.[5][6][7]
-
Dosage: Dosages vary between studies, for example, 10 mg/kg of body weight.[5][6][7]
-
Control Group: A vehicle control group (e.g., sunflower oil) is essential.
3. Light-Induced Retinal Damage:
-
Pupil Dilation: Pupils are dilated using a mydriatic agent (e.g., tropicamide) to ensure maximum light exposure to the retina.
-
Light Source: A white or blue light-emitting diode (LED) source is commonly used.[8][9]
-
Light Intensity and Duration: These parameters are critical and can be varied to induce different levels of damage. For example, 5,000 lux for 1 hour or 1,500 lux for 1.5 hours.[5][6][7][8]
4. Post-Exposure Assessment:
-
Electroretinography (ERG): To assess retinal function, ERG is performed at various time points post-exposure (e.g., 24 hours, 7 days). The amplitudes of the a-wave (photoreceptor function) and b-wave (inner retinal function) are measured.[8]
-
Histology and Morphometry: Eyes are enucleated, fixed, and sectioned. The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, is measured as an indicator of cell survival.
-
Apoptosis Assays: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in retinal sections.[5][6][7]
-
Biochemical Assays: Retinal tissue can be homogenized to measure markers of oxidative stress (e.g., malondialdehyde) and the expression of proteins involved in stress and apoptotic pathways (e.g., p-JNK, Nrf2, GRP78) via Western blotting or ELISA.[5][6][7]
Caption: Experimental workflow for evaluating carotenoid protection in light-induced retinal damage.
Conclusion
Both lutein and this compound demonstrate significant protective effects against light-induced retinal damage. While direct, comprehensive in vivo comparative studies are limited, the available evidence suggests that both carotenoids are crucial for retinal health. This compound's higher concentration at the fovea and potentially greater antioxidant capacity in some contexts may offer superior protection in this critical region. Conversely, lutein's higher accumulation in RPE cells and broader distribution may provide more comprehensive protection across the retina. Future research should focus on head-to-head in vivo comparisons to delineate their individual contributions to retinal photoprotection more clearly. The synergistic effects observed when these carotenoids are administered together also warrant further investigation for the development of effective preventative and therapeutic strategies for light-induced retinopathies.
References
- 1. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein and this compound protect photoreceptors from apoptosis induced by oxidative stress: relation with docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Lutein and this compound Isomers Protect against Light-Induced Retinopathy via Decreasing Oxidative and Endoplasmic Reticulum Stress in BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutein and this compound Isomers Protect against Light-Induced Retinopathy via Decreasing Oxidative and Endoplasmic Reticulum Stress in BALB/cJ Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. naturalhealthresearch.org [naturalhealthresearch.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Light damage as a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of Dietary Zeaxanthin: A Comparative Guide for Researchers
An in-depth analysis of zeaxanthin sources, from common foods to supplements, supported by quantitative data and detailed experimental methodologies.
This compound, a vital carotenoid for eye health, is not synthesized by the human body and must be obtained through dietary sources. Its bioavailability, however, varies significantly depending on the food matrix, processing, and the presence of other dietary components. This guide provides a comprehensive comparison of this compound bioavailability from various dietary sources, offering researchers, scientists, and drug development professionals a valuable resource supported by experimental data.
Comparative Bioavailability of this compound from Various Dietary Sources
The following table summarizes quantitative data from several human clinical trials, showcasing the impact of different dietary sources on serum this compound levels.
| Dietary Source | Study Population | Dosage | Duration | Key Findings | Reference |
| Standard Eggs | Adults with early AMD | 12 eggs/week | 1 year | 83% increase in serum this compound. | [1] |
| This compound-Enriched Eggs | Healthy adults | 1 enriched egg/day | 90 days | 430% increase in serum this compound. | [2][3] |
| Spinach Powder | Healthy volunteers | Lutein- and this compound-rich food | 8 weeks | No significant overall increase in serum this compound, but potential improvement in high responders and those with low initial levels. | |
| Biofortified Orange Maize (Whole Grain) | Healthy adults | Muffins from BCX-enhanced maize | 12 days | This compound AUC significantly higher than control (0.94 ± 0.33 µmol·L⁻¹·d). | |
| Biofortified Orange Maize (Refined) | Healthy adults | Muffins from BCX-enhanced maize | 12 days | This compound AUC significantly higher than control (0.96 ± 0.47 µmol·L⁻¹·d). | |
| Red Bell Pepper | Healthy adults (50-70 years) | Cooked red bell pepper | 4 days | To determine blood response kinetics of this compound. | [4][5] |
| This compound Supplement (Starch Matrix) | Healthy volunteers | 20 mg single dose | 14 hours | 12.9% increase in total plasma this compound. | [6] |
| This compound Supplement (Alginate Matrix) | Healthy volunteers | 20 mg single dose | 14 hours | 5.1% increase in total plasma this compound. | [6] |
Experimental Protocols
Key Experiment: Randomized Controlled Trial on the Bioavailability of this compound from Eggs
This section details a typical methodology for a randomized controlled trial (RCT) designed to assess the bioavailability of this compound from a dietary source, such as eggs.
1. Study Design: A randomized, double-blind, parallel-group study is a robust design for this type of investigation. Participants are randomly assigned to an intervention group (e.g., consuming this compound-enriched eggs) or a control group (e.g., consuming standard eggs or a placebo).
2. Participant Selection:
-
Inclusion Criteria: Healthy male and female adults within a specific age range (e.g., 18-50 years) with a stable diet.
-
Exclusion Criteria: Smokers, individuals with chronic diseases, those taking medications known to affect lipid metabolism, and individuals consuming carotenoid supplements.
3. Intervention:
-
Test Product: A standardized daily dose of the this compound source (e.g., one this compound-enriched egg providing a specific amount of this compound).
-
Control Product: A product identical in appearance and taste to the test product but containing a standard or negligible amount of this compound.
-
Duration: The intervention period typically ranges from several weeks to months to allow for changes in serum this compound levels to stabilize.
4. Data Collection:
-
Blood Sampling: Fasting blood samples are collected at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
Dietary Records: Participants maintain detailed food diaries to monitor their dietary intake of other carotenoids and fats, which can influence this compound absorption.
5. Analytical Methods:
-
Serum this compound Analysis: Serum is separated from blood samples, and this compound concentrations are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Statistical Analysis: Statistical tests such as t-tests or ANOVA are used to compare the changes in serum this compound concentrations between the intervention and control groups.
This compound Absorption and Metabolism
The absorption of dietary this compound is a complex process influenced by its release from the food matrix, incorporation into mixed micelles, uptake by intestinal cells, and subsequent transport in the bloodstream.
As a lipophilic compound, this compound's absorption is facilitated by dietary fats.[2] In the small intestine, it is incorporated into mixed micelles and then taken up by enterocytes, primarily through the scavenger receptor class B type I (SR-BI).[1][2] Within the enterocytes, this compound is packaged into chylomicrons, which are then released into the lymphatic system and subsequently enter the bloodstream. In circulation, this compound is transported by lipoproteins, mainly high-density lipoprotein (HDL) and low-density lipoprotein (LDL), to various tissues, including the eyes.[2]
Experimental Workflow for a Bioavailability Study
The following diagram illustrates a typical workflow for a human clinical trial investigating the bioavailability of a dietary this compound source.
Conclusion
The evidence strongly suggests that the food matrix plays a crucial role in the bioavailability of dietary this compound. Egg yolks, in particular, appear to be a highly effective vehicle for this compound absorption, likely due to their lipid content and composition. While supplements can also increase serum this compound levels, the formulation significantly impacts their efficacy. Further research is warranted to explore the bioavailability of this compound from a wider variety of plant-based sources and to elucidate the precise mechanisms governing its absorption and tissue uptake. This knowledge will be instrumental in developing dietary recommendations and novel food products to optimize this compound status and promote eye health.
References
- 1. Lutein and this compound: An Overview of Metabolism and Eye Health [jscimedcentral.com]
- 2. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effects of formulation on the bioavailability of lutein and this compound: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Zeaxanthin's In Vitro Antioxidant Capacity: A Comparative Analysis
Zeaxanthin, a xanthophyll carotenoid, is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress. This guide provides an objective comparison of this compound's in vitro antioxidant performance against other relevant antioxidants, supported by experimental data and detailed methodologies for key assays. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Comparative Antioxidant Capacity: this compound vs. Alternatives
The antioxidant capacity of this compound is frequently compared to its isomer, lutein, and another potent carotenoid, astaxanthin. Various in vitro assays are employed to quantify this activity, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).
While direct comparisons can be challenging due to variations in experimental conditions across different studies, the available data consistently demonstrates the significant antioxidant potential of this compound.
Table 1: Comparative In Vitro Antioxidant Activity of this compound and Other Carotenoids
| Antioxidant | Assay | IC50 (µg/mL) | Trolox Equivalents (TEAC) | Source(s) |
| This compound | DPPH | ~10 | - | [1] |
| ABTS | ~30 | - | [1] | |
| Superoxide Radical Scavenging | 56 | - | [1] | |
| Hydroxyl Radical Scavenging | 2 | - | [1] | |
| Lutein | DPPH | 35 | - | [2] |
| ABTS | >100 (low activity) | - | [2] | |
| Superoxide Radical Scavenging | 21 | - | [2] | |
| Hydroxyl Radical Scavenging | 1.75 | - | [2] | |
| Astaxanthin | DPPH | - | Reported to be more potent than this compound and lutein | [3] |
| Superoxide Radical Scavenging | Similar to this compound and lutein | - | [4] |
Note: The data presented in this table is a compilation from multiple sources and should be interpreted with caution due to potential variations in experimental protocols. For a direct comparison, it is recommended to perform these assays under identical conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to enable replication and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).
-
Sample and Standard Preparation: Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions at different concentrations. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in color is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of the sample or standard solutions at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes), protected from light.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in the same buffer.
-
-
Sample and Standard Preparation: Dissolve the test compound and Trolox (standard) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in a plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over a set period (e.g., 60 minutes) with excitation at ~485 nm and emission at ~520 nm.
-
Calculation: The ORAC value is determined by calculating the net area under the curve (AUC) of the sample compared to the AUC of the blank and is expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by this compound
This compound has been shown to exert its antioxidant effects not only by direct radical scavenging but also by upregulating the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Nrf2 signaling pathway activation by this compound.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting in vitro antioxidant capacity assays.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Zeaxanthin's Role in Enhancing Visual Function: A Comparative Guide for Researchers
A comprehensive analysis of clinical trial data reveals the significant impact of zeaxanthin supplementation on key markers of visual performance. This guide provides an objective comparison with alternative interventions, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
This compound, a carotenoid found in high concentrations in the macula of the human eye, has been the subject of numerous clinical trials investigating its potential to improve visual function and protect against age-related macular degeneration (AMD).[1] This guide synthesizes the findings from these studies, offering a clear comparison of this compound's efficacy, often in conjunction with its isomer lutein (B1675518), against placebo and other formulations.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials, providing a clear comparison of the effects of this compound and other interventions on various measures of visual function.
Table 1: Impact of this compound and Lutein/Zeaxanthin Supplementation on Macular Pigment Optical Density (MPOD)
| Study/Analysis | Intervention Group(s) | Duration | Mean Increase in MPOD (Density Units) | Key Findings |
| Meta-analysis (Ma et al., 2012) | Lutein/Zeaxanthin (5 to <20 mg/d) | 3-12 months | 0.04 | Statistically significant increase in MPOD.[2] |
| Meta-analysis (Ma et al., 2012) | Lutein/Zeaxanthin (≥20 mg/d) | 3-12 months | 0.11 | Higher doses resulted in a more substantial increase in MPOD.[2] |
| Richer et al., 2011 (ZVF Study) | 8 mg this compound | 12 months | 0.18 (from 0.33 to 0.51) | This compound alone effectively increased MPOD.[3] |
| Richer et al., 2011 (ZVF Study) | 8 mg this compound + 9 mg Lutein | 12 months | Less than this compound alone group | Combination showed potential competition in absorption or retinal uptake.[3] |
| Hammond et al., 2014 | 10 mg Lutein + 2 mg this compound | 12 months | Significant increase vs. placebo | Supplementation led to a notable increase in MPOD at various eccentricities.[4] |
| Preliminary Study (2015) | Lutein and this compound supplement | 12 months | 0.11 | Subjects who did not take supplements showed a decrease in MPOD.[5] |
Table 2: Effects of this compound and Lutein/Zeaxanthin on Visual Acuity (VA)
| Study/Analysis | Intervention Group(s) | Duration | Outcome Measure | Result |
| Meta-analysis (Liu et al., 2015) | Lutein/Zeaxanthin | Varied | logMAR | Significant decrease of -0.04 (improved acuity) compared to placebo.[6][7] |
| Meta-analysis (Liu et al., 2015) | Lutein/Zeaxanthin | Varied | Dose-response | Each 1 mg/day increase was associated with a 0.003 reduction in logMAR.[6][7] |
| Richer et al., 2011 (ZVF Study) | 8 mg this compound | 12 months | High-contrast VA | Improvement of 1.5 lines.[3] |
| AREDS2 Research Group (2013) | Lutein (10mg) + this compound (2mg) | 5 years | Progression to advanced AMD | Reduced risk of progression compared to beta-carotene (B85742) formulation.[8][9] |
Table 3: Influence of this compound and Lutein/Zeaxanthin on Contrast Sensitivity (CS)
| Study/Analysis | Intervention Group(s) | Duration | Outcome Measure | Result |
| Meta-analysis (Liu et al., 2015) | Lutein/Zeaxanthin | Varied | Weighted Mean Difference (WMD) at various spatial frequencies | Significant improvement (WMD ranging from 0.08 to 0.18) compared to placebo.[6][7] |
| Richer et al., 2011 (ZVF Study) | 9 mg Lutein ("Faux Placebo") | 12 months | Contrast Sensitivity Function | Superior improvement compared to the this compound group in this specific measure.[3] |
| Hammond et al., 2014 | 10 mg Lutein + 2 mg this compound | 12 months | Chromatic Contrast | Significant improvement versus placebo.[4] |
| Ma et al. (2012) | 20 mg Lutein | 48 weeks | CS at 3 cycles/degree | Most effective in the initial phase of the study.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are the protocols for key experiments cited in the studies.
Measurement of Macular Pigment Optical Density (MPOD)
-
Method: Customized Heterochromatic Flicker Photometry (cHFP)
-
Procedure: This psychophysical test is a common method for measuring MPOD.[4][11] Subjects are presented with a flickering stimulus that alternates between a blue light (absorbed by macular pigment) and a green or yellow light (not absorbed by macular pigment). The subject adjusts the intensity of the blue light until the flicker is minimized or eliminated. The amount of blue light required to achieve this null point is used to calculate the density of the macular pigment. Measurements are typically taken at different retinal eccentricities (e.g., 10', 30', 60', and 105' from the foveal center) to map the spatial profile of the macular pigment.[4]
Assessment of Visual Acuity (VA)
-
Method: Logarithm of the Minimum Angle of Resolution (logMAR) charts
-
Procedure: Best-corrected visual acuity is measured using standardized logMAR charts, such as the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[12] These charts present rows of letters that decrease in size. The score is based on the number of letters read correctly, with each letter assigned a value of 0.02 log units. Lower logMAR scores indicate better visual acuity.[6][7]
Evaluation of Contrast Sensitivity (CS)
-
Method: CSV-1000 Chart or similar psychophysical tests
-
Procedure: Contrast sensitivity is the ability to distinguish between an object and its background. It is often measured using charts that display sine-wave gratings of varying spatial frequencies (cycles per degree) and contrast levels. The subject is asked to identify the orientation of the gratings at different contrast levels. The lowest contrast at which the subject can correctly identify the orientation is their contrast sensitivity threshold for that spatial frequency.[3][6][7]
Visualizing the Mechanisms and Processes
To better understand the biological pathways and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Proposed Signaling Pathway of this compound in the Retina
References
- 1. Lutein, this compound, and meso-Zeaxanthin in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Randomized, double-blind, placebo-controlled study of this compound and visual function in patients with atrophic age-related macular degeneration: the this compound and Visual Function Study (ZVF) FDA IND #78, 973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Preliminary results in macular pigment optical density associated with and without this compound and lutein supplementation - MedCrave online [medcraveonline.com]
- 6. Lutein and this compound supplementation and association with visual function in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Lutein, this compound reaffirmed over beta-carotene in AREDS2 | AOA [aoa.org]
- 9. The Pharmacological Effects of Lutein and this compound on Visual Disorders and Cognition Diseases [mdpi.com]
- 10. Effect of supplemental lutein and this compound on serum, macular pigmentation, and visual performance in patients with early age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating Animal Models for Human Zeaxanthin Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zeaxanthin, a dietary carotenoid belonging to the xanthophyll family, plays a crucial role in human health, particularly in protecting the eyes from oxidative stress and harmful blue light.[1][2] Understanding its metabolism—absorption, distribution, and conversion—is paramount for developing nutritional and therapeutic strategies. However, direct human studies are often limited. Consequently, animal models are indispensable for elucidating the metabolic pathways and biological functions of this compound. This guide provides a comparative analysis of commonly used animal models, offering experimental data and protocols to aid researchers in selecting the most appropriate model for their studies.
Comparison of this compound Metabolism Across Species
The selection of an appropriate animal model is critical for translating research findings to human applications. The metabolic handling of this compound can vary significantly across species. Below is a summary of key metabolic parameters in humans and various animal models.
| Parameter | Humans | Rhesus Macaques | Rodents (Rats/Mice) | Ferrets | Gerbils | Chickens |
| Intact this compound Absorption | High | High[3][4] | Low (requires high doses)[5] | Moderate to High[6] | Moderate to High[5] | High[1] |
| Primary this compound Transport | Lipoproteins (HDL, LDL)[1] | Lipoproteins | Lipoproteins | Lipoproteins | Lipoproteins | HDL is essential for retinal delivery[1] |
| Retinal Accumulation | High (in macula)[3][7] | High (in macula)[3][8] | Low[9] | Moderate | Moderate | High[1] |
| Key Metabolic Enzymes | BCO1, BCO2[3] | BCO1, BCO2[3] | Bco1, Bco2[6] | BCO1, BCO2 | BCO1, BCO2 | BCO1, BCO2 |
| This compound Metabolites | Lutein, meso-zeaxanthin, 3'-dehydro-lutein[4] | Lutein, meso-zeaxanthin, 3'-dehydro-lutein[4] | Varies by study | Not well characterized | Not well characterized | Not well characterized |
| Plasma this compound (representative) | ~0.2-1.0 µmol/L | ~0.5-1.5 µmol/L (supplemented)[4] | Highly variable, dependent on dose | Not readily available | Not readily available | Not readily available |
| Retinal this compound (representative) | ~100-200 pmol/mg | ~150-300 pmol/mg (supplemented)[8] | Low, often undetectable | Not readily available | Not readily available | Not readily available |
Note: Specific values can vary significantly based on dietary intake, age, and genetic factors. This table provides a general comparison based on available literature.
Experimental Protocols for Model Validation
Validating an animal model for human this compound metabolism involves a series of experiments to compare the pharmacokinetic and tissue distribution profiles.
Protocol 1: Comparative Pharmacokinetic Analysis of this compound
Objective: To determine and compare the absorption and elimination kinetics of this compound in the selected animal model and humans following oral administration.
Methodology:
-
Subject Selection:
-
Animal Model: A cohort of the selected animal model (e.g., 10-12 Rhesus macaques) of a specific age and sex.
-
Human Volunteers: A group of healthy human volunteers (n=10-12) with a similar age range.
-
-
Dietary Control: All subjects should be placed on a carotenoid-free diet for a washout period of at least two weeks prior to the study.[4]
-
This compound Administration: A single oral dose of a standardized this compound formulation is administered to all subjects. The dosage should be calculated based on body weight to ensure comparability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.
-
Plasma Analysis: Plasma is separated, and this compound concentrations are quantified using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
-
Statistical Analysis: The pharmacokinetic parameters between the animal model and humans are compared using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Tissue Distribution and Accumulation of this compound
Objective: To compare the distribution and accumulation of this compound in various tissues, with a particular focus on the retina, between the animal model and human post-mortem samples.
Methodology:
-
Animal Model Study:
-
A cohort of the selected animal model is fed a diet supplemented with a known concentration of this compound for a specified period (e.g., 6-12 months).
-
At the end of the study period, the animals are euthanized, and various tissues (liver, adipose tissue, brain, and eyes) are collected.
-
-
Human Tissue Samples:
-
Post-mortem human tissues, particularly eyes from donors with a known dietary history (if possible), are obtained from a tissue bank.
-
-
Tissue Extraction: this compound is extracted from the homogenized tissues using an organic solvent mixture (e.g., hexane:ethanol:acetone).
-
HPLC Analysis: The concentration of this compound in the tissue extracts is quantified by HPLC.
-
Comparative Analysis: The tissue concentrations of this compound are compared between the animal model and human samples. The relative distribution of this compound across different tissues is also analyzed.
Visualizing Metabolic and Experimental Pathways
To better understand the complex processes involved in this compound metabolism and model validation, the following diagrams illustrate the key pathways and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutein, this compound and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Lutein and this compound in Rhesus Monkeys: Identification of (3R,6′R)- and (3R,6′S)-3′-Dehydro-lutein as Common Metabolites and Comparison to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of animal models in carotenoid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models in Carotenoids Research and Lung Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lutein and this compound: An Overview of Metabolism and Eye Health [jscimedcentral.com]
- 8. scispace.com [scispace.com]
- 9. Management of Ocular Diseases Using Lutein and this compound: What Have We Learned from Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different analytical methods for zeaxanthin quantification
For researchers, scientists, and drug development professionals, the accurate quantification of zeaxanthin is crucial for quality control, formulation development, and understanding its bioavailability and metabolic pathways. This guide provides an objective comparison of various analytical methods for this compound quantification, supported by experimental data and detailed protocols.
The primary methods for this compound quantification include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), Supercritical Fluid Chromatography (SFC), and UV-Vis Spectrophotometry. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Quantitative Data Presentation
The performance of different analytical methods for this compound quantification is summarized in the table below. The data is compiled from various studies and may vary based on the specific experimental conditions and sample matrices.
| Parameter | HPLC-DAD | HPLC-MS/MS | SFC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.99[1][2] | >0.99 | >0.99 | >0.99[3] |
| Accuracy (Recovery) | 94% - 107%[4][5] | - | - | - |
| Precision (RSD) | <5%[5] | - | 2.2% - 6.4% | - |
| Limit of Detection (LOD) | 0.025 µg/mL[4] | 0.001 - 0.422 µg/mL[6] | 0.02 - 0.05 mg/L[7] | Generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | 0.05 µg/mL[4] | 0.003 - 1.406 µg/mL[6] | 0.05 - 0.15 mg/L[7] | 0.125 - 0.25 mg/g[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are essential for reproducing the analytical conditions and achieving reliable quantification of this compound.
1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a widely used method for the quantification of this compound due to its robustness and reproducibility.
-
Sample Preparation:
-
For solid samples like capsules or tablets, accurately weigh the sample.[8]
-
Perform saponification to hydrolyze this compound esters. This is typically done using a solution of potassium hydroxide (B78521) in methanol (B129727), often under a nitrogen atmosphere in the dark to prevent degradation.[8][9]
-
Extract the saponified sample with an organic solvent such as a mixture of petroleum ether, ethyl acetate (B1210297), and diethyl ether.[8][9]
-
Wash the organic phase with water to remove the saponifying agent.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.[8][10]
-
-
Chromatographic Conditions:
-
Column: A C18 or C30 column is commonly used for carotenoid separation.[4][10][11]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile (B52724) and methanol.[9] For better separation of isomers, a mobile phase containing solvents like methyl tert-butyl ether may be employed.[10]
-
Detection Wavelength: this compound has a maximum absorbance at approximately 450 nm, which is used for quantification.[4][8][13]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for complex matrices and low concentrations of this compound.
-
Sample Preparation:
-
Sample extraction is similar to the HPLC-DAD method, often involving liquid-liquid extraction after deproteinization with a solvent like ethanol (B145695) for plasma samples.[6]
-
The final extract is evaporated and reconstituted in a suitable solvent for LC-MS analysis.[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A C30 column is often preferred for the separation of carotenoids.[14] The mobile phase typically consists of a gradient of methanol and methyl tert-butyl ether with additives like ammonium (B1175870) acetate to enhance ionization.[6]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is commonly used for hydrophobic carotenoids like this compound.[1][15]
-
Mass Spectrometry: The analysis is performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[1][16]
-
3. Supercritical Fluid Chromatography (SFC)
SFC is a more environmentally friendly alternative to HPLC, using supercritical CO2 as the primary mobile phase.
-
Sample Preparation:
-
Supercritical Fluid Extraction (SFE) can be used for sample preparation, which is a green extraction technique.
-
Alternatively, conventional solvent extraction methods can be employed.
-
-
Chromatographic Conditions:
-
Column: A combination of columns, such as a C18 and a 2-ethylpyridine (B127773) (2-EP) column in series, can be used to achieve separation of various carotenoids.[7]
-
Mobile Phase: A gradient of methanol in supercritical CO2 is typically used.[7]
-
Temperature and Pressure: These are critical parameters in SFC that influence selectivity.
-
Detection: A UV-Vis detector set at the appropriate wavelength (around 430-450 nm) is used for quantification.[7]
-
4. UV-Vis Spectrophotometry
This method is simpler and faster than chromatographic techniques but is less specific and prone to interference from other compounds that absorb at the same wavelength.
-
Sample Preparation:
-
Extraction of this compound from the sample matrix using an appropriate organic solvent.
-
The extract is then diluted to a concentration that falls within the linear range of the spectrophotometer.
-
-
Measurement:
Mandatory Visualization
The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.
Caption: General workflow for this compound quantification.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. fda.gov.tw [fda.gov.tw]
- 9. impactfactor.org [impactfactor.org]
- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. victorpozzobon.github.io [victorpozzobon.github.io]
- 13. HPLC Method for Analysis of Lutein and this compound in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification and quantification of this compound esters in plants using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uab.edu [uab.edu]
- 17. fao.org [fao.org]
A Head-to-Head Comparison of Zeaxanthin and Meso-zeaxanthin Supplementation
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of zeaxanthin and meso-zeaxanthin (B1235934) supplementation. It synthesizes experimental data on their respective impacts on macular pigment optical density and bioavailability, supported by detailed experimental protocols and visualizations of associated signaling pathways.
Introduction
This compound and meso-zeaxanthin are stereoisomers of the same dietary carotenoid, both of which are integral components of the macular pigment in the human retina. While structurally similar, their distribution within the macula and potential biological activities have been subjects of extensive research. Dietary this compound is primarily obtained from sources like corn, peppers, and egg yolks. In contrast, meso-zeaxanthin is not commonly found in the diet and is thought to be formed in the retina from lutein (B1675518). This guide presents a head-to-head comparison of supplementation with these two carotenoids, focusing on their efficacy in augmenting macular pigment optical density (MPOD) and their respective bioavailability profiles.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound and meso-zeaxanthin supplementation on MPOD and serum carotenoid levels.
Table 1: Impact of Supplementation on Macular Pigment Optical Density (MPOD)
| Study & Year | Supplement Formulation | Dosage | Duration | Baseline MPOD (OD units) | Change in MPOD (OD units) | Key Findings |
| Ma L, et al. 2016 (Meta-analysis) | Varied (included Lutein, this compound, and/or Meso-zeaxanthin) | Varied | Varied | Not specified | Weighted Mean Difference (WMD) for AMD patients: 0.07; Healthy subjects: 0.09 | Supplementation with xanthophyll carotenoids significantly increased MPOD in both AMD patients and healthy subjects. A greater increase was observed in trials that included meso-zeaxanthin.[1][2][3][4] |
| Thurnham DI, et al. 2008 | 10 mg Lutein, 10 mg Meso-zeaxanthin, 2 mg this compound | Daily | 8 weeks | Not specified | Not specified | The formulation containing all three macular carotenoids was most effective in increasing the combined serum concentration of these carotenoids.[5] |
| Bone RA, et al. 2007 | 7.3 mg Meso-zeaxanthin, 6.2 mg Lutein, 1.5 mg this compound | Daily | 120 days | Not specified | Average increase of 0.00059 OD units/day | Supplementation with a formula containing meso-zeaxanthin effectively raised MPOD.[6][7] |
| Nolan JM, et al. 2016 | 10 mg Lutein, 10 mg Meso-zeaxanthin, 2 mg this compound | Daily | 12 months | Not specified | Significant increase | The three-carotenoid formula significantly increased MPOD. |
OD: Optical Density
Table 2: Bioavailability and Serum Response to Supplementation
| Study & Year | Supplement Formulation | Dosage | Duration | Baseline Serum Level (µmol/L) | Peak Serum Level (µmol/L) | Key Findings on Bioavailability |
| Thurnham DI, et al. 2008 | Group 1: 20mg L, 2mg Z; Group 2: 10mg L, 10mg MZ, 2mg Z; Group 3: 3mg L, 17mg MZ, 2mg Z | Daily | 8 weeks | Varied | Varied | Group 2 (containing all three carotenoids) showed the highest combined serum concentration. High doses of meso-zeaxanthin (Group 3) appeared to inhibit the uptake of this compound.[5] |
| Bone RA, et al. 2007 | 7.3 mg Meso-zeaxanthin, 6.2 mg Lutein, 1.5 mg this compound | Daily | 120 days | Not specified | Not specified | Meso-zeaxanthin is absorbed into the serum following ingestion.[6][7] |
| Thurnham DI. 2008 (Review) | Varied | Varied | Varied | Not specified | Not specified | Limited human studies suggest meso-zeaxanthin is less well absorbed than dietary this compound.[8][9] |
L: Lutein, Z: this compound, MZ: Meso-zeaxanthin
Experimental Protocols
Measurement of Macular Pigment Optical Density (MPOD)
The most common method for in vivo measurement of MPOD is Heterochromatic Flicker Photometry (HFP) .
Principle: HFP is a psychophysical technique that relies on the subject's perception of flickering light. The macula absorbs blue light but not green light. By alternating a blue (e.g., 460 nm) and a green (e.g., 540 nm) light source, a flicker is perceived by the subject. The intensity of the blue light is adjusted until the flicker is minimized or disappears. This measurement is taken at the fovea (high MPOD) and parafovea (low MPOD). The difference in the amount of blue light required to nullify the flicker between these two points is used to calculate the MPOD.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Lutein, this compound and Meso-zeaxanthin Supplementation Associated with Macular Pigment Optical Density | Semantic Scholar [semanticscholar.org]
- 3. Lutein, this compound and Meso-zeaxanthin Supplementation Associated with Macular Pigment Optical Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Serum response to supplemental macular carotenoids in subjects with and without age-related macular degeneration | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Macular zeaxanthins and lutein – a review of dietary sources and bioavailability and some relationships with macular pigment optical density and age-related macular disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
Validating the Safety of High-Dose Zeaxanthin Supplementation: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental data to validate the safety of high-dose zeaxanthin supplementation. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of preclinical and clinical safety studies, experimental methodologies, and relevant biological pathways.
Quantitative Safety Data Summary
The safety of this compound has been evaluated in numerous studies, ranging from acute toxicity in animal models to long-term supplementation in humans. The following table summarizes the key quantitative data from these studies, providing a clear comparison of dosages, study durations, and observed outcomes.
| Study Type | Species/Participants | Dosage | Duration | Key Findings | Reference |
| Acute Toxicity | Rats | Up to 4000 mg/kg bw | Single dose | LD50 > 4000 mg/kg bw; No adverse effects observed. | [1] |
| Acute Toxicity | Mice | Up to 8000 mg/kg bw | Single dose | LD50 > 8000 mg/kg bw; No adverse effects observed. | [1] |
| Subchronic Toxicity | Mice | Up to 1000 mg/kg bw/day | 13 weeks | NOAEL > 1000 mg/kg bw/day; No treatment-related adverse effects. | [1] |
| Subchronic Toxicity | Rats | Up to 1000 mg/kg bw/day | 13 weeks | No adverse effects or histopathological changes. | [1][2] |
| Subchronic Toxicity | Dogs | Over 400 mg/kg bw/day | 13 weeks | No adverse effects or histopathological changes. | [1][2] |
| Chronic Toxicity | Cynomolgus Monkeys | 0.2 and 20 mg/kg bw/day | 52 weeks | No adverse effects observed. | [1][2] |
| Developmental Toxicity | Rats | Up to 1000 mg/kg bw/day | Gestation | No evidence of fetal toxicity or teratogenicity. | [1][2] |
| Developmental Toxicity | Rabbits | Up to 400 mg/kg bw/day | Gestation | No evidence of embryotoxicity or teratogenicity. | [1][2] |
| Reproductive Toxicity | Rats (Two-generation) | Up to 150 mg/kg bw/day | Two generations | NOAEL = 150 mg/kg bw/day. | [1][2] |
| Genotoxicity | In vitro and in vivo assays | Not applicable | Not applicable | Not mutagenic or clastogenic. | [1][2] |
| Human Clinical Trial | Healthy Subjects | 8 mg/day | 1 year | No evidence of adverse effects. | [1] |
| Human Clinical Trial | Healthy Subjects | 20 mg/day | 4 months | No adverse effects reported. | [1] |
| Human Clinical Trial (AREDS2) | Patients with AMD | 2 mg/day (with lutein) | 5 years | Generally safe; no significant increase in serious adverse events. | [1][2] |
NOAEL: No Observed Adverse Effect Level. LD50: Lethal Dose, 50%. bw: body weight. AMD: Age-Related Macular Degeneration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key preclinical and clinical studies on this compound safety.
1. Preclinical Toxicity Studies (General Protocol)
-
Study Design: Acute, subchronic, chronic, developmental, and reproductive toxicity studies were conducted following OECD guidelines.
-
Animal Models: Various species were used, including mice, rats, dogs, and monkeys, to assess a broad range of physiological responses.
-
Dosage and Administration: this compound, typically as a beadlet formulation, was administered orally, mixed in the diet. A control group received a placebo beadlet diet.
-
Safety Assessment Parameters:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples were analyzed at the end of the study for a comprehensive panel of parameters.
-
Ophthalmoscopy: Conducted in relevant studies to assess ocular health.
-
Gross Necropsy and Histopathology: A full post-mortem examination was performed, with tissues from all major organs examined microscopically.
-
2. Human Clinical Trials (General Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Characteristics: Participants are typically healthy volunteers or individuals with specific conditions (e.g., age-related macular degeneration) and are screened based on predefined inclusion and exclusion criteria.
-
Dosage and Administration: Participants receive either this compound supplements or a placebo in encapsulated form to be taken daily.
-
Safety Assessment Parameters:
-
Adverse Event Monitoring: Participants are monitored for any adverse events throughout the study, which are graded for severity and causality.
-
Vital Signs: Blood pressure, heart rate, and other vital signs are measured at regular intervals.
-
Blood and Urine Analysis: Samples are collected at baseline and at the end of the study to monitor a range of safety markers, including liver and kidney function.
-
Visual Function Tests: In studies involving eye health, a battery of tests is used to assess visual acuity and other parameters.
-
Signaling Pathway and Experimental Workflow
This compound's Antioxidant Response Pathway
This compound exerts its protective effects in part through the activation of the Nrf2-mediated antioxidant response pathway. The diagram below illustrates this mechanism.
Caption: this compound activates the PI3K/Akt pathway, leading to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it upregulates the expression of antioxidant enzymes, enhancing cellular protection against oxidative stress.
Typical Experimental Workflow for a this compound Safety Clinical Trial
The following diagram outlines the typical workflow for a clinical trial designed to assess the safety of high-dose this compound supplementation.
Caption: A typical clinical trial workflow for assessing this compound safety, from participant screening and baseline assessments to intervention, monitoring, and final data analysis.
References
A Comparative Analysis of Zeaxanthin's Efficacy Across Different Retinal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of zeaxanthin on various retinal cell types, including photoreceptors, retinal pigment epithelium (RPE) cells, retinal ganglion cells (RGCs), and Müller glia. The information is compiled from numerous in vitro and in vivo studies to offer a clear, data-driven overview for research and development purposes.
Executive Summary
This compound, a potent antioxidant carotenoid, demonstrates significant protective effects across multiple retinal cell types, primarily by mitigating oxidative stress and inflammation. Its efficacy varies depending on the cell type and the nature of the cellular insult. Photoreceptors and RPE cells exhibit the most pronounced benefits from this compound supplementation, likely due to their high metabolic activity and exposure to light-induced oxidative stress. Retinal ganglion cells also show a positive response to this compound's neuroprotective properties. While direct quantitative evidence for Müller glia is limited, their supportive role in the retina suggests they also benefit from the overall reduction in retinal oxidative stress and inflammation mediated by this compound.
Data Presentation: Quantitative Effects of this compound on Retinal Cells
The following tables summarize key quantitative data from various studies, showcasing the comparative effects of this compound on different retinal cell types.
| Photoreceptors | |||
| Parameter | Experimental Model | This compound Concentration | Observed Effect |
| Cell Viability/Apoptosis | Rat retinal neurons (Paraquat/H₂O₂ induced stress) | Not specified | Prevented apoptosis, preserved mitochondrial membrane potential, and prevented cytochrome c release.[1] |
| Cell Viability/Apoptosis | Quail model of light-induced photoreceptor death | Dietary supplementation | Dose-dependently reduced light-induced photoreceptor apoptosis.[2] |
| Oxidative Stress | BALB/cJ mice (light-induced retinopathy) | Dietary supplementation | Significantly downregulated phosphorylated c-Jun N-terminal kinase (p-JNK) and upregulated Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] |
| Retinal Pigment Epithelium (RPE) Cells | |||
| Parameter | Experimental Model | This compound Concentration | Observed Effect |
| Cell Viability | ARPE-19 cells (H₂O₂ induced stress) | 0.1 µg/ml | Optimum cytoprotective effect observed.[3] |
| Oxidative Stress | ARPE-19 cells (t-BHP induced stress) | 10 µM | Protected against mitochondrial dysfunction and apoptosis.[4][5] |
| Gene Expression | ARPE-19 cells | 10 µM | Promoted nuclear translocation of Nrf2 and induced phase II detoxification enzymes.[4][5] |
| VEGF Secretion | ARPE-19 cells (hypoxia-induced) | 50-150 µM | Dose-dependent decrease in HIF-1α levels and VEGF secretion.[6] |
| Inflammation | ARPE-19 cells (photo-oxidative stress) | 10 µM | Modulated the expression of inflammation-related genes.[7][8] |
| Retinal Ganglion Cells (RGCs) | |||
| Parameter | Experimental Model | This compound Concentration | Observed Effect |
| Cell Viability | RGC-5 cells (H₂O₂/serum deprivation) | 1 µM | Inhibited neurotoxicity and scavenged intracellular radicals.[9][10] |
| Free Radical Scavenging | RGC-5 cell cultures | 0.1, 1, 10 µM | Scavenged H₂O₂, hydroxyl, and superoxide (B77818) radicals.[9][10] |
| Müller Glia | |||
| Parameter | Experimental Model | This compound Concentration | Observed Effect |
| Carotenoid Accumulation | Primate retina | Dietary intake | Müller cells have been suggested as a site for xanthophyll accumulation.[11] |
| Oxidative Stress Response | General retinal studies | Not specified | As key players in retinal homeostasis, Müller glia are expected to benefit from the overall antioxidant environment supported by this compound. |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
RPE Cell Culture and Oxidative Stress Induction
-
Cell Line: ARPE-19 (human retinal pigment epithelium cell line).
-
Culture Conditions: Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Treatment: this compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the culture medium at the desired concentrations (e.g., 0.1 - 150 µM) for a specified pre-incubation period (e.g., 24 hours).
-
Oxidative Stress Induction: After pre-incubation with this compound, cells are exposed to an oxidative agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at a predetermined concentration and duration to induce cell damage.
-
Viability Assay: Cell viability is assessed using assays such as the MTT or WST-1 assay, which measure mitochondrial activity.
-
Gene and Protein Expression Analysis: To study the effect on signaling pathways, cells are lysed after treatment, and RNA or protein is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels of target genes (e.g., Nrf2, HO-1), and Western blotting is used to detect protein expression and phosphorylation status (e.g., Nrf2, Akt, p-JNK).
Photoreceptor Protection Assay (In Vivo)
-
Animal Model: BALB/cJ mice or Japanese quail are commonly used.
-
Dietary Supplementation: Animals are fed a diet supplemented with a specific concentration of this compound for a defined period.
-
Light-Induced Damage: Following the supplementation period, animals are exposed to high-intensity light for a specific duration to induce photoreceptor damage.
-
Functional Assessment: Electroretinography (ERG) is performed to measure the electrical responses of various retinal cells, including photoreceptors, to light stimuli.
-
Histological Analysis: Retinal tissues are collected, sectioned, and stained (e.g., with H&E) to assess the morphology and thickness of the photoreceptor layer. Apoptosis can be detected using TUNEL staining.
-
Biochemical Analysis: Retinal tissues can be homogenized to measure the levels of oxidative stress markers and the expression of relevant proteins via Western blotting.
Retinal Ganglion Cell Neuroprotection Assay
-
Cell Line: RGC-5 (a transformed rat retinal ganglion cell line).
-
Culture and Treatment: Similar to RPE cell culture, RGC-5 cells are cultured in appropriate media and pre-treated with this compound before being subjected to stressors.
-
Neurotoxicity Induction: Neurotoxicity can be induced by various agents, including glutamate (B1630785) (to mimic excitotoxicity), hydrogen peroxide (oxidative stress), or serum deprivation.
-
Viability and Apoptosis Assays: Cell viability is measured using MTT or similar assays. Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Free Radical Scavenging Assay: The ability of this compound to scavenge free radicals can be assessed using in vitro assays with probes that become fluorescent in the presence of reactive oxygen species (ROS).
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these mechanisms.
This compound-Mediated Nrf2/ARE Antioxidant Response Pathway
This compound has been shown to activate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.
Caption: this compound activates the PI3K/Akt pathway, leading to the release and nuclear translocation of Nrf2, which then induces the expression of antioxidant enzymes.
This compound's Anti-inflammatory and Anti-angiogenic Mechanisms
This compound also modulates inflammatory responses and inhibits hypoxia-induced factors, which are crucial in pathologies like age-related macular degeneration (AMD).
Caption: this compound inhibits key pathways involved in inflammation (NF-κB) and angiogenesis (HIF-1α/VEGF), thereby protecting retinal cells from pathological changes.
Experimental Workflow for In Vitro Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of this compound's effects on different retinal cell types in vitro.
Caption: A workflow for comparing this compound's effects on different retinal cells, from cell culture to data analysis.
Conclusion
This compound is a promising natural compound for the protection of retinal cells against various forms of stress, particularly oxidative damage. The available data strongly support its beneficial effects on photoreceptors, RPE cells, and retinal ganglion cells. Further research is warranted to elucidate its direct effects and mechanisms of action on Müller glia to complete our understanding of its comprehensive protective role in the retina. This guide provides a foundational overview to aid in the design of future studies and the development of novel therapeutic strategies for retinal diseases.
References
- 1. Lutein and this compound protect photoreceptors from apoptosis induced by oxidative stress: relation with docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutein and this compound Isomers Protect against Light-Induced Retinopathy via Decreasing Oxidative and Endoplasmic Reticulum Stress in BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. This compound Inhibits Hypoxia-Induced VEGF Secretion by RPE Cells through Decreased Protein Levels of Hypoxia-Inducible Factors-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lutein and this compound supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound, a retinal carotenoid, protects retinal cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macular lutein and this compound are related to brain lutein and this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Raman Spectroscopy vs. HPLC for Macular Pigment Measurement
For researchers, scientists, and drug development professionals investigating the role of macular pigments—lutein (B1675518) and zeaxanthin—in ocular health, selecting the appropriate measurement technique is critical. This guide provides a detailed comparison between two prominent methods: in vivo Resonance Raman Spectroscopy (RRS) and ex vivo High-Performance Liquid Chromatography (HPLC). While both are powerful analytical tools, they differ fundamentally in their application, sample requirements, and the nature of the data they provide.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between Raman Spectroscopy and HPLC for the measurement of macular pigment carotenoids.
| Feature | Resonance Raman Spectroscopy (RRS) | High-Performance Liquid Chromatography (HPLC) |
| Measurement Principle | Inelastic scattering of laser light by carotenoid molecules. Measures the total amount of carotenoids in the illuminated area.[1][2] | Chromatographic separation and quantification of individual carotenoids.[3][4] |
| Sample Type | In vivo (human eye).[2] | Ex vivo (retinal tissue, serum, or plasma).[3][4] |
| Invasiveness | Non-invasive.[2][5] | Invasive and destructive (requires tissue or blood sample).[6] |
| Measurement Time | Rapid, near-instantaneous (0.25 - 0.5 seconds per reading).[1][2] | Time-consuming, involves sample extraction, processing, and analysis. |
| Output | Raman signal intensity (photon counts), correlates with macular pigment optical density (MPOD).[1][7] | Precise concentration of individual carotenoids (e.g., lutein, this compound) in µg/g or µg/mL.[3][4] |
| Validation | Correlated with psychophysical methods like HFP and with serum carotenoid levels measured by HPLC.[8][9] Considered the laboratory "gold standard" for carotenoid quantification.[3] | |
| Clinical Applicability | High; suitable for large-scale clinical studies, longitudinal tracking in the same subject.[2][5] | Limited to preclinical (animal models) or post-mortem studies for retinal tissue; used for systemic carotenoid status via blood samples.[3][10] |
| Specificity | Highly specific due to characteristic carotenoid spectral peaks (1008, 1159, and 1525 cm⁻¹).[2] Can differentiate lutein and this compound with different excitation wavelengths.[11] | Highly specific, separates and quantifies individual carotenoid isomers.[4][10] |
Experimental Protocols
Resonance Raman Spectroscopy (In Vivo Measurement)
This protocol describes a typical procedure for measuring macular pigment in a human subject using RRS.
-
Subject Preparation : The subject is seated and aligns their head with the instrument's headrest. For consistency, measurements can be taken with or without pupil dilation, although dilation can improve signal quality.[12]
-
Laser Alignment : A low-power, 488 nm argon laser is used for excitation. The 1 mm laser spot is projected onto the subject's macula.[1][2]
-
Data Acquisition : The subject fixates on a target, and the macula is illuminated with the laser for a very short duration (e.g., 0.25 to 0.5 seconds).[1][2]
-
Signal Collection : The backscattered light is collected via a fiber-optic bundle.[1][12] This light is then routed to a spectrograph coupled with a CCD camera.
-
Spectral Analysis : The instrument's software processes the signal. The characteristic Raman peak for carotenoid carbon-carbon double bonds at 1525 cm⁻¹ is quantified.[2] Background fluorescence is digitally subtracted.
-
Replicate Measurements : To ensure accuracy, the process is repeated multiple times (e.g., five measurements), and the average of the best three readings is often used for data analysis.[2] The final output is expressed as Raman signal intensity in photon counts.[1]
High-Performance Liquid Chromatography (Ex Vivo Measurement)
This protocol outlines the general steps for quantifying macular carotenoids from retinal tissue.
-
Sample Collection : Retinal tissue is obtained from donor eyes. A circular disk of a specific diameter (e.g., 4.7 mm) centered on the fovea is excised.[4]
-
Pigment Extraction : The tissue is homogenized in an organic solvent (e.g., ethanol (B145695) or acetone) to extract the carotenoids. A known amount of an internal standard may be added for precise quantification.
-
Saponification (Optional) : To remove interfering lipids, the extract may be saponified using potassium hydroxide.
-
Final Extraction & Preparation : The carotenoids are re-extracted into a solvent like hexane. The solvent is then evaporated under nitrogen, and the residue is redissolved in the HPLC mobile phase.
-
Chromatographic Separation : The prepared sample is injected into the HPLC system. The carotenoids are separated on a specialized column as the mobile phase is pumped through.
-
Detection and Quantification : A detector (typically a UV-Vis spectrophotometer or photodiode array detector) measures the absorbance of the separated pigments as they exit the column.[13] The concentration of lutein and this compound is determined by comparing their peak areas to those of known standards.[13]
Experimental Workflow Diagrams
The distinct workflows for measuring macular pigment using Raman Spectroscopy versus HPLC are visualized below.
Conclusion
Resonance Raman Spectroscopy and HPLC are not interchangeable but rather complementary techniques for studying macular pigment.
Raman Spectroscopy is an invaluable tool for clinical and interventional studies. Its non-invasive and rapid nature allows for the safe, longitudinal measurement of macular pigment density in living subjects, making it ideal for assessing the impact of dietary supplements or therapeutic interventions over time.[2][5]
HPLC , conversely, serves as the analytical gold standard for ex vivo quantification.[3] It provides the precise concentration of individual carotenoids in a given sample, which is essential for biochemical research, understanding pigment distribution in retinal layers, and for validating other measurement techniques using serum or tissue samples.[4][10]
For researchers in drug development and clinical trials, RRS is the method of choice for in vivo efficacy testing. For foundational biochemical and metabolic studies, HPLC remains the definitive method for absolute quantification from tissue or systemic circulation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Resonance Raman Measurement of Macular Carotenoids in Normal Subjects and in Age-related Macular Degeneration Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Macular Pigment Reflectometry: Developing Clinical Protocols, Comparison with Heterochromatic Flicker Photometry and Individual Carotenoid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo macular pigment measurements: a comparison of resonance Raman spectroscopy and heterochromatic flicker photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlations Between Macular, Skin, and Serum Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of macular pigment: Raman spectroscopy versus heterochromatic flicker photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Raman Spectroscopy of Carotenoid Compounds for Clinical Applications—A Review [mdpi.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. HPLC - Pigment Calibration - Cavender-Bares lab [cavender-bares-lab.github.io]
A Comparative Analysis of Zeaxanthin Photostability Against Other Key Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of zeaxanthin against other prominent carotenoids, including lutein (B1675518), β-carotene, and astaxanthin (B1665798). The information presented is curated from experimental data to assist in the selection and formulation of carotenoids for applications where light stability is a critical parameter.
Executive Summary
Carotenoids, a class of natural pigments, are highly susceptible to degradation upon exposure to light, which can limit their efficacy in various applications. Understanding the relative photostability of different carotenoids is crucial for developing robust formulations. This guide reveals that while this compound exhibits strong photoprotective capabilities, particularly through efficient quenching of singlet oxygen, its overall stability can be influenced by the surrounding microenvironment. Comparatively, lutein has been shown to be more stable under certain storage conditions, while β-carotene is notably less stable. Astaxanthin stands out as a potent antioxidant, although its photostability relative to this compound can vary.
Quantitative Photostability Data
The photostability of carotenoids is often assessed by their ability to quench singlet oxygen, a highly reactive form of oxygen generated during photosensitization, which is a primary mediator of photodegradation.
Table 1: Singlet Oxygen Quenching Rate Constants of Selected Carotenoids
| Carotenoid | Quenching Rate Constant (kq) in Liposomes (M-1s-1) | Number of Conjugated Double Bonds | Reference |
| Lycopene (B16060) | 2.3 - 2.5 x 109 | 11 | [1] |
| β-Carotene | 2.3 - 2.5 x 109 | 11 | [1] |
| Astaxanthin | Intermediate | 13 | [1] |
| Canthaxanthin (B1668269) | Intermediate | 11 | [1] |
| This compound | Exhibits anomalous behavior; quenching decreases with increasing concentration | 11 | [1] |
| Lutein | 1.1 x 108 | 10 | [1] |
Note: The data presented are from a single study in a model membrane system to ensure comparability. The anomalous behavior of this compound may be due to the formation of aggregates.
A broader comparison of singlet oxygen quenching ability from another study provides the following relative ranking: lycopene > γ-carotene > astaxanthin > canthaxanthin > α-carotene > β-carotene > bixin (B190684) > This compound > lutein > cryptoxanthin > crocin (B39872) > α-tocopherol > lipoic acid > glutathione.[2]
Direct photodegradation rates are highly dependent on experimental conditions (e.g., solvent, light source, intensity). One study found that after 8 hours of UV light exposure in a toluene (B28343) solution, β-carotene experienced a 50% loss, and a 50% loss after 24 hours under fluorescent light.[3] In contrast, another study on lutein showed a 40% decay over 10 days of continuous UV-A irradiation in a simple solution.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing carotenoid photostability.
Method 1: Determination of Singlet Oxygen Quenching Rate Constant
This protocol is adapted from studies measuring the ability of carotenoids to quench singlet oxygen in a liposomal model system.
1. Preparation of Liposomes:
-
Unilamellar liposomes are prepared from dipalmitoylphosphatidylcholine (DPPC).
-
The desired carotenoid is incorporated into the liposomes during their formation.
2. Generation of Singlet Oxygen:
-
A photosensitizer is used to generate singlet oxygen upon illumination. The choice of sensitizer (B1316253) determines the location of singlet oxygen generation (e.g., a water-soluble sensitizer for the aqueous phase or a lipid-soluble one for the lipid phase).
3. Measurement of Singlet Oxygen Luminescence:
-
The decay of singlet oxygen is monitored by its near-infrared luminescence at approximately 1270 nm using a time-resolved spectrometer.
4. Calculation of Quenching Rate Constant:
-
The quenching rate constant (kq) is determined by measuring the decay of singlet oxygen luminescence in the presence and absence of the carotenoid quencher. The Stern-Volmer relationship is often used to calculate kq.
Method 2: Spectrophotometric Analysis of Photodegradation
This method quantifies the degradation of a carotenoid by measuring the change in its absorbance spectrum over time upon exposure to light.
1. Sample Preparation:
-
Prepare a solution of the carotenoid in a suitable solvent (e.g., ethanol, hexane, or an appropriate formulation). The concentration should be adjusted to have an initial absorbance within the linear range of the spectrophotometer (typically 0.5 - 1.5).
2. Light Exposure:
-
Expose the sample to a controlled light source. Standardized light sources as per ICH Q1B guidelines are recommended, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]
-
A dark control sample, wrapped in aluminum foil, should be kept under the same temperature conditions to account for any thermal degradation.
3. Spectrophotometric Measurement:
-
At predetermined time intervals, measure the absorbance spectrum of the sample using a UV-Vis spectrophotometer. The characteristic absorbance maximum (λmax) for each carotenoid should be monitored (e.g., ~450 nm for β-carotene).
4. Data Analysis:
-
The percentage of degradation is calculated from the decrease in absorbance at λmax over time. The degradation kinetics (e.g., zero-order or first-order) can also be determined by plotting the concentration versus time.
Method 3: High-Performance Liquid Chromatography (HPLC) Analysis of Photodegradation
HPLC provides a more specific and sensitive method to quantify the parent carotenoid and its degradation products.
1. Sample Preparation and Light Exposure:
-
Follow the same procedure as in Method 2 for sample preparation and light exposure.
2. HPLC Analysis:
-
At each time point, an aliquot of the sample is injected into an HPLC system.
-
A C18 or C30 reverse-phase column is commonly used for carotenoid separation.
-
The mobile phase typically consists of a gradient of solvents like acetonitrile, methanol, and dichloromethane.
-
A photodiode array (PDA) detector is used to monitor the elution of the carotenoids at their respective λmax.
3. Quantification:
-
The concentration of the carotenoid is determined by integrating the peak area at its characteristic retention time and comparing it to a standard curve of the pure compound.
Mechanisms of Photodegradation and Protection
The primary mechanism of carotenoid photodegradation involves photosensitized oxidation, where a photosensitizer absorbs light and transfers the energy to molecular oxygen to form highly reactive singlet oxygen. Carotenoids can quench singlet oxygen, dissipating its energy as heat and returning to their ground state, thus protecting other molecules from oxidation. The efficiency of this quenching is related to the number of conjugated double bonds in the carotenoid's structure.
Caption: Carotenoid photoprotection via singlet oxygen quenching.
Experimental Workflow for Comparative Photostability
A typical workflow for comparing the photostability of different carotenoids is outlined below.
Caption: Workflow for comparing carotenoid photostability.
Conclusion
The photostability of carotenoids is a complex characteristic influenced by their molecular structure and environment. This compound is a robust photoprotective agent, largely due to its efficient quenching of singlet oxygen. However, for applications requiring long-term stability, particularly in solution or storage, lutein may offer advantages. β-Carotene demonstrates the lowest photostability among the compared carotenoids. Astaxanthin's high antioxidant capacity makes it a strong contender, though its photostability should be evaluated in the specific formulation of interest. For critical applications, it is imperative to conduct photostability studies under conditions that mimic the final product's intended use and storage.
References
Unraveling the Genetic Blueprint of Zeaxanthin Homeostasis: A Comparative Guide to Marker Validation
For researchers, scientists, and drug development professionals, understanding the genetic factors that govern the uptake and metabolism of the vital carotenoid zeaxanthin is paramount. This guide provides a comprehensive comparison of key genetic markers, detailing their roles and the experimental data that validates their influence on this compound levels within the body.
This compound, a potent antioxidant concentrated in the macula of the eye, plays a crucial role in protecting against light-induced oxidative damage and is linked to a reduced risk of age-related macular degeneration (AMD). The intricate processes of its absorption, transport, and metabolism are orchestrated by a host of proteins, the functions of which are encoded by specific genetic markers. Variations in these genes can significantly impact an individual's ability to utilize dietary this compound, making the study of these markers a critical area of research for developing targeted nutritional and therapeutic interventions.
Key Genetic Markers Influencing this compound Uptake and Metabolism
Several genes have been identified as key players in the complex pathway of this compound processing. This section provides an overview of these markers and their validated functions.
Scavenger Receptor Class B Type 1 (SR-B1), encoded by the SCARB1 gene:
This transmembrane protein is a crucial player in the intestinal absorption of carotenoids, including this compound. It facilitates the uptake of this compound from mixed micelles in the gut into the enterocytes.[1][2] Genetic variations in the SCARB1 gene have been associated with differences in serum lutein (B1675518) levels and macular pigment optical density (MPOD) response to supplementation.[3][4][5][6]
β-Carotene Oxygenase 1 (BCO1) and β-Carotene Oxygenase 2 (BCO2):
These enzymes are responsible for the cleavage of carotenoids. While BCO1 primarily metabolizes β-carotene, it also has an indirect effect on this compound levels.[7][8] BCO2, located in the mitochondria, is the major enzyme for this compound metabolism.[1][7][8] Genetic inactivation of Bco2 in mice leads to a significant accumulation of this compound in tissues.[7][9]
Glutathione (B108866) S-Transferase Pi 1 (GSTP1):
This protein, found in the macula of the human eye, has been identified as a specific this compound-binding protein.[10][11][12] GSTP1 is thought to play a role in the uptake, stabilization, and antioxidant activity of this compound within the retina.[10][11] It exhibits a high binding affinity for this compound and meso-zeaxanthin (B1235934).[11]
Retinal Pigment Epithelium-specific 65 kDa protein (RPE65):
Primarily known for its role in the visual cycle, RPE65 has a secondary function as an isomerase that converts lutein to meso-zeaxanthin in the eye.[13][14][15][16] Meso-zeaxanthin is a stereoisomer of this compound found in the macula.[13][14] Overexpression of RPE65 in cell culture leads to the production of meso-zeaxanthin from lutein.[13][14]
ATP-Binding Cassette Transporter A1 (ABCA1) and Niemann-Pick C1-Like 1 (NPC1L1):
These transporters are also involved in the intestinal absorption of lipids, including carotenoids.[1][17] Studies have shown that the NPC1L1 inhibitor ezetimibe (B1671841) can reduce this compound absorption.[1][17] Genetic variants in ABCA1 have been associated with MPOD response to supplementation.[3][4][5][6]
Comparative Data on Genetic Marker Validation
The following tables summarize key quantitative data from various studies validating the role of these genetic markers in this compound uptake and metabolism.
| Genetic Marker | Organism/Model | Experimental Approach | Key Finding | Quantitative Data | Reference |
| BCO2 | Mouse (Knockout) | HPLC analysis of tissues | BCO2 deficiency leads to significant this compound accumulation. | ~12-fold higher this compound in serum and ~8-fold higher in liver of Bco1/Bco2 double knockout mice compared to Bco2 single knockout. | [7] |
| RPE65 | Chicken Embryo | RNA Sequencing | RPE65 RNA is significantly upregulated during meso-zeaxanthin production. | 23-fold upregulation of RPE65 RNA at the time of meso-zeaxanthin production. | [13][15] |
| GSTP1 | Human Macula | Binding Affinity Assay | GSTP1 exhibits high and specific binding affinity for this compound isomers. | Apparent Kd of 0.33 µM for (3R,3'R)-zeaxanthin and 0.52 µM for meso-zeaxanthin. | [11] |
| SCARB1 (rs11057841) | Human | Supplementation Study | Genetic variant associated with MPOD response to lutein and this compound supplementation. | p < 0.05 for association with MPOD response. | [3][4][5][6] |
| ABCA1 (rs1929841) | Human | Supplementation Study | Genetic variant associated with MPOD response to lutein and this compound supplementation. | p < 0.05 for association with MPOD response. | [3][4][5][6] |
| RPE65 (rs4926339) | Human | Supplementation Study | Genetic variant associated with MPOD response to lutein and this compound supplementation. | p < 0.05 for association with MPOD response. | [3][4][5][6] |
Experimental Protocols for Key Validation Experiments
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate the function of these genetic markers.
High-Performance Liquid Chromatography (HPLC) for Carotenoid Quantification
-
Objective: To measure the concentration of this compound and other carotenoids in biological samples (e.g., serum, tissues).
-
Protocol Summary:
-
Sample Preparation: Tissues are homogenized and carotenoids are extracted using organic solvents (e.g., hexane, ethanol). The extract is then evaporated and reconstituted in a mobile phase compatible solvent.
-
Chromatographic Separation: The extracted carotenoids are separated on a C18 or chiral column using a mobile phase gradient (e.g., acetonitrile, methanol, dichloromethane).
-
Detection: Carotenoids are detected using a diode array detector at their specific absorption maxima (around 450 nm for this compound).
-
Quantification: The concentration of each carotenoid is determined by comparing its peak area to a standard curve generated from known concentrations of purified standards.[18][19][20]
-
Cell Culture Overexpression and Inhibition Studies
-
Objective: To investigate the function of a specific gene (e.g., RPE65) by overexpressing it in a cell line that does not normally express it or by inhibiting its function.
-
Protocol Summary:
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured under standard conditions.
-
Transfection: A plasmid containing the gene of interest (e.g., chicken RPE65) is introduced into the cells using a transfection reagent.
-
Substrate Addition: The cells are then incubated with the substrate of the enzyme (e.g., lutein).
-
Analysis: After a specific incubation period, the cells and media are harvested, and the products (e.g., meso-zeaxanthin) are extracted and quantified using HPLC.
-
Inhibition: For inhibition studies, a specific pharmacological inhibitor of the protein is added to the culture medium.[13][14][15]
-
Generation and Analysis of Knockout Mouse Models
-
Objective: To determine the in vivo function of a gene by observing the phenotype of a mouse in which that gene has been inactivated.
-
Protocol Summary:
-
Generation of Knockout Mice: Gene targeting in embryonic stem cells is used to create mice lacking a functional copy of the gene of interest (e.g., Bco2).
-
Dietary Supplementation: The knockout mice and wild-type control mice are fed a diet supplemented with the compound of interest (e.g., this compound).
-
Tissue Collection and Analysis: After a defined period, various tissues (e.g., liver, retina, serum) are collected.
-
Quantification: The levels of the compound and its metabolites in the tissues are quantified using methods like HPLC to determine the effect of the gene knockout.[7][9]
-
Visualizing the Pathways and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway of this compound uptake and metabolism.
Figure 2: Experimental workflow for validating gene function using knockout mice.
Conclusion
The validation of genetic markers influencing this compound uptake and metabolism is a rapidly advancing field. The genes SCARB1, BCO2, GSTP1, RPE65, ABCA1, and NPC1L1 have been robustly identified as key determinants of this compound homeostasis. The experimental evidence, from in vitro binding assays and cell culture models to in vivo knockout studies and human genetic associations, provides a strong foundation for understanding the intricate molecular mechanisms at play. For researchers and professionals in drug development, a thorough understanding of these markers and the methodologies used to validate them is essential for designing effective strategies to enhance this compound status and potentially mitigate the risk of associated ocular diseases. Future research will likely uncover additional genetic modifiers and further refine our understanding of the complex interplay between genetics, diet, and this compound's protective role in human health.
References
- 1. Distinct pathways for the absorption and metabolism of β-carotene and this compound in the mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, this compound and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate gene study of macular response to supplemental lutein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Candidate gene study of macular response to supplemental lutein and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinal Accumulation of this compound, Lutein, and β-Carotene in Mice Deficient in Carotenoid Cleavage Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and characterization of a Pi isoform of glutathione S-transferase (GSTP1) as a this compound-binding protein in the macula of the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione S-Transferase Pi Isoform (GSTP1) Expression in Murine Retina Increases with Developmental Maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RPE65 has an additional function as the lutein to meso-zeaxanthin isomerase in the vertebrate eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. RPE65 takes on another role in the vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct pathways for the absorption and metabolism of β-carotene and this compound in the mouse intestine. | Read by QxMD [read.qxmd.com]
- 18. Lutein, this compound, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of this compound stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Synthetic Versus Natural Zeaxanthin Efficacy
Zeaxanthin, a potent xanthophyll carotenoid, is a critical component for maintaining ocular health, primarily concentrated in the macula of the retina. It exists in both natural and synthetic forms, each with distinct characteristics influencing their bioavailability and therapeutic efficacy. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, focusing on experimental data, methodologies, and relevant biological pathways.
I. Comparative Efficacy and Bioavailability
While direct, head-to-head clinical trials comparing the efficacy of synthetic and natural this compound are not extensively documented in publicly available literature, existing studies on their individual forms allow for substantive inferences.[1] The primary distinction often lies in their bioavailability, which is influenced by the molecular form (free vs. esterified) and the presence of co-factors in natural sources.
Natural this compound is often derived from sources like marigold flowers (Tagetes erecta), wolfberries (goji berries), and egg yolks.[1][2] In these sources, this compound is frequently esterified (e.g., as this compound dipalmitate) and present within a matrix of lipids and other nutrients that enhance its absorption.[1][3] Synthetic this compound, conversely, is typically produced in a pure, crystalline, free-form.[3]
Key Findings from Preclinical and Clinical Studies:
-
Enhanced Bioavailability of Natural Forms: A human clinical study demonstrated that supplementation with esterified this compound dipalmitate resulted in a two-fold greater mean area under the curve (AUC) for plasma this compound concentration compared to the free-form, indicating superior absorption.[1] Studies have also suggested that xanthophylls from egg yolks are more bioavailable than those from other food sources or pure preparations.[2]
-
Impact of Co-factors: Natural this compound is accompanied by "co-factors"—fats and other nutrients from its source—that facilitate its dissolution in the gut and entry into the bloodstream.[3] Synthetic this compound may require formulation with fats, such as sunflower oil, to improve its absorption.[3]
-
Macular Pigment Optical Density (MPOD): Both natural and synthetic this compound have been shown to increase MPOD, a key indicator of this compound concentration in the macula and a marker for eye health.[3][4] However, some studies suggest that the natural form may lead to higher blood levels of the carotenoid.[3]
Table 1: Comparative Bioavailability and Efficacy of Natural vs. Synthetic this compound
| Parameter | Natural this compound (Esterified/Food Matrix) | Synthetic this compound (Free-Form) | Key Findings |
| Bioavailability | Higher | Lower | Esterified natural forms show up to a two-fold greater plasma AUC compared to free-form.[1] |
| Absorption | Enhanced by natural co-factors (lipids, etc.).[3] | May require formulation with fats for improved absorption.[3] | The food matrix significantly impacts bioavailability. |
| Increase in MPOD | Effective | Effective | Both forms can increase macular pigment density.[3][4] |
| Plasma Levels | Studies suggest it can lead to higher blood levels.[3] | Generally results in lower plasma concentrations compared to esterified forms at similar dosages. | A 2018 study noted higher blood levels with the natural form after 4 weeks.[3] |
II. Mechanisms of Action and Signaling Pathways
This compound exerts its protective effects through several mechanisms, primarily as a potent antioxidant and an anti-inflammatory agent. It also functions as a blue light filter, protecting the retina from phototoxic damage.[5]
Key Signaling Pathways:
-
Anti-inflammatory Pathways: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced secretion of interleukin-8 (IL-8), a pro-inflammatory cytokine, in uveal melanocytes. This inhibition is mediated through the JNK and NF-κB signaling pathways.[6]
-
Antioxidant Activity: this compound quenches singlet oxygen and other reactive oxygen species, preventing lipid peroxidation in the retina.[4][7] Its antioxidant capacity is enhanced when bound to glutathione (B108866) S-transferase pi 1 (GSTP1), a this compound-binding protein in the human eye.[5][7]
-
Intercellular Communication: Xanthophylls like this compound can modulate intercellular signaling pathways and stabilize cell membranes.[7]
III. Experimental Protocols
The assessment of this compound's efficacy relies on a set of established experimental methodologies.
1. Quantification of this compound in Plasma/Serum:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Protocol Outline:
-
Blood samples are collected from subjects.
-
Plasma or serum is separated by centrifugation.
-
Lipids and proteins are precipitated using an organic solvent (e.g., ethanol, acetonitrile).
-
The supernatant containing carotenoids is extracted with a nonpolar solvent (e.g., hexane).
-
The extract is dried under nitrogen and reconstituted in a mobile phase.
-
The sample is injected into an HPLC system, typically with a C18 or C30 reverse-phase column, for separation and quantification against known standards.
-
2. Measurement of Macular Pigment Optical Density (MPOD):
-
Method: Heterochromatic Flicker Photometry (HFP).
-
Protocol Outline:
-
The subject is seated in front of a device that presents a visual stimulus.
-
A small, circular target that flickers between blue (~460 nm, absorbed by macular pigment) and green (~540 nm, not absorbed by macular pigment) light is presented centrally.
-
The subject fixates on the target and adjusts the intensity of the blue light until the perception of flicker is minimized or eliminated. This indicates that the perceived brightness of the two wavelengths is equal.
-
The same procedure is repeated for a peripheral retinal location where macular pigment is negligible.
-
MPOD is calculated as the logarithm of the ratio of blue light intensity required for a perceptual null at the fovea versus the periphery.
-
IV. Conclusion
The available evidence indicates that while both natural and synthetic this compound are effective in supporting ocular health, natural forms, particularly esterified this compound, exhibit superior bioavailability.[1] This advantage is largely attributed to the molecular structure and the presence of beneficial co-factors in natural sources.[3] For researchers and drug development professionals, these differences are critical when designing formulations and clinical trials. The lack of direct comparative studies between natural this compound dipalmitate and synthetic forms represents a notable knowledge gap that warrants further investigation.[1] The choice between synthetic and natural this compound will ultimately depend on the specific application, desired bioavailability, and formulation considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Macular zeaxanthins and lutein – a review of dietary sources and bioavailability and some relationships with macular pigment optical density and age-related macular disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. Natural this compound vs Synthetic Options: Buyer's Guide_Cactus Botanics [cactusbotanics.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lutein and this compound and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zeaxanthin in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. While zeaxanthin, a carotenoid, is not universally classified as a hazardous chemical under the OSHA Hazard Communication Standard, it is imperative to handle its disposal with care to ensure personnel safety and prevent environmental contamination.[1] Some safety data sheets indicate that this compound may be harmful if swallowed and exhibits high toxicity to aquatic life with long-lasting effects, underscoring the need for controlled disposal procedures.[1]
This guide provides a procedural framework for the proper disposal of this compound, emphasizing immediate safety precautions and operational steps. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as specific guidelines can vary.
Immediate Safety Precautions
Before initiating any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This serves as the first line of defense against potential exposure and contamination.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| Scenario | Required PPE | Notes |
| Handling Solid this compound Waste | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat | Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust particles.[2] |
| Handling this compound Solutions | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat | Handle solutions in a well-ventilated area to avoid the formation of aerosols.[2] |
| Accidental Spills | - Full PPE: Safety goggles with side-shields, chemical-resistant gloves, impervious clothing, and a suitable respirator | In the event of a large spill, heavy-duty rubber gloves and boots may be necessary. Evacuate the immediate area and ensure adequate ventilation before starting the cleanup process.[2] |
In the case of a spill, avoid generating dust. The spilled material should be carefully swept or vacuumed and collected in a suitable container for disposal.[1]
Step-by-Step Disposal Protocols
The proper disposal method for this compound depends on its physical state (solid or in solution) and the nature of the solvent used.
Disposal of Solid this compound Waste:
-
Collection: Place the solid this compound waste into a clearly labeled, sealed container.[1]
-
Labeling: The label should clearly state "Non-Hazardous Waste" (unless specified otherwise by your institution), the chemical name "this compound," the quantity, and the accumulation start date.[1][3]
-
Storage: Store the waste container in a designated waste accumulation area, ensuring it is away from incompatible materials.[1][4]
-
Disposal: Contact your institution's EHS office to arrange for pickup and disposal. Do not dispose of solid this compound in the regular trash.[1]
Disposal of this compound Solutions:
The disposal of this compound solutions is contingent on the solvent used.
-
Aqueous Solutions: Due to its potential for aquatic toxicity, do not pour aqueous solutions of this compound down the drain unless you have explicit approval from your EHS department.[1] These solutions should be collected in a labeled container for chemical waste disposal.[1]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be treated as hazardous chemical waste.[1]
-
Collection: Collect the waste solution in a compatible, sealed container.[1]
-
Labeling: The container must be labeled as "Hazardous Waste," listing all constituents, including the solvent and the estimated concentration of this compound.
-
Storage: Store the container in a designated hazardous waste accumulation area, adhering to all institutional and regulatory requirements for storing flammable or other hazardous liquids.
-
Disposal: Arrange for disposal through your institution's EHS department.
-
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[2]
-
Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be disposed of as hazardous waste.[2] Reusable glassware should be decontaminated by rinsing with a suitable solvent before washing. The rinsate should be collected as hazardous waste.[2][5]
Regulatory Framework
The disposal of chemical waste in laboratories is regulated by the Resource Conservation and Recovery Act (RCRA), which establishes protocols for hazardous waste management.[6] Key requirements include the prohibition of disposal in regular trash or sewer systems, mandatory documentation of waste generation, and proper training for all personnel handling hazardous waste.[6] Academic laboratories may operate under the alternative requirements of 40 CFR, part 262, subpart K, which provides specific standards for managing hazardous waste in these settings.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Zeaxanthin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with chemical compounds like Zeaxanthin. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Required Personal Protective Equipment | Notes |
| Handling Solid Compound (Powder) | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat or clothing- NIOSH-approved respirator (if dust formation is likely) | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.[1][2] |
| Handling Solutions | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat or clothing | Handle solutions in a well-ventilated area. Avoid aerosol formation.[1] |
| Weighing and Aliquoting | - Safety goggles with side-shields- Chemical-resistant gloves- Laboratory coat | Use of an enclosure or fume hood is highly recommended to minimize the risk of inhaling fine powders.[1] |
| Accidental Spill | - Full PPE: Safety goggles with side-shields, chemical-resistant gloves, impervious clothing, and a suitable respirator- Heavy-duty rubber gloves and boots may be necessary for larger spills | Evacuate personnel from the immediate area. Ensure adequate ventilation before cleanup.[1][2] |
Safety Operating Procedures
Handling:
-
Avoid all personal contact, including inhalation.[3]
-
Wear protective clothing when risk of exposure occurs.[3]
-
Use in a well-ventilated area.[3]
-
When handling, do not eat, drink, or smoke.[3]
-
Always wash hands with soap and water after handling.[3]
-
Work clothes should be laundered separately.[3]
Storage:
-
Store in original, clearly labeled containers.[3]
-
Keep containers securely sealed when not in use.[3]
-
Store in a cool, dry, well-ventilated area.[3]
-
Store away from incompatible materials and foodstuff containers.[3]
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids apart.[2] Seek medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 20 minutes.[2] Remove contaminated clothing.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[2] Get immediate medical attention.
-
If swallowed: Wash out mouth with water, provided the person is conscious.[2] Do not induce vomiting. Seek medical advice.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous waste through an approved waste disposal facility.[1] Do not dispose of it down the drain or in regular trash.[1]
-
Solutions: Collect all solutions containing this compound in a designated, labeled hazardous waste container.[1] Solutions in organic solvents must be treated as hazardous chemical waste.[4] Aqueous solutions should not be poured down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department due to potential aquatic toxicity.[4]
-
Contaminated Materials:
-
Personal Protective Equipment: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]
-
Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be disposed of as hazardous waste.[1] Reusable glassware should be decontaminated by rinsing with a suitable solvent before washing.[1]
-
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
